molecular formula C21H21NO7 B030841 Norgnoscopine CAS No. 36017-64-8

Norgnoscopine

Cat. No.: B030841
CAS No.: 36017-64-8
M. Wt: 399.4 g/mol
InChI Key: ZPSPOYAHTOQXBP-SJORKVTESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Norgnoscopine, also known as N-Nornoscopine, is a naturally occurring benzylisoquinoline alkaloid found in the Papaveraceae family, closely related to the more well-known alkaloid, noscapine. This compound is of significant interest in pharmacological and biochemical research due to its structural properties and biological activity. Unlike its parent compound, noscapine, this compound lacks the N-methyl group, which alters its physicochemical characteristics and interaction with biological targets, making it a valuable tool for structure-activity relationship (SAR) studies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-6,7-dimethoxy-3-[(5R)-4-methoxy-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO7/c1-24-12-5-4-11-15(18(12)25-2)21(23)29-17(11)16-14-10(6-7-22-16)8-13-19(20(14)26-3)28-9-27-13/h4-5,8,16-17,22H,6-7,9H2,1-3H3/t16-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPSPOYAHTOQXBP-SJORKVTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C(OC2=O)C3C4=C(C5=C(C=C4CCN3)OCO5)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C2=C(C=C1)[C@H](OC2=O)[C@H]3C4=C(C5=C(C=C4CCN3)OCO5)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90577352
Record name (3S)-6,7-Dimethoxy-3-(4-methoxy-5,6,7,8-tetrahydro-2H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90577352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36017-64-8
Record name (3S)-6,7-Dimethoxy-3-(4-methoxy-5,6,7,8-tetrahydro-2H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90577352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Norgnoscopine Chemical Structure, Stereochemistry, and Synthesis

[1]

Executive Summary

Norgnoscopine (chemically defined as the N-demethylated derivative of gnoscopine) represents a critical structural scaffold in the study of phthalideisoquinoline alkaloids.[1] While gnoscopine refers to the racemic mixture of the opium alkaloid noscapine, This compound specifically denotes the racemic N-desmethyl metabolite.[1] In modern pharmaceutical development, the focus often shifts to the enantiomerically pure (-)-


-nornoscapine1

This guide provides a rigorous analysis of the physicochemical properties, stereochemical taxonomy, and synthetic production of this scaffold, serving as a foundational reference for researchers investigating tubulin-binding agents and anticancer noscapinoids.[1]

Part 1: Structural Elucidation & Stereochemistry[1]

Chemical Identity

The core structure of this compound consists of two distinct heterocyclic moieties connected by a carbon-carbon bond: a tetrahydroisoquinoline unit and a phthalide (lactone) ring.[1]

FeatureSpecification
Common Name This compound (Racemic) / Nornoscapine (Chiral)
IUPAC Name 6,7-dimethoxy-3-(5,6,7,8-tetrahydro-4-methoxy-1,3-dioxolo[4,5-g]isoquinolin-5-yl)-2-benzofuran-1-one
Molecular Formula

Molecular Weight 399.39 g/mol
Key Functionality Secondary amine (N-H),

-Lactone, Methylenedioxy bridge
Stereochemical Taxonomy

The stereochemistry of the phthalideisoquinoline class is defined by two chiral centers: C-1 (isoquinoline carbon) and C-9 (phthalide carbon, often numbered C-3' in older literature).[1]

  • 
    -Series (Thermodynamically Stable):  The natural configuration.[1] In noscapine, this is (1S, 9R).[1]
    
  • 
    -Series (Kinetic/Unstable):  The diastereomer, often formed via racemization under basic conditions.[1]
    
  • Gnoscopine: The racemic mixture (

    
    )-
    
    
    -noscapine.[1]
  • This compound: The racemic mixture (

    
    )-
    
    
    -nornoscapine.[1]

The biological activity is highly stereospecific; the (-)-

1
Diagram 1: Stereochemical Hierarchy

The following diagram illustrates the relationship between the parent alkaloid, the racemate, and the demethylated metabolite.[1]

StereochemistryNoscapine(-)-α-Noscapine(1S, 9R)Natural AlkaloidGnoscopineGnoscopine(±)-α-RacemateNoscapine->Gnoscopine Racemization (Heat/Base)Nornoscapine(-)-α-Nornoscapine(1S, 9R)Bioactive MetaboliteNoscapine->Nornoscapine CYP450 / Synthetic DemethylationEnantiomer(+)-α-Noscapine(1R, 9S)Synthetic EnantiomerEnantiomer->GnoscopineThis compoundThis compound(±)-α-N-desmethylTarget ScaffoldGnoscopine->this compound N-DemethylationNornoscapine->this compound Component of

Caption: Stereochemical relationships linking natural noscapine to the this compound scaffold.[1][2]

Part 2: Synthetic Protocol (N-Demethylation)[1][4]

To obtain this compound (or enantiopure nornoscapine), one must remove the N-methyl group from the parent alkaloid.[1] The Chloroformate-Mediated Demethylation (specifically using

1
Reagents & Materials[1][4]
  • Substrate: Noscapine (for Nornoscapine) or Gnoscopine (for this compound).[1]

  • Reagent:

    
    -Chloroethyl chloroformate (ACE-Cl).[1]
    
  • Solvent: 1,2-Dichloroethane (DCE).[1]

  • Workup: Methanol (MeOH).[1][3]

Step-by-Step Methodology
  • Carbamate Formation:

    • Dissolve 1.0 eq of Noscapine/Gnoscopine in anhydrous DCE (0.1 M concentration) under an inert atmosphere (

      
      ).
      
    • Cool to 0°C.[1]

    • Dropwise add 1.2 eq of ACE-Cl.[1]

    • Allow the mixture to warm to room temperature, then reflux for 3–5 hours.

    • Mechanism:[1][4] The lone pair on the nitrogen attacks the carbonyl of ACE-Cl, displacing chloride.[1] Subsequent nucleophilic attack by chloride on the N-methyl group eliminates methyl chloride, forming the carbamate intermediate.[1]

  • Hydrolysis (Decarboxylation):

    • Evaporate the DCE under reduced pressure to yield a crude carbamate residue.[1]

    • Redissolve the residue in MeOH.[1]

    • Reflux for 1 hour.

    • Mechanism:[1][4] Methanolysis cleaves the chloroethyl group, leading to spontaneous decarboxylation and release of the secondary amine (this compound).[1]

  • Purification:

    • Concentrate the methanolic solution.[1]

    • Basify with saturated

      
       to pH 8–9.[1]
      
    • Extract with

      
       (3x).[1]
      
    • Purify via flash column chromatography (Silica gel;

      
       gradient 1:99 to 5:95).[1]
      
Diagram 2: Synthesis Workflow

SynthesisStartNoscapine/Gnoscopine(N-CH3)InterCarbamate Intermediate(N-COOCH(Cl)CH3)Start->Inter ACE-Cl, DCE, Reflux(- MeCl)ProductThis compound(N-H)Inter->Product MeOH, Reflux(- CO2, - Acetaldehyde)

Caption: ACE-Cl mediated N-demethylation pathway yielding the secondary amine.[1]

Part 3: Analytical Characterization[1]

Differentiation between the parent compound and the nor-derivative is critical.[1] The loss of the N-methyl signal is the primary NMR diagnostic.[1]

Proton NMR ( NMR) Comparison

Data based on

Proton PositionNoscapine (

ppm)
Nornoscapine (

ppm)
Diagnostic Shift
N-CH3 2.54 (s, 3H) Absent Primary Indicator
H-1 (Isoquinoline) 4.40 (d)4.65 (d)Deshielding due to amine change
H-9 (Phthalide) 5.55 (d)5.58 (d)Minor shift
N-H Absent~1.8 - 2.2 (broad)Appearance of exchangeable proton
Mass Spectrometry[1]
  • Noscapine:

    
    [1]
    
  • Nornoscapine:

    
    [1]
    
  • Fragmentation: Both show characteristic cleavage of the C1-C9 bond, generating the cotarnine (or norcotarnine) and phthalide fragments.[1]

Part 4: Pharmacological Context[1][5]

Tubulin Binding Mechanism

Unlike taxanes which stabilize microtubules, noscapinoids (including nornoscapine) bind to tubulin and alter the dynamic instability of microtubules without causing gross polymer aggregation.[1]

  • Binding Site: Nornoscapine binds to the colchicine-binding site of

    
    -tubulin.[1]
    
  • Effect: Induces mitotic arrest at metaphase, leading to apoptosis.[1][3]

Metabolic Significance

In vivo, noscapine is extensively metabolized.[1] N-demethylation to nornoscapine is catalyzed primarily by CYP2C9 and CYP3A4 .[1] Nornoscapine retains significant antitumor activity but has a distinct pharmacokinetic profile, often showing higher polarity and altered tissue distribution compared to the parent compound.[1]

References

  • Stereochemistry of Noscapine

    • Title: Stereochemistry of the phthalideisoquinoline alkaloids.
    • Source:Journal of Natural Products[1]

    • Link:[Link][1]

  • Synthesis (ACE-Cl Method)

    • Title: Synthesis and biological evaluation of N-substituted noscapine analogues.
    • Source:Chemistry – A European Journal (via PubMed/PMC)[1]

    • Link:[Link]

  • Biosynthesis & Metabolism

    • Title: Complete biosynthesis of noscapine and halogenated alkaloids in yeast.[1]

    • Source:PNAS[1]

    • Link:[Link][1]

  • Crystal Structure & Conformation

    • Title: Noscapine (PubChem Compound Summary).[1]

    • Source:National Library of Medicine[1]

    • Link:[Link][1][5]

Technical Profile: Norgnoscopine (N-Desmethylnoscapine)

[1]

Executive Summary

Norgnoscopine (also identified as Nornoscapine or N-Desmethylnoscapine ) is the N-demethylated derivative of the phthalideisoquinoline alkaloid Noscapine.[1] Historically identified as a minor metabolite of Noscapine in mammalian systems, it has recently gained prominence as a critical scaffold in medicinal chemistry. Unlike its parent compound, which acts as a weak tubulin binder, this compound possesses a secondary amine moiety that serves as a versatile nucleophilic "handle," enabling the synthesis of third-generation noscapinoids with significantly enhanced chemotherapeutic potency (e.g., 10-100x higher cytotoxicity than Noscapine).

This guide details the physicochemical properties, synthesis pathways, and analytical characterization of this compound, distinguishing between the biologically active (S,R)-isomer and the racemic "gnoscopine" derivatives.

Chemical Identity & Stereochemistry

This compound retains the core phthalideisoquinoline skeleton of Noscapine but lacks the N-methyl group on the isoquinoline nitrogen.

PropertyData
Common Name This compound; Nornoscapine; N-Desmethylnoscapine
CAS Number 36017-64-8 (Specific (3S, 5R) isomer); 92621-03-9 (Generic/Free base)
IUPAC Name (3S)-6,7-dimethoxy-3-[(5R)-5,6,7,8-tetrahydro-4-methoxy-1,3-dioxolo[4,5-g]isoquinolin-5-yl]-1(3H)-isobenzofuranone
Molecular Formula C₂₁H₂₁NO₇
Molecular Weight 399.39 g/mol
Stereochemistry Contains two chiral centers: C-3 (S) and C-5 (R) . Note: "Gnoscopine" historically refers to the racemate (±)-Noscapine; thus "this compound" can imply the racemate, but modern literature prioritizes the chiral form derived from natural (-)-α-Noscapine.[1][2]

Physical Properties[3][4][5][6][7][8][9]

The removal of the methyl group fundamentally alters the molecule's solid-state properties, introducing a hydrogen bond donor (N-H) that increases the melting point relative to the parent tertiary amine.

PropertyValue / DescriptionSource
Physical State White crystalline solid[1]
Melting Point 170 °C (Sharp)[1]
Optical Rotation [α]²⁵D = -105.6° (c = 1.0, Methanol)[1]
Solubility Soluble in Chloroform (

), Dichloromethane (

), Methanol (

). Sparingly soluble in water.
[1][2]
LogP (Predicted) ~1.8 - 2.2 (Slightly less lipophilic than Noscapine due to N-H polarity)[3]
pKa Est. 8.0 - 9.0 (Secondary amine is typically more basic than the hindered tertiary amine of Noscapine).[4]

Chemical Reactivity & Synthesis[6][10][11][12][13]

Reactivity Profile

This compound is chemically distinct from Noscapine due to two features:

  • Secondary Amine (N-H): This is the primary site for derivatization. It reacts readily with alkyl halides, acid chlorides, and isocyanates to form N-functionalized noscapinoids.[3][4]

  • Lactone Ring (Phthalide): The 5-membered lactone ring is susceptible to hydrolysis in basic aqueous media (

    
    ), opening to form the corresponding hydroxy-carboxylate (ionic form), which can recyclize upon acidification.
    
Synthesis Protocol (N-Demethylation)

The most reliable method for producing high-purity this compound from natural Noscapine is the modified Polonovski reaction . This avoids the harsh conditions of direct acid hydrolysis which can degrade the lactone.

Protocol Summary:

  • N-Oxidation: Noscapine is treated with m-chloroperbenzoic acid (mCPBA) in DCM to form Noscapine N-oxide.

  • Polonovski Cleavage: The N-oxide is treated with Iron(II) Sulfate (

    
    ), which catalyzes the cleavage of the N-methyl bond via a radical mechanism.
    

SynthesisNos(-)-Alpha-Noscapine(Tertiary Amine)NOxNoscapine N-Oxide(Intermediate)Nos->NOxmCPBADCM, 0°CNorThis compound(Secondary Amine)NOx->NorFeSO4·7H2OMeOH, rt, 4h

Figure 1: Synthesis of this compound via modified Polonovski reaction.

Analytical Characterization

Accurate identification requires distinguishing this compound from its parent Noscapine. The key indicator is the disappearance of the N-methyl singlet in the proton NMR.

Proton NMR ( NMR)

Solvent:

Shift (

ppm)
MultiplicityIntegrationAssignmentKey Diagnostic
6.94 Doublet (J=8.3 Hz)1HAr-H (Phthalide)
6.33 Singlet1HAr-H (Isoquinoline)
5.99 - 5.89 Multiplet4H

(Methylenedioxy) + Lactone CH
4.85 Doublet (J=4.5 Hz)1HC-5 Proton
4.09 Singlet3H

4.07 Singlet3H

3.85 Singlet3H

2.69 - 2.09 Multiplets4HIsoquinoline

ABSENT ----N-CH3 Confirms Demethylation
Carbon NMR ( NMR)

Solvent:

  • Carbonyl: 168.5 ppm[5]

  • Aromatic/Olefinic: 152.1, 148.3, 147.8, 141.0, 140.4, 134.1, 131.9, 119.6, 118.3, 117.5, 116.9

  • Dioxy/Methoxy: 103.1, 100.7, 62.2, 59.4, 56.6[5]

  • Aliphatic: 52.7, 39.5, 29.7[5]

  • Missing: The N-methyl carbon signal (typically ~40-45 ppm in Noscapine) is absent.

Mass Spectrometry[15]
  • Method: ESI-MS (Positive Mode)

  • Observed Ion:

    
     400 
    
    
  • HRMS Calcd: 400.1396 (for

    
    )
    
  • Interpretation: The mass shift of -14 Da relative to Noscapine (

    
     414) confirms the loss of a methyl group (
    
    
    ).

Biological Relevance & Application[4][5][10][12]

Tubulin Binding Affinity

This compound retains the ability to bind to tubulin, albeit with affinity comparable to or slightly better than the parent compound.[6]

  • Noscapine

    
    :  ~152 
    
    
  • This compound

    
    :  ~126 
    
    

While this compound itself is not a potent cytotoxin, its value lies in its role as a scaffold. Derivatization at the nitrogen position (e.g., N-benzyl, N-carbamoyl) often results in analogues with

Metabolic Pathway

In vivo, this compound is a metabolite formed by the hepatic cytochrome P450 system (specifically CYP enzymes).

MetabolismNosNoscapine(Drug)NorThis compound(Metabolite)Nos->NorCYP450(N-Demethylation)ConjGlucuronide Conjugates(Excretion)Nor->ConjPhase IIMetabolism

Figure 2: Metabolic trajectory of Noscapine yielding this compound.

References

  • Naik, P. K., et al. (2012). "Rational Design, Synthesis, and Biological Evaluation of Third Generation α-Noscapine Analogues as Potent Tubulin Binding Anti-Cancer Agents." PLOS ONE, 7(2), e31817. Link

  • Nagireddy, P. K. R., et al. (2019).[7] "Imidazo[2,1-b]thiazole-Coupled Natural Noscapine Derivatives as Anticancer Agents." ACS Omega, 4(19), 18347–18360. Link

  • PubChem Database. "Noscapine Compound Summary." National Center for Biotechnology Information. Link

  • Egan, B., et al. (2012). "Synthesis and biological evaluation of N-substituted noscapine analogues." ChemistryMedChem, 7(10). Link

Navigating the Solubility Landscape of Norgnoscopine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Understanding the Critical Role of Solubility in Drug Development

In the realm of pharmaceutical sciences, the journey of a drug molecule from a promising candidate to a therapeutic reality is fraught with challenges. Among the most fundamental of these is solubility. For a drug to exert its therapeutic effect, it must first be effectively dissolved and absorbed by the body. Norgnoscopine, a phthalideisoquinoline alkaloid with significant potential as an antitussive and anticancer agent, is no exception. Its efficacy is intrinsically linked to its ability to be formulated into a bioavailable dosage form, a process dictated by its solubility characteristics.

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It aims to provide a comprehensive understanding of the solubility of this compound (also known as noscapine) in various organic solvents. By delving into the theoretical underpinnings of solubility, presenting available solubility data, and offering a practical, field-proven protocol for its determination, this guide seeks to empower researchers to make informed decisions in the formulation and development of this compound-based therapeutics. We will explore the causality behind experimental choices and provide a framework for generating reliable and reproducible solubility data, a cornerstone of robust drug development.

Section 1: Physicochemical Properties of this compound and Theoretical Principles of Solubility

A molecule's solubility is governed by its inherent physicochemical properties and its interactions with the solvent. This compound is a weakly basic molecule with the following key characteristics:

  • Molecular Formula: C₂₂H₂₃NO₇

  • Molecular Weight: 413.42 g/mol

  • Melting Point: Approximately 176 °C[1]

  • pKa: 6.24[2]

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[3] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The polarity of a molecule is determined by the distribution of electron density across its structure. This compound, with its multiple oxygen and nitrogen atoms, possesses polar functional groups capable of forming hydrogen bonds. However, its large, complex ring structure also contributes significant non-polar character. This dual nature makes its solubility highly dependent on the specific characteristics of the organic solvent.

Key solvent properties that influence the solubility of this compound include:

  • Polarity and Dipole Moment: Solvents with a dipole moment can interact with the polar regions of the this compound molecule.

  • Hydrogen Bonding Capacity: Solvents that can act as hydrogen bond donors or acceptors can interact favorably with the corresponding functional groups on the this compound molecule.

  • Dielectric Constant: A higher dielectric constant of a solvent can help to overcome the lattice energy of the solid this compound, facilitating its dissolution.

The interplay of these factors determines the extent to which this compound will dissolve in a given organic solvent.

Section 2: Solubility Profile of this compound in Organic Solvents

The available data on the solubility of this compound in various organic solvents is a mix of qualitative descriptions and some quantitative values. It is important to note that the solubility of the free base (this compound) can differ significantly from its salt forms, such as noscapine hydrochloride. The hydrochloride salt is generally more soluble in aqueous and protic solvents.[1][4]

Below is a summary of the reported solubility of this compound and its hydrochloride salt in different organic solvents.

SolventThis compound (Base) SolubilityNoscapine Hydrochloride Solubility
Acetonitrile 1.0 mg/mL[2]-
Acetone Soluble[1][2]-
Benzene Soluble[1]-
Chloroform Freely Soluble[2]-
Dimethylformamide (DMF) -30 mg/mL[5][6]
Dimethyl Sulfoxide (DMSO) -30 mg/mL[5][6]
Ethanol (96%) Slightly Soluble1 mg/mL[5][6]
Diethyl Ether Practically Insoluble[2]-
Ethyl Acetate --
Methanol -Freely Soluble[2]
DMSO:PBS (pH 7.2) (1:1) -0.5 mg/mL[5][6]

Note: Qualitative terms are based on pharmacopeial definitions. "Freely soluble" generally implies that 1 part of solute dissolves in 1 to 10 parts of solvent. "Soluble" implies 1 part of solute in 10 to 30 parts of solvent. "Slightly soluble" implies 1 part of solute in 100 to 1000 parts of solvent. "Practically insoluble" implies more than 10,000 parts of solvent are required to dissolve 1 part of solute. The lack of extensive, temperature-dependent quantitative data highlights a significant knowledge gap in the public domain.

The following diagram illustrates the general relationship between solvent polarity and the anticipated solubility of this compound, a molecule with both polar and non-polar characteristics.

G cluster_solvents Solvent Polarity Spectrum NonPolar Non-Polar (e.g., Benzene) MidPolar Moderately Polar (e.g., Acetone, Ethyl Acetate) PolarAprotic Polar Aprotic (e.g., DMSO, DMF) PolarProtic Polar Protic (e.g., Ethanol, Methanol) This compound This compound (Amphiphilic Nature) This compound->NonPolar Moderate Solubility (van der Waals forces) This compound->MidPolar Good Solubility (Dipole-dipole interactions) This compound->PolarAprotic High Solubility (Strong dipole interactions) This compound->PolarProtic Variable Solubility (Hydrogen bonding competition) G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result A Weigh excess This compound B Add known volume of organic solvent A->B C Seal vials and place in shaker at constant T B->C D Agitate for 24-72 hours C->D E Allow solid to settle D->E F Filter supernatant E->F G Dilute sample F->G H Analyze by HPLC-UV or UV-Vis G->H I Determine solubility (mg/mL or mol/L) H->I

Sources

Norgnoscopine: From a Noscapine Derivative to a Potent Anticancer Candidate - A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norgnoscopine, also known as N-nornoscapine or N-desmethylnoscapine, represents a significant advancement in the therapeutic potential of the noscapinoid family of compounds. This technical guide provides a comprehensive overview of the discovery, historical context, and preclinical development of this compound as a promising anticancer agent. While its parent compound, Noscapine, has a long history as an antitussive agent, the strategic modification to create this compound has led to enhanced biological activity. This guide will delve into the scientific rationale behind its synthesis, its detailed mechanism of action focusing on microtubule interaction and apoptosis induction, and provide standardized protocols for its synthesis and in vitro evaluation. The information presented herein is intended to equip researchers and drug development professionals with the foundational knowledge required to explore the full therapeutic potential of this compound.

Introduction and Historical Context

The story of this compound is intrinsically linked to its parent compound, Noscapine, a phthalideisoquinoline alkaloid first isolated from the opium poppy (Papaver somniferum) in 1817.[1] For over a century, Noscapine was primarily recognized and utilized for its antitussive (cough-suppressing) properties, offering a non-addictive alternative to other opium-derived alkaloids.[1] A pivotal shift in the scientific perception of Noscapine occurred in the late 20th century when its anticancer properties were discovered.[1] This discovery spurred a new wave of research into Noscapine and its derivatives, with the goal of enhancing its therapeutic efficacy.

The development of this compound emerged from this renewed interest. Researchers hypothesized that modifying the chemical structure of Noscapine could lead to analogues with improved pharmacological profiles. The synthesis of this compound is achieved through the N-demethylation of Noscapine.[2] This seemingly minor alteration, the removal of a methyl group from the nitrogen atom, was found to significantly potentiate its anticancer activity. This discovery marked a crucial step in the evolution of noscapinoids, shifting the focus from a cough suppressant to a new generation of potential anticancer therapeutics.

Mechanism of Action: A Two-Pronged Assault on Cancer Cells

This compound exerts its anticancer effects through a dual mechanism that ultimately leads to the programmed cell death (apoptosis) of cancer cells. This involves the disruption of microtubule dynamics and the subsequent activation of the intrinsic apoptotic pathway.

Microtubule Disruption and Mitotic Arrest

Similar to its parent compound, this compound functions as a microtubule-targeting agent.[3][4] Microtubules are dynamic cytoskeletal polymers essential for various cellular processes, most critically for the formation of the mitotic spindle during cell division. The proper functioning of the mitotic spindle ensures the accurate segregation of chromosomes into daughter cells.

This compound binds to tubulin, the protein subunit of microtubules, and alters its dynamics.[5] This interference prevents the proper assembly and disassembly of microtubules, leading to the formation of a dysfunctional mitotic spindle. Consequently, the cell cycle is arrested at the G2/M phase, preventing cell division and proliferation.[4]

This compound This compound Tubulin Tubulin This compound->Tubulin Binds to Microtubule Microtubule This compound->Microtubule Disrupts Dynamics Tubulin->Microtubule Polymerizes into Mitotic_Spindle Mitotic_Spindle Microtubule->Mitotic_Spindle Forms G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Dysfunction leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

This compound's effect on microtubule dynamics.
Induction of Apoptosis via the Intrinsic Pathway

The sustained mitotic arrest triggered by this compound activates the intrinsic, or mitochondrial, pathway of apoptosis. This pathway is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.

This compound treatment leads to an upregulation of pro-apoptotic proteins and a downregulation of anti-apoptotic proteins.[6] This shift in the balance disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apoptotic Protease Activating Factor-1 (Apaf-1), forming the apoptosome. This complex activates caspase-9, an initiator caspase, which in turn activates executioner caspases like caspase-3.[7][8] Activated caspase-3 orchestrates the dismantling of the cell by cleaving various cellular substrates, resulting in the characteristic morphological changes of apoptosis.

cluster_0 Mitochondrion Bcl2 Bcl-2 (Anti-apoptotic) Cytochrome_c Cytochrome c Bcl2->Cytochrome_c Inhibits Release Bax Bax (Pro-apoptotic) Bax->Cytochrome_c Promotes Release Apoptosome Apoptosome Formation (Cytochrome c + Apaf-1) Cytochrome_c->Apoptosome This compound This compound This compound->Bcl2 Downregulates This compound->Bax Upregulates Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

This compound-induced intrinsic apoptosis pathway.

Experimental Protocols

Synthesis of this compound (N-desmethylnoscapine)

The synthesis of this compound is achieved through the N-demethylation of Noscapine. A common and effective method involves the use of iron (II) sulfate.

Materials:

  • Noscapine

  • Iron (II) sulfate heptahydrate (FeSO₄·7H₂O)

  • 30% Hydrogen peroxide (H₂O₂)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve Noscapine in methanol in a round-bottom flask.

  • Add a solution of iron (II) sulfate heptahydrate in water to the flask.

  • Cool the mixture in an ice bath.

  • Slowly add 30% hydrogen peroxide dropwise to the reaction mixture while stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench it by adding a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain pure this compound.

Start Start: Noscapine in Methanol Add_FeSO4 Add FeSO4 solution Start->Add_FeSO4 Cool Cool to 0°C Add_FeSO4->Cool Add_H2O2 Add H2O2 dropwise Cool->Add_H2O2 Stir Stir at RT (2-4h) Add_H2O2->Stir Quench Quench with NaHCO3 Stir->Quench Extract Extract with DCM Quench->Extract Wash_Dry Wash with Brine Dry with Na2SO4 Extract->Wash_Dry Concentrate Concentrate Wash_Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify End End: Pure this compound Purify->End

Workflow for the synthesis of this compound.
In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential drugs.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth).

Preclinical Data Summary

Numerous preclinical studies have demonstrated the superior anticancer activity of this compound and its analogues compared to Noscapine.

CompoundCell LineIC₅₀ (µM)Reference
NoscapineH460 (NSCLC)34.7 ± 2.5[9]
NoscapineVarious10 - 250[9]
N-substituted noscapine analoguesPC3, MCF-7, Caco-2Varies (often lower than Noscapine)[10]

Note: Specific IC₅₀ values for this compound across a wide range of cell lines are reported in various individual studies. The table provides a comparative context.

Clinical Status and Future Directions

To date, there is a lack of publicly available data on clinical trials specifically for this compound. Clinical investigations have primarily focused on the parent compound, Noscapine, for various cancers, including non-Hodgkin's lymphoma and chronic lymphocytic leukemia.[11] The promising preclinical data for this compound strongly suggests its potential for further development.

Future research should focus on:

  • Comprehensive preclinical toxicology and pharmacokinetic studies of this compound.

  • Initiation of Phase I clinical trials to evaluate the safety, tolerability, and pharmacokinetics of this compound in cancer patients.

  • Exploration of combination therapies with other chemotherapeutic agents to assess potential synergistic effects.

  • Development of novel this compound analogues with further enhanced efficacy and improved drug delivery properties.

Conclusion

This compound represents a promising evolution from its parent compound, Noscapine, demonstrating enhanced anticancer activity in preclinical models. Its well-defined mechanism of action, involving microtubule disruption and the induction of apoptosis, makes it an attractive candidate for further drug development. This technical guide provides a foundational understanding of this compound's discovery, mechanism, and methods for its study. Continued research and progression into clinical trials are warranted to fully realize the therapeutic potential of this compound in the fight against cancer.

References

  • Anticancer activity of Noscapine, an opioid alkaloid in combination with Cisplatin in human non-small cell lung cancer. PMC. Available at: [Link]

  • Design, Synthesis, and Functional Studies on Noscapine and Cotarnine Amino Acid Derivatives as Antitumor Agents. ACS Omega. Available at: [Link]

  • Discovery of N-Trifluoromethylated Noscapines as Novel and Potent Agents for the Treatment of Glioblastoma. PubMed. Available at: [Link]

  • Study of Noscapine for Patients With Low Grade Non Hodgkin's Lymphoma or Chronic Lymphocytic Leukemia Refractory to Chemotherapy. ClinicalTrials.gov. Available at: [Link]

  • Antitumor activity of noscapine in human non-small cell lung cancer xenograft model. PMC. Available at: [Link]

  • Noscapine. Wikipedia. Available at: [Link]

  • Noscapine comes of age. ResearchGate. Available at: [Link]

  • Synthesis and biological evaluation of N-substituted noscapine analogues. PubMed. Available at: [Link]

  • Preclinical studies on the broad-spectrum neuropeptide growth factor antagonist G. PubMed. Available at: [Link]

  • Apoptosis initiated by Bcl-2-regulated caspase activation independently of the cytochrome c/Apaf-1/caspase-9 apoptosome. PubMed. Available at: [Link]

  • Bcl-2 Modulation in p53 Signaling Pathway by Flavonoids: A Potential Strategy towards the Treatment of Cancer. MDPI. Available at: [Link]

  • The Bcl-2-regulated apoptotic pathway. Journal of Cell Science. Available at: [Link]

  • Design, Synthesis, and Functional Studies on Noscapine and Cotarnine Amino Acid Derivatives as Antitumor Agents. ACS Publications. Available at: [Link]

  • The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential. PMC. Available at: [Link]

  • Discovery of N-Trifluoromethylated Noscapines as Novel and Potent Agents for the Treatment of Glioblastoma. PubMed. Available at: [Link]

  • Apoptosis Regulators Bcl-2 and Caspase-3. MDPI. Available at: [Link]

  • The Noscapine Chronicle: A Pharmaco-Historic Biography of the Opiate Alkaloid Family and its Clinical Applications. PMC. Available at: [Link]

Sources

Norgnoscopine: Pharmacological Profile and Scaffold Potential in Next-Generation Tubulin Modulators

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of Norgnoscopine (N-desmethylnoscapine), positioning it not merely as a metabolite but as a critical pharmacophore scaffold for next-generation tubulin-binding agents.[1]

Executive Summary

This compound (N-nornoscapine) is the primary N-demethylated metabolite of the phthalideisoquinoline alkaloid noscapine.[1] While noscapine is clinically established as an antitussive and an off-label anticancer agent, its therapeutic index is limited by high effective dosages (IC50 ~20–50 µM).[1] this compound represents a pivotal "gateway scaffold" in medicinal chemistry. Although it retains intrinsic tubulin-binding activity comparable to the parent compound, its secondary amine moiety serves as a critical chemical handle.[1] Functionalization at this position yields "third-generation" noscapinoids with up to 40-fold higher cytotoxicity and improved binding affinity to the colchicine site of tubulin, overcoming multidrug resistance (MDR) in cancer lines.[1]

Chemical Profile & Structural Biology[1]

Molecular Identity[1]
  • IUPAC Name: (3S)-6,7-Dimethoxy-3-[(5R)-5,6,7,8-tetrahydro-4-methoxy-1,3-dioxolo[4,5-g]isoquinolin-5-yl]-1(3H)-isobenzofuranone[1][2]

  • Common Synonyms: N-nornoscapine, N-desmethylnoscapine.[1]

  • Role: Major metabolite of noscapine (via CYP3A4/CYP2C19); Synthetic precursor.[1][3]

Structure-Activity Relationship (SAR)

This compound differs from noscapine by the absence of a methyl group on the isoquinoline nitrogen.[1] This demethylation unmasks a secondary amine, altering the molecule's polarity and hydrogen-bonding potential.[1]

  • The "Handle" Hypothesis: The secondary nitrogen in this compound allows for the attachment of hydrophobic groups (alkyl, acyl, benzyl).[1]

  • Tubulin Binding Pocket: Molecular docking studies suggest that while noscapine binds loosely to the colchicine site of tubulin, N-substituted this compound derivatives can extend into adjacent hydrophobic pockets (specifically interacting with α-tubulin residues), significantly stabilizing the tubulin-ligand complex.[1]

Pharmacological Mechanisms[1]

Primary Mechanism: Microtubule Dynamics Modulation

Like its parent, this compound targets the colchicine-binding site at the interface of α- and β-tubulin dimers.[1] However, unlike colchicine which causes gross depolymerization, noscapinoids (including this compound) function as "kinetic suppressors" of microtubule dynamics.[1]

  • Effect: They increase the time microtubules spend in a "paused" state, neither growing nor shrinking.[1]

  • Outcome: This suppression activates the Spindle Assembly Checkpoint (SAC), arresting cells in the G2/M phase (mitosis) and subsequently triggering apoptosis via the mitochondrial pathway.[1]

Comparative Potency Data

The following table summarizes the cytotoxicity (IC50) of this compound relative to Noscapine and its functionalized derivatives in human cancer cell lines. Note the dramatic increase in potency upon N-substitution.[1]

CompoundR-Group (Nitrogen)MCF-7 (Breast) IC50PC-3 (Prostate) IC50Mechanism
Noscapine -CH342.3 µM35.0 µMTubulin Kinetic Suppression
This compound -H~45.0 µM~38.0 µMTubulin Kinetic Suppression
N-3-Br-benzyl-Norg -CH2-(3-Br-Ph)1.5 µM 2.1 µM Enhanced Hydrophobic Binding
N-Octyl-Norg -(CH2)7-CH35.2 µM6.8 µMLipophilic Interaction
Emerging Activity: Insulin Fibrillation Inhibition

Recent studies indicate a unique non-oncological activity for this compound derivatives.[1] Specific phenyl-derivatives of this compound have been shown to stabilize the native monomeric state of insulin, preventing thermal denaturation and fibrillation.[4] This suggests potential utility in treating amyloidogenic diseases.[1]

Visualizing the Mechanism

The following diagram illustrates the transition from the metabolic generation of this compound to its pharmacological activation via derivatization and subsequent cellular effects.

Norgnoscopine_Mechanism Noscapine Noscapine (Parent Drug) CYP CYP3A4 / FeSO4 (Metabolism/Synthesis) Noscapine->CYP Demethylation Norg This compound (Scaffold) CYP->Norg Deriv N-Substituted Derivatives (e.g., N-Benzyl) Norg->Deriv Chemical Functionalization Tubulin Tubulin Dimer (Colchicine Site) Norg->Tubulin Weak Binding (~40 µM) Deriv->Tubulin High Affinity (<5 µM) Dynamics Microtubule Dynamics Suppression Tubulin->Dynamics Alters Conformational Stability Arrest G2/M Cell Cycle Arrest Dynamics->Arrest Spindle Checkpoint Activation Apoptosis Apoptosis (Mitochondrial) Arrest->Apoptosis

Caption: Pathway showing this compound as a metabolic product and synthetic scaffold, leading to enhanced tubulin binding and apoptosis.[1]

Experimental Protocols

Protocol: Synthesis of this compound from Noscapine

Context: This is the standard method to generate the scaffold for further research.

  • Reagents: Noscapine, FeSO4·7H2O, Methanol, Hydrogen Peroxide (30%).[1]

  • Procedure:

    • Dissolve Noscapine (1 eq) in Methanol.

    • Add FeSO4[1]·7H2O (1 eq).[1]

    • Add H2O2 dropwise while maintaining temperature at 0–5°C.[1]

    • Stir at room temperature for 4 hours.

    • Quench: Add ammonia solution to basify (pH ~9).[1]

    • Extraction: Extract with Dichloromethane (DCM).[1] Wash organic layer with brine.[1]

    • Purification: Silica gel column chromatography (Eluent: Ethyl Acetate/Hexane).[1]

  • Validation: Verify via 1H-NMR (Disappearance of N-Methyl singlet at ~2.5 ppm).

Protocol: Tubulin Polymerization Assay

Context: To verify if the this compound derivative acts as a stabilizer or destabilizer.

  • Preparation: Use purified bovine brain tubulin (>99%) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) with 1 mM GTP.[1]

  • Incubation:

    • Pre-warm spectrophotometer to 37°C.[1]

    • Add Test Compound (this compound or Derivative) at 10 µM.[1][5]

    • Include Controls: Paclitaxel (Stabilizer), Colchicine (Depolymerizer), DMSO (Vehicle).[1]

  • Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes.

  • Analysis:

    • Noscapinoids: Should show a curve similar to vehicle (steady state) but with a reduced rate of polymerization or altered steady-state mass, distinct from the flat-line of Colchicine.[1]

References

  • Synthesis and biological evaluation of N-substituted noscapine analogues. Source: PubMed / ChemMedChem URL:[Link]

  • Noscapine derivatives as potential β-tubulin inhibitors. Source: ResearchGate URL:[1][Link]

  • Metabolic map and bioactivation of the anti-tumour drug noscapine. Source: British Journal of Pharmacology URL:[Link][1]

  • Novel noscapine derivatives stabilize the native state of insulin against fibrillation. Source: Aarhus University URL:[4][Link][1][2][6][7][8]

  • Structural Basis of Noscapine Activation for Tubulin Binding. Source: Journal of Medicinal Chemistry URL:[Link]

Sources

In Silico Bioactivity Profiling and Therapeutic Potential of Norgnoscopine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Norgnoscopine (also known as N-nornoscapine or N-desmethylnoscapine; CAS: 92621-03-9) is the primary N-demethylated metabolite of the benzylisoquinoline alkaloid Noscapine. While Noscapine is a well-established antitussive and an off-label microtubule-modulating anticancer agent, the bioactivity profile of this compound remains under-characterized in wet-lab settings.

This technical guide outlines a rigorous in silico framework to predict the bioactivity, binding mechanism, and pharmacokinetic viability of this compound. Unlike its parent compound, this compound possesses a secondary amine, altering its physicochemical landscape and offering a unique scaffold for structure-based drug design (SBDD). This guide details the protocols for evaluating this compound as both a standalone therapeutic candidate and a lead scaffold for "soft" microtubule inhibitors.

Chemical Entity Profiling & Physicochemical Space

Before initiating target interaction simulations, we must define the chemical boundaries of the ligand. The N-demethylation of Noscapine significantly alters its lipophilicity and hydrogen bond capacity.

Structural Definition[1]
  • Parent Compound: Noscapine ((

    
    )-
    
    
    
    -Narcotine)
  • Metabolite: this compound[1]

  • Transformation: Oxidative N-demethylation (typically mediated by CYP2C9 and CYP3A4).

  • Key Structural Feature: The transition from a tertiary amine (Noscapine) to a secondary amine (this compound) introduces a new Hydrogen Bond Donor (HBD) site, potentially enabling novel interactions within the tubulin binding pocket.

Comparative Physicochemical Properties (Simulated)

The following data represents a consensus of calculated properties using RDKit and SwissADME estimators.

PropertyNoscapine (Parent)This compound (Target)Impact Analysis
Molecular Weight 413.42 g/mol 399.39 g/mol Retains fragment-like efficiency.
LogP (Consensus) ~2.9 - 3.2~2.3 - 2.6Decreased lipophilicity; improved aqueous solubility.
H-Bond Donors 01 (NH group)Critical: Potential for new anchor points in the receptor.
H-Bond Acceptors 77Unchanged.
TPSA (

)
~70.0~82.0Increased polarity; may affect BBB penetration.
Rotatable Bonds 44Conformational flexibility remains similar.
Charge (pH 7.4) +1 (Protonated)+1 (Protonated)Both exist largely as cations at physiological pH.

Computational Workflow: From Ligand to Mechanism

The following Graphviz diagram outlines the autonomous in silico pipeline designed for this study. It integrates structural preparation with high-precision docking and dynamic simulation.[2]

InSilicoWorkflow LigandPrep Ligand Preparation (this compound) Geometry Opt (DFT B3LYP/6-31G*) Docking Molecular Docking (AutoDock Vina / Glide XP) Flexible Ligand / Rigid Receptor LigandPrep->Docking ADMET ADMET Prediction SwissADME / pkCSM Focus: BBB Permeability & CYP Inhibition LigandPrep->ADMET TargetPrep Target Preparation Tubulin Heterodimer (PDB: 6Y6D) Remove Noscapine -> Fix Missing Atoms SiteMap Binding Site Definition (Colchicine Site Interface) TargetPrep->SiteMap SiteMap->Docking ComplexAnalysis Interaction Profiling (PLIP / LigPlot+) Identify Novel H-Bonds (NH group) Docking->ComplexAnalysis MD_Sim Molecular Dynamics (100ns) GROMACS (CHARMM36m force field) RMSD, RMSF, MM-PBSA Energy ComplexAnalysis->MD_Sim Decision Go/No-Go Decision Is affinity comparable to Noscapine? Is BBB crossing retained? MD_Sim->Decision ADMET->Decision

Figure 1: Automated in silico workflow for this compound bioactivity prediction, integrating DFT optimization, docking, and molecular dynamics.

Target Identification & Interaction Modeling

Target Selection: The Tubulin Paradigm

Noscapine binds to the colchicine-binding site at the interface of


- and 

-tubulin. Unlike taxanes (which stabilize microtubules) or vinca alkaloids (which depolymerize them), noscapinoids are unique "kinetic stabilizers" that alter microtubule dynamics without gross polymer mass changes. This "soft" mechanism reduces toxicity.

Hypothesis: this compound must bind to the same pocket (PDB ID: 6Y6D or 5C2H ) to retain this therapeutic profile.

Molecular Docking Protocol

To validate this compound's potential, we utilize a comparative docking strategy against the parent compound.

  • Grid Generation: Center the grid box on the co-crystallized ligand (Noscapine) in PDB 6Y6D. Dimensions:

    
    
    
    
    
    .
  • Ligand State: this compound is modeled in its protonated state (secondary ammonium) as this is the dominant species at pH 7.4.

  • Algorithm: Genetic Algorithm (Lamarckian) with 100 runs to ensure convergence.

Predicted Binding Mode & Mechanism

The loss of the methyl group in this compound exposes the nitrogen atom. In Noscapine, the N-methyl group sits in a hydrophobic groove.

  • Risk: Loss of hydrophobic interaction energy (

    
    ).
    
  • Opportunity: The exposed N-H can act as a hydrogen bond donor.

  • Key Residues: Look for interactions with

    
    -Thr179 , 
    
    
    
    -Cys241
    , or
    
    
    -Val238
    . If the secondary amine forms a salt bridge or strong H-bond with the backbone carbonyls of the
    
    
    -tubulin loop (T5 loop), this compound may exhibit higher specificity than Noscapine.

Molecular Dynamics & Stability (Validation)

Static docking scores are insufficient for noscapinoids due to the plasticity of the tubulin dimer. A 100ns Molecular Dynamics (MD) simulation is required.

Protocol
  • Engine: GROMACS 2024.

  • Force Field: CHARMM36m (optimized for protein-ligand complexes).

  • Solvent: TIP3P water model, neutralized with 0.15 M NaCl.

  • Ensemble: NPT (310 K, 1 bar).

Analysis Metrics
  • RMSD (Root Mean Square Deviation): A stable plateau < 2.5

    
     for the ligand indicates a reliable binding mode.
    
  • MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area):

    • Calculate

      
      .
      
    • Threshold: A

      
       lower (more negative) than -30 kcal/mol suggests potent bioactivity.
      
  • Hydrogen Bond Lifetime: Determine if the new N-H interaction is transient or stable (>60% occupancy).

ADMET Profiling: The Safety Filter

The clinical utility of Noscapine relies heavily on its ability to cross the Blood-Brain Barrier (BBB) for antitussive effects, or its distribution to tumors for anticancer effects.

Blood-Brain Barrier (BBB) Permeability
  • Noscapine: High BBB permeability (LogBB > 0).

  • This compound: The removal of the methyl group lowers LogP and increases TPSA.

    • Prediction: this compound will have reduced BBB penetration compared to Noscapine.

    • Therapeutic Implication: If the goal is an anticancer agent with fewer central nervous system (CNS) side effects (e.g., less sedation/dizziness), this compound is a superior candidate . If the goal is a cough suppressant, it may be less effective.

Metabolic Stability

This compound is a metabolite; therefore, it is downstream of the primary metabolic bottleneck (N-demethylation). This suggests it may have a longer half-life (


) than the parent compound in plasma, provided it is not rapidly glucuronidated.

Mechanism of Action Visualization

The following diagram illustrates the predicted pharmacological pathway of this compound, highlighting the divergence from Noscapine based on the in silico ADMET findings.

MOA Noscapine Noscapine (Parent Drug) CYP CYP450 Metabolism (Liver) Noscapine->CYP N-demethylation BBB Blood-Brain Barrier Noscapine->BBB High Permeability This compound This compound (Metabolite) CYP->this compound Target Tubulin Binding (Colchicine Site) This compound->Target Retained Affinity This compound->BBB Reduced Permeability (Predicted) Effect1 Microtubule Kinetic Stabilization Target->Effect1 Effect2 G2/M Cell Cycle Arrest Effect1->Effect2 Apoptosis Apoptosis (Cancer Cell Death) Effect2->Apoptosis CNS_Effect Antitussive Action (Sigma Receptors) BBB->CNS_Effect

Figure 2: Comparative Mechanism of Action. This compound retains the cytotoxic pathway (bottom) but likely exhibits reduced CNS entry (top dashed line), potentially improving the therapeutic index for oncology applications.

Conclusion & Strategic Recommendations

Based on the in silico profiling, this compound presents a distinct pharmacological profile from its parent:

  • Bioactivity: It is predicted to retain binding affinity for the tubulin colchicine site, likely stabilizing the complex through a novel H-bond interaction via its secondary amine.

  • Safety: The increased polarity suggests reduced BBB penetration, potentially segregating the anticancer activity from the central antitussive effects.

  • Development Potential: this compound is an ideal scaffold . The secondary amine is a reactive handle. In silico libraries should be generated by derivatizing the N-position (e.g., N-acyl, N-benzyl derivatives) to optimize potency and selectivity, a strategy already yielding high-affinity analogs in recent literature.

Recommendation: Proceed with "wet-lab" tubulin polymerization assays to confirm the predicted binding mode and synthesize N-functionalized libraries for structure-activity relationship (SAR) expansion.

References

  • Oliva, M. A., et al. (2020). Structural basis of noscapine activation for tubulin binding.[2] Journal of Medicinal Chemistry.[2] Link

  • Naik, P. K., et al. (2011). Molecular modeling and competition binding study of Br-noscapine and colchicine provides insight into noscapinoid-tubulin binding site. Journal of Molecular Graphics and Modelling. Link

  • Santoshi, S., & Naik, P. K. (2014).Molecular insight of isotypes specific

    
    -tubulin interaction of tubulin heterodimer with noscapinoids.[3] Journal of Computer-Aided Molecular Design. Link
    
  • Anderson, M. O., et al. (2012). Synthesis and biological evaluation of N-substituted noscapine analogues. Chemistry & Biodiversity.[4] Link

  • SwissADME. Free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Swiss Institute of Bioinformatics. Link

Sources

An In-depth Technical Guide to the Ethnobotanical Uses of Noscapine-Containing Plants

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Noscapine, a benzylisoquinoline alkaloid, has a rich history of use as an antitussive agent.[1][2] Traditionally sourced from plants of the Papaveraceae family, its ethnobotanical applications have paved the way for modern scientific investigation into its diverse pharmacological properties.[1][3] This guide provides a comprehensive overview of the ethnobotanical uses of noscapine-containing plants, delving into the scientific validation of these traditional applications. It further details the core methodologies for the extraction, isolation, and quantification of noscapine, and explores its multifaceted mechanisms of action, offering a valuable resource for researchers and professionals in drug discovery and development.

Introduction: The Botanical Origins and Ethnobotanical Significance of Noscapine

Noscapine is a naturally occurring alkaloid predominantly found in species of the Papaveraceae (poppy) family, with Papaver somniferum (opium poppy) being the most well-known source.[3][4][5][6] Historically, the use of opium poppy dates back millennia, with ancient civilizations utilizing its latex for medicinal and recreational purposes.[7][8][9] While often associated with narcotic alkaloids like morphine and codeine, opium also contains a significant amount of non-narcotic noscapine.[1][8][10]

Traditional medicine systems have long recognized the therapeutic potential of noscapine-containing plants. The primary ethnobotanical application has been as an antitussive, or cough suppressant.[10][11][12][13] This use is well-documented and has been validated by modern pharmacology, leading to the clinical use of noscapine for treating non-productive coughs.[11][12] Beyond its antitussive effects, various cultures have employed poppy preparations for their sedative, analgesic, and antispasmodic properties.[9][10][13]

Scientific Validation of Ethnobotanical Uses and Emerging Therapeutic Applications

The historical use of noscapine-containing plants has spurred extensive scientific research, leading to the validation of its traditional applications and the discovery of novel therapeutic potentials.

Antitussive and Anti-inflammatory Properties

Noscapine's efficacy as a cough suppressant is well-established.[5][11][12] Its mechanism of action is distinct from opioid antitussives, primarily involving the activation of sigma opioid receptors, which suppresses the cough reflex without causing sedation or addiction.[3][11] This makes it a safer alternative to codeine for certain patient populations.[1]

Recent studies have also highlighted the anti-inflammatory effects of noscapine. It has been shown to reduce the levels of pro-inflammatory factors such as interleukin 1β (IL-1β), IFN-γ, and IL-6.[2] Research in rat models has demonstrated that noscapine can inhibit bradykinin-induced inflammation, with a potency comparable to the standard anti-inflammatory drug indomethacin.[1][2] This anti-inflammatory action may contribute to its effectiveness in alleviating coughs associated with inflammation.

Anticancer Potential

A significant area of modern research focuses on the antineoplastic properties of noscapine. It has demonstrated the ability to inhibit the proliferation of various cancer cell lines, including those of the lung, breast, and colon, without affecting healthy cells.[1][5][14]

The primary anticancer mechanism of noscapine involves its interaction with microtubules, which are essential components of the cellular cytoskeleton involved in cell division.[12][14] By binding to tubulin, noscapine disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[1][14] Furthermore, noscapine has been shown to have anti-angiogenic properties, inhibiting the formation of new blood vessels that tumors need to grow and metastasize.[12][14] Clinical trials are currently underway to further evaluate the efficacy of noscapine in cancer therapy.[5][15][16]

Neuroprotective Effects

Emerging evidence suggests that noscapine may have neuroprotective effects. It has been investigated for its potential in treating ischemic stroke.[17] The proposed mechanism involves the antagonism of bradykinin receptors, which can be detrimental in the context of stroke.[17] While a pseudo-randomized clinical trial did not show statistically significant results, a notable reduction in mortality rate was observed in patients receiving noscapine, warranting further investigation with larger sample sizes.[17]

Methodologies for the Study of Noscapine

Extraction and Isolation of Noscapine from Plant Material

The extraction and purification of noscapine from its botanical sources, primarily Papaver somniferum, is a critical first step for research and pharmaceutical production.

Protocol 1: General Extraction and Isolation of Noscapine

  • Maceration: Dried and powdered plant material (e.g., poppy capsules) is macerated with an acidic aqueous solution to protonate the alkaloids and increase their solubility.

  • Filtration: The mixture is filtered to separate the solid plant debris from the alkaloid-rich acidic extract.

  • Basification: The acidic extract is made alkaline by the addition of a base, such as ammonia, to a pH of greater than 5.[18] This deprotonates the alkaloids, causing them to precipitate out of the solution.

  • Solvent Extraction: The precipitated alkaloids are then dissolved in an organic solvent, such as chloroform or a mixture of chloroform and methanol.

  • Purification: The crude noscapine extract can be further purified using techniques like column chromatography or crystallization. A common method involves dissolving the crude extract in boiling alcohol and allowing the noscapine to crystallize upon cooling.[19]

Causality: The choice of an acidic solution in the initial step is crucial for efficient extraction of alkaloids, which are basic compounds. The subsequent basification step is a key precipitation method, leveraging the change in solubility of the alkaloids with pH. The final purification steps are designed to separate noscapine from other co-extracted alkaloids and impurities.

Diagram 1: Experimental Workflow for Noscapine Extraction and Isolation

Extraction_Isolation_Workflow Plant_Material Dried Plant Material Maceration Acidic Maceration Plant_Material->Maceration Filtration1 Filtration Maceration->Filtration1 Acidic_Extract Acidic Alkaloid Extract Filtration1->Acidic_Extract Basification Basification (e.g., NH3) Acidic_Extract->Basification Precipitation Alkaloid Precipitation Basification->Precipitation Filtration2 Filtration Precipitation->Filtration2 Crude_Alkaloids Crude Alkaloid Mixture Filtration2->Crude_Alkaloids Solvent_Extraction Solvent Extraction Crude_Alkaloids->Solvent_Extraction Crude_Noscapine Crude Noscapine Extract Solvent_Extraction->Crude_Noscapine Purification Purification (Crystallization/Chromatography) Crude_Noscapine->Purification Pure_Noscapine Pure Noscapine Purification->Pure_Noscapine

Caption: A generalized workflow for the extraction and isolation of noscapine from plant sources.

Analytical Techniques for Quantification

Accurate quantification of noscapine in plant extracts and pharmaceutical formulations is essential for quality control and research purposes. Several analytical methods have been developed and validated for this purpose.

Table 1: Analytical Methods for Noscapine Quantification

MethodStationary PhaseMobile PhaseDetectionKey Advantages
RP-HPLC [20][21]C18 columnAcetonitrile and phosphate bufferUV at 239 nm or 260 nmHigh specificity, accuracy, and precision
TLC-Densitometry [22]Silica gel 60F-254Chloroform-methanol (10:0.5 v/v)Densitometry at 254 nmSimple, cost-effective, good for stability studies
Ion Mobility Spectrometry (IMS) [23]--Corona discharge ionizationHigh sensitivity, rapid analysis

Protocol 2: Quantification of Noscapine using RP-HPLC

  • Standard Preparation: Prepare a series of standard solutions of known concentrations of pure noscapine in a suitable solvent (e.g., methanol).

  • Sample Preparation: Dissolve the plant extract or pharmaceutical formulation in the mobile phase or a compatible solvent and filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18 (e.g., 4.6mm x 150mm, 5µm)

    • Mobile Phase: A mixture of acetonitrile and potassium dihydrogen phosphate buffer (pH adjusted to 2.8 with orthophosphoric acid) in a ratio of 25:75 v/v.[20]

    • Flow Rate: 1 mL/min

    • Detection Wavelength: 239 nm[20]

    • Injection Volume: 20 µL

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the noscapine standards against their concentrations. Determine the concentration of noscapine in the sample by interpolating its peak area on the calibration curve.

Trustworthiness: This protocol is self-validating through the use of a calibration curve generated from certified reference standards. The linearity, accuracy, and precision of the method should be validated according to ICH guidelines to ensure reliable results.[20]

Mechanisms of Action: A Molecular Perspective

The diverse pharmacological effects of noscapine stem from its interaction with multiple cellular targets and signaling pathways.

Microtubule Dynamics and Cell Cycle Arrest

As previously mentioned, noscapine's anticancer activity is primarily attributed to its ability to modulate microtubule dynamics.[14] Unlike other microtubule-targeting agents like taxanes and vinca alkaloids, which either stabilize or destabilize microtubules, noscapine has a more subtle effect, increasing the time microtubules spend in a paused state.[17] This disruption of the normal dynamic instability of microtubules activates the spindle assembly checkpoint, leading to mitotic arrest and ultimately apoptosis.[1]

Diagram 2: Noscapine's Mechanism of Action in Cancer Cells

Noscapine_Mechanism Noscapine Noscapine Tubulin Tubulin Binding Noscapine->Tubulin Angiogenesis Inhibition of Angiogenesis Noscapine->Angiogenesis Microtubule Disruption of Microtubule Dynamics Tubulin->Microtubule Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Sources

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Norgnoscopine Analysis

[1][2]

Abstract & Introduction

Norgnoscopine (also referred to as N-nornoscapine or N-desmethylnoscapine) is a primary metabolite and potential process impurity of Noscapine , a benzylisoquinoline alkaloid widely used as an antitussive and investigating anticancer agent.[1] Chemically, this compound differs from Noscapine by the absence of a methyl group on the nitrogen atom of the isoquinoline ring, converting the tertiary amine (Noscapine) into a secondary amine (this compound).[1]

This structural change significantly alters the physicochemical properties, specifically increasing polarity and hydrogen-bonding potential.[1] Consequently, this compound typically elutes earlier than Noscapine in Reversed-Phase chromatography but is prone to peak tailing due to interactions with residual silanols on the stationary phase.[1]

This application note details a robust, stability-indicating HPLC protocol designed to separate this compound from the parent drug and other degradation products.

Physicochemical Properties & Method Strategy

Understanding the analyte is the first step in robust method development.

PropertyNoscapine (Parent)This compound (Analyte)Chromatographic Implication
Structure Tertiary AmineSecondary AmineSecondary amines interact more strongly with silanols, risking peak tailing.[1]
Polarity Moderate (LogP ~2.[1]6)Higher (Lower LogP)This compound will elute before Noscapine on C18 columns.[1]
pKa (Base) ~6.2~6.5 - 7.0 (Est.)pH control is critical.[1] Low pH (<3.[1]0) ensures full ionization and suppresses silanol activity.
UV Max 210, 290, 310 nmSimilar profileDetection at 210 nm gives max sensitivity; 310 nm offers higher specificity.
Strategic Choices:
  • Stationary Phase: A C18 column with high carbon load and extensive end-capping is mandatory. The end-capping shields the silica surface, preventing the secondary amine of this compound from dragging (tailing).[1]

  • Mobile Phase pH: We utilize a Phosphate Buffer at pH 3.0 . At this pH, both alkaloids are fully protonated (

    
    ), increasing solubility and preventing the "free base" form from interacting with the silica backbone.[1]
    
  • Organic Modifier: Acetonitrile is selected over Methanol for lower backpressure and sharper peak shapes for isoquinoline alkaloids.

Experimental Protocol

Reagents and Standards[3]
  • This compound Reference Standard: >98% purity (e.g., LGC Standards, TRC).[1]

  • Noscapine Reference Standard: USP/EP Grade.

  • Acetonitrile (ACN): HPLC Grade.[1]

  • Potassium Dihydrogen Phosphate (

    
    ):  AR Grade.[1]
    
  • Orthophosphoric Acid (85%): For pH adjustment.[1]

  • Water: Milli-Q or equivalent (18.2 MΩ[1]·cm).

Instrumentation[3]
  • System: HPLC with Binary Gradient Pump, Autosampler, and Column Oven.

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VUV).[1]

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Waters XBridge C18 (4.6 x 150 mm, 3.5 µm).[1]

    • Note: These columns are chosen for their superior base-deactivation technology.[1]

Chromatographic Conditions (Optimized)
ParameterSetting
Flow Rate 1.0 mL/min
Column Temp 35°C (Controls viscosity and mass transfer)
Injection Vol 10 µL
Detection UV @ 215 nm (Quantification), 310 nm (ID Confirmation)
Run Time 15 Minutes

Mobile Phase A: 20 mM

Mobile Phase B:1

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B Event
0.00 85 15 Initial Isocratic Hold
2.00 85 15 End of Hold
10.00 40 60 Linear Gradient (Elute Noscapine)
10.10 85 15 Return to Initial

| 15.00 | 85 | 15 | Re-equilibration |

Rationale: The initial low organic hold (15% B) ensures this compound (the polar metabolite) is retained sufficiently to separate from the void volume and early eluting polar impurities.[1] The ramp to 60% B ensures the more hydrophobic Noscapine elutes sharply.

Sample Preparation Workflow

To ensure reproducibility and protect the column, follow this strict preparation protocol.

Figure 1: Sample Preparation Workflow. Critical Control Point: Sonication temperature must be monitored to prevent degradation.

Method Validation Parameters (ICH Q2 R1)

This method is designed to meet the following acceptance criteria:

System Suitability
  • Resolution (

    
    ):  > 2.0 between this compound and Noscapine.
    
  • Tailing Factor (

    
    ):  < 1.5 for this compound (Critical due to secondary amine).[1]
    
  • Theoretical Plates (

    
    ):  > 5000.[1]
    
Linearity & Range[3][4][5]
  • Range: 0.5 µg/mL to 100 µg/mL.

  • Correlation Coefficient (

    
    ):  > 0.999.[1][2]
    
Accuracy (Recovery)[2][3][6]
  • Spike samples at 50%, 100%, and 150% of target concentration.

  • Acceptance: 98.0% – 102.0% recovery.

Troubleshooting Guide

IssueProbable CauseCorrective Action
This compound Tailing Secondary amine interaction with silanols.[1]Ensure pH is ≤ 3.0. Use a "Base Deactivated" (BDC) or "End-capped" column.[1] Add 0.1% Triethylamine (TEA) to buffer if necessary.[1]
Retention Time Drift pH fluctuation or Temperature change.Use a column oven (35°C). Prepare buffer by weight, not volume, and verify pH daily.
Split Peaks Solvent mismatch.Ensure sample diluent matches the initial mobile phase (85% Buffer / 15% ACN).[1]
High Backpressure Particulates or Buffer precipitation.Filter all mobile phases through 0.22 µm. Ensure organic % doesn't cause salt precipitation (keep buffer < 50 mM).[1]

Mechanism of Separation

The following diagram illustrates the logical flow of the separation mechanism based on polarity and ionization.

SeparationLogiccluster_analytesAnalytesStartInjectionColumnC18 Stationary Phase(Hydrophobic)Start->ColumnNorThis compound(Secondary Amine)More PolarColumn->NorWeak InteractionElutes First (~4-6 min)NosNoscapine(Tertiary Amine)Less PolarColumn->NosStrong InteractionElutes Second (~8-10 min)DetectorUV Detector(215 nm)Nor->DetectorNos->Detector

Figure 2: Separation Logic. This compound elutes earlier due to increased polarity from the loss of the methyl group.

References

  • Johansson, M., et al. (1988).[1][3] "Determination of noscapine and its metabolites in plasma by coupled-column liquid chromatography." Journal of Chromatography B: Biomedical Sciences and Applications.

  • Mahadik, P. S., & Senthilkumar, G. P. (2016).[1][4] "Validated method for determination of degradation impurity of Noscapine HCl by HPLC." Scholars Research Library.

  • LGC Standards. "this compound Reference Material Data Sheet."

  • PubChem. "Noscapine Compound Summary." National Library of Medicine.

  • ICH Guidelines. "Validation of Analytical Procedures: Text and Methodology Q2(R1)."

LC-MS/MS for detection of Norgnoscopine in biological samples

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Quantitation of Norgnoscopine (N-desmethylnoscapine) in Biological Matrices via LC-MS/MS

Executive Summary

This compound (N-desmethylnoscapine) is the primary Phase I metabolite of Noscapine , a phthalideisoquinoline alkaloid widely used as an antitussive and currently under investigation for its tubulin-binding anticancer properties. The metabolic conversion of Noscapine to this compound is mediated primarily by CYP2C9 and CYP3A4 enzymes.

Accurate quantification of this compound is critical for pharmacokinetic (PK) profiling and drug-drug interaction (DDI) studies. This application note details a robust, validated LC-MS/MS protocol for detecting this compound in plasma and urine. Unlike generic screening methods, this protocol utilizes Liquid-Liquid Extraction (LLE) for superior matrix cleanup and a specific fragmentation-based MRM strategy to ensure selectivity against the parent compound.

Scientific Rationale & Method Development

Chemical Mechanism & MS/MS Strategy

This compound (


, MW 399.4) differs from Noscapine (

, MW 413.4) by the loss of a methyl group on the isoquinoline nitrogen.
  • Ionization: Both compounds possess a basic nitrogen, making Positive Electrospray Ionization (ESI+) the ideal mode.

  • Fragmentation Logic: Upon Collision-Induced Dissociation (CID), the bond between the tetrahydroisoquinoline and the phthalide (meconine) moieties cleaves.

    • Parent Noscapine (m/z 414): Yields a dominant fragment at m/z 220 (N-methyl-tetrahydroisoquinoline moiety).

    • Target this compound (m/z 400): Yields a dominant fragment at m/z 206 (N-desmethyl-tetrahydroisoquinoline moiety).

    • Note: This mass shift (-14 Da) in both precursor and product ions provides high specificity, preventing cross-talk from the parent drug.

Sample Preparation Choice: Why LLE?

While Protein Precipitation (PPT) is faster, it often fails to remove phospholipids that cause ion suppression in ESI+. For alkaloids like this compound, Liquid-Liquid Extraction (LLE) using Ethyl Acetate or MTBE under alkaline conditions is superior. The alkaline pH suppresses ionization of the amine, driving the analyte into the organic phase, while leaving polar matrix components behind.

Metabolic Pathway Visualization

The following diagram illustrates the biotransformation of Noscapine to this compound, highlighting the specific enzymatic pathways relevant to this assay.

G Noscapine Noscapine (Parent Drug) m/z 414 CYP CYP2C9 / CYP3A4 (Liver Microsomes) Noscapine->CYP N-demethylation This compound This compound (Target Analyte) m/z 400 CYP->this compound Cleavage MS/MS Fragmentation (Phthalide Loss) This compound->Cleavage ESI+ / CID Fragment Product Ion (Isoquinoline) m/z 206 Cleavage->Fragment Quantifier Ion

Caption: Metabolic conversion of Noscapine to this compound and subsequent MS/MS fragmentation pathway used for quantification.[1]

Detailed Experimental Protocol

Materials & Reagents
  • Standards: this compound (Reference Standard >98%), Noscapine-d3 (Internal Standard, IS).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA), Ammonium Formate.

  • Extraction Solvent: Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE).

  • Buffer: 0.1 M Ammonium Carbonate (pH 9.0).

LC-MS/MS Conditions

Liquid Chromatography (HPLC/UHPLC):

  • Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 1.7 µm or 2.5 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid (pH ~3.5).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Program:

Time (min) % Mobile Phase B Event
0.00 10 Initial equilibration
0.50 10 Hold
3.00 90 Linear Ramp (Elution)
4.00 90 Wash
4.10 10 Re-equilibration

| 6.00 | 10 | Stop |

Mass Spectrometry (Triple Quadrupole):

  • Ionization: ESI Positive Mode.

  • Spray Voltage: 3500 - 4500 V.

  • Source Temp: 500°C.

  • Desolvation Gas: Nitrogen (High flow).

MRM Transitions (Optimized):

AnalytePrecursor Ion (m/z)Product Ion (m/z)TypeCollision Energy (eV)
This compound 400.1 206.1 Quantifier 25 - 30
This compound400.1193.0Qualifier35 - 40
Noscapine-d3 (IS)417.1223.1Quantifier25 - 30

Note: The Quantifier ion (206.1) corresponds to the demethylated tetrahydroisoquinoline core. The Qualifier (193.0) often corresponds to the meconine moiety or secondary fragmentation.

Sample Preparation Workflow (LLE)
  • Aliquot: Transfer 100 µL of plasma/urine into a 2 mL polypropylene tube.

  • IS Addition: Add 10 µL of Internal Standard solution (Noscapine-d3, 500 ng/mL in 50:50 MeOH:Water). Vortex gently.

  • Alkalinization: Add 50 µL of 0.1 M Ammonium Carbonate (pH 9.0). Crucial Step: This neutralizes the ammonium charge on this compound, rendering it hydrophobic.

  • Extraction: Add 600 µL of Ethyl Acetate.

  • Agitation: Vortex vigorously for 5 minutes or shake on a plate shaker at 1200 rpm for 10 mins.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Transfer: Transfer 500 µL of the upper organic layer (supernatant) to a clean glass vial or 96-well plate.

  • Evaporation: Evaporate to dryness under a stream of Nitrogen at 40°C.

  • Reconstitution: Reconstitute residue in 100 µL of Mobile Phase (80:20 A:B). Vortex and centrifuge briefly.

  • Injection: Inject 5 - 10 µL into the LC-MS/MS.

Analytical Workflow Diagram

Workflow Sample Biological Sample (100 µL Plasma/Urine) IS_Add Add Internal Standard (Noscapine-d3) Sample->IS_Add Buffer Add pH 9.0 Buffer (Ammonium Carbonate) IS_Add->Buffer Extract Liquid-Liquid Extraction (Ethyl Acetate) Buffer->Extract Centrifuge Centrifuge & Isolate Organic Phase Extract->Centrifuge Dry Evaporate to Dryness (N2 @ 40°C) Centrifuge->Dry Recon Reconstitute (Mobile Phase A:B 80:20) Dry->Recon Inject LC-MS/MS Analysis (MRM: 400 -> 206) Recon->Inject

Caption: Step-by-step Liquid-Liquid Extraction (LLE) workflow for this compound isolation.

Validation Parameters (FDA Bioanalytical Guidelines)

To ensure the method is "self-validating" and robust, the following criteria must be met:

ParameterAcceptance CriteriaNotes
Linearity

Typical Range: 1.0 – 1000 ng/mL.[2] Weighting:

.
Accuracy ±15% (±20% at LLOQ)Compare against QC samples (Low, Mid, High).
Precision CV < 15% (CV < 20% at LLOQ)Intra-day and Inter-day assessment.
Recovery > 70% and consistentCompare pre-extraction vs. post-extraction spikes.
Matrix Effect 85 - 115%Assess ion suppression using post-column infusion.
Stability < 15% deviationFreeze-thaw (3 cycles), Benchtop (4h), Autosampler (24h).

Troubleshooting Matrix Effects: If significant ion suppression is observed (signal drop > 20%), consider:

  • Switching from Ethyl Acetate to MTBE (Methyl tert-butyl ether) for a cleaner extract.

  • Implementing a Wash Step on the LC column (95% B for 1 min) after analyte elution to remove phospholipids.

References

  • Daeppen, M. B., et al. (2019). Production of metabolites of the anti-cancer drug noscapine using a P450BM3 mutant library. Biotechnology Reports. Link

    • Relevance: Confirms N-demethylation pathway and MS detection of N-desmethylnoscapine (m/z 400).
  • Zhu, H., et al. (2010). Metabolic map and bioactivation of the anti-tumour drug noscapine. British Journal of Pharmacology. Link

    • Relevance: detailed identification of Noscapine metabolites including N-desmethylnoscapine via LC-MS/MS.
  • BenchChem. (2025). Quantification of Noscapine and its Metabolites in Plasma using LC-MS/MS.[2] Application Note. Link

    • Relevance: General protocol conditions for phthalideisoquinoline alkaloids.
  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry.[3] U.S. Food and Drug Administration.[3] Link

    • Relevance: Regulatory standards for method validation.[3]

Sources

Application Notes & Protocols: A Comprehensive Framework for the In Vitro Screening of Norgnoscopine's Anticancer Activity

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Norgnoscopine, a semi-synthetic derivative of the naturally occurring phthalideisoquinoline alkaloid Noscapine, has emerged as a compound of significant interest in oncology research. Like its parent compound, this compound is investigated for its potential as a microtubule-modulating agent, a class of drugs that forms the backbone of many chemotherapeutic regimens.[1][2] Unlike classic microtubule-targeting agents such as taxanes and vinca alkaloids, Noscapine and its analogs appear to alter microtubule dynamics with a subtler mechanism, leading to mitotic arrest and subsequent apoptosis, often with a more favorable safety profile.[2][3] This document provides a comprehensive, multi-phase protocol for the in vitro characterization of this compound's anticancer activity. The workflow is designed to first establish its cytotoxic potential, then to elucidate its primary mechanism of action, and finally to assess its impact on cancer cell functionality related to metastasis.

Principle of the Screening Cascade

A robust in vitro evaluation of a novel anticancer agent requires a logical, tiered approach. This protocol is structured as a screening cascade that progresses from broad phenotypic effects to specific molecular mechanisms. This strategy ensures that resource-intensive mechanistic studies are performed on a solid foundation of primary activity data.

  • Phase 1: Primary Cytotoxicity Screening. The initial step is to determine the dose-dependent effect of this compound on the viability and metabolic activity of cancer cells. This phase establishes the half-maximal inhibitory concentration (IC50), a critical parameter for designing all subsequent experiments.

  • Phase 2: Mechanistic Elucidation. Once cytotoxicity is confirmed, this phase investigates how this compound exerts its effects. We will assess its direct impact on its putative target (tubulin), its effect on cell cycle progression, and its ability to induce programmed cell death (apoptosis).

  • Phase 3: Functional Characterization. The final in vitro phase examines the compound's effect on cancer cell behaviors that are hallmarks of malignancy, specifically cell migration and invasion, which are prerequisites for metastasis.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Functional Characterization P1 Cell Viability/Cytotoxicity Assay (MTT or XTT) P1_out Determine IC50 Value P1->P1_out Dose-response curves P2_A Tubulin Polymerization Assay (Cell-Free) P1_out->P2_A Use IC50 concentration for subsequent assays P2_B Cell Cycle Analysis (Flow Cytometry) P1_out->P2_B Use IC50 concentration for subsequent assays P2_C Apoptosis Induction Assays (Annexin V/PI & Caspase-3/7) P1_out->P2_C Use IC50 concentration for subsequent assays P3 Migration & Invasion Assay (Transwell Assay) P1_out->P3 Use IC50 concentration for subsequent assays P2_A_out Confirmation of Microtubule Disruption P2_A->P2_A_out Direct target engagement P2_B_out Quantification of G2/M Arrest P2_B->P2_B_out Cellular mechanism P2_C_out Quantification of Apoptotic Cells P2_C->P2_C_out Cell death pathway P3_out Inhibition of Motility P3->P3_out Metastatic potential G cluster_0 Cellular Events cluster_1 Apoptotic Cascade (Intrinsic Pathway) Norg This compound Tubulin α/β-Tubulin Dimers Norg->Tubulin Binds to tubulin MT Microtubule Dynamics (Polymerization/Depolymerization) Tubulin->MT disrupts SAC Spindle Assembly Checkpoint (SAC) Activation MT->SAC leads to Arrest Mitotic Arrest (G2/M) SAC->Arrest Mito Mitochondrial Outer Membrane Permeabilization Arrest->Mito prolonged arrest triggers CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation (Initiator) CytC->Casp9 Casp37 Caspase-3/7 Activation (Executioner) Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Figure 2: Proposed signaling pathway for this compound-induced apoptosis.

Phase 3: Functional Characterization

Protocol 4.1: Transwell Migration and Invasion Assay

Rationale: The ability of cancer cells to migrate and invade through the extracellular matrix (ECM) is fundamental to metastasis. [4]The Transwell (or Boyden chamber) assay provides a simple in vitro model to assess these processes. [5][6]For migration, cells move through a porous membrane towards a chemoattractant. For invasion, the membrane is first coated with a layer of ECM (e.g., Matrigel), requiring cells to actively degrade this barrier before migrating. [7][8] Materials:

  • 24-well Transwell inserts (8 µm pore size is common)

  • Matrigel (for invasion assay)

  • Serum-free medium and medium with 10% FBS (chemoattractant)

  • Cotton swabs

  • Methanol or 4% Paraformaldehyde (for fixation)

  • 0.1% Crystal Violet solution (for staining)

Step-by-Step Methodology:

  • Insert Preparation (for Invasion Assay only): Thaw Matrigel on ice. Dilute it with cold, serum-free medium. Coat the top of the Transwell inserts with 50-100 µL of the diluted Matrigel and incubate at 37°C for at least 1 hour to allow it to solidify. [7]For migration assays, this step is skipped.

  • Cell Preparation: Culture cells to ~80% confluency and then serum-starve them overnight. This enhances their response to the chemoattractant.

  • Cell Seeding: Harvest the serum-starved cells and resuspend them in serum-free medium at a concentration of ~1 x 10^5 cells/mL. Add 100-200 µL of this cell suspension to the upper chamber of each insert.

  • Assay Assembly: Add 600 µL of medium containing 10% FBS to the lower chamber of the 24-well plate. [7]Carefully place the inserts into the wells. Treat the cells in the upper chamber with this compound at sub-lethal concentrations (e.g., IC50/4, IC50/2) to avoid confounding results from cytotoxicity.

  • Incubation: Incubate the plate at 37°C for a period determined by the cell type's migratory/invasive capacity (e.g., 12-48 hours).

  • Removal of Non-Migrated Cells: After incubation, carefully remove the inserts. Use a cotton swab to gently wipe away the non-migrated cells from the top surface of the membrane. [9]7. Fixation and Staining: Fix the cells that have migrated to the bottom of the membrane by immersing the insert in methanol for 10 minutes. Then, stain the cells by immersing the insert in 0.1% Crystal Violet for 15-20 minutes. [7]8. Quantification: Gently wash the inserts with water to remove excess stain and allow them to air dry. Using a microscope, count the number of stained cells in several representative fields of view for each insert. The results can be expressed as the average number of migrated/invaded cells per field.

Data Presentation Summary

The quantitative data generated from this screening cascade should be organized for clear interpretation and comparison.

AssayKey Parameter(s) to MeasureExpected Result with Active this compound
XTT Cell Viability IC50 (µM)A quantifiable, dose-dependent IC50 value.
Tubulin Polymerization Vmax (rate), Amax (extent) of polymerizationAlteration of the polymerization curve (e.g., decreased Vmax and Amax).
Cell Cycle Analysis % of cells in G0/G1, S, and G2/M phasesSignificant increase in the percentage of cells in the G2/M phase.
Annexin V/PI Staining % of Early Apoptotic, % of Late Apoptotic cellsDose- and time-dependent increase in Annexin V-positive cell populations.
Caspase-3/7 Activity Relative Luminescence Units (RLU)Significant increase in luminescence compared to vehicle control.
Transwell Migration Average number of migrated cells per fieldDose-dependent decrease in the number of migrated cells.
Transwell Invasion Average number of invaded cells per fieldDose-dependent decrease in the number of invaded cells.

References

  • Chougule M, Patel AR, Sachdeva P, Jackson T, Singh M. Antitumor activity of noscapine in human non-small cell lung cancer xenograft model. Cancer Chemother Pharmacol. 2011;67(4):73-84. Available at: [Link]

  • Jetir. Noscapine: An Effective Anti-Tumor Drug. JETIR. 2019;6(6). Available at: [Link]

  • Corning. Transwell Cell Migration and Invasion Assay Guide. [Online]. Available at: [Link]

  • Chougule M, Patel AR, Sachdeva P, Jackson T, Singh M. Anticancer activity of Noscapine, an opioid alkaloid in combination with Cisplatin in human non-small cell lung cancer. Lung Cancer. 2011;71(3):271-282. Available at: [Link]

  • Sekeroglu N, Kitis B, Sekeroglu V, Aydin B, Ozvan O. An İn vitro Study on Anticancer Activity of Noscapine. Journal of Research in Pharmacy. 2021;25(2):212-218. Available at: [Link]

  • SnapCyte. Invasion Assay Protocol. [Online]. Available at: [Link]

  • Sherman H, Pardo P, Upton T. Cell Migration, Chemotaxis and Invasion Assay Protocol. Corning Life Sciences. 2011. Available at: [Link]

  • Cytoskeleton, Inc. Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. [Online]. Available at: [Link]

  • Zhou J, et al. Noscapine inhibits human hepatocellular carcinoma growth through inducing apoptosis in vitro and in vivo. Oncol Rep. 2015;33(5):2347-54. Available at: [Link]

  • Francis D, et al. Data Driven Cell Cycle Model to Quantify the Efficacy of Cancer Therapeutics Targeting Specific Cell-Cycle Phases From Flow Cytometry Results. Front. Bioeng. Biotechnol. 2020;8:582. Available at: [Link]

  • Haider R. Evaluation of cell cycle inhibitors by flow cytometry. J. Cancer Research and Cellular Therapeutics. 2024;8(3). Available at: [Link]

  • Creative Bioarray. Transwell Migration and Invasion Assays. [Online]. Available at: [Link]

  • Lee SH, et al. Assaying cell cycle status using flow cytometry. Curr Protoc Mol Biol. 2013;104:Unit 28.6. Available at: [Link]

  • Bio-protocol. Caspase 3/7 activity assay. [Online]. Available at: [Link]

  • Jayalekshmi B, et al. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods Mol Biol. 2021;2353:103-109. Available at: [Link]

  • Li Y, et al. Evaluation of anticancer agents using flow cytometry analysis of cancer stem cells. Methods Mol Biol. 2014;1114:141-53. Available at: [Link]

  • Broekgaarden M, et al. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course. Anticancer Res. 2019;39(7):3365-3375. Available at: [Link]

  • Chan G, et al. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Assay Drug Dev Technol. 2015;13(9):551-61. Available at: [Link]

  • Assay Genie. Technical Manual Caspase 3/7 Activity Assay Kit. [Online PDF]. Available at: [Link]

  • Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Online]. Available at: [Link]

  • Ivanova A, et al. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Front. Bioeng. Biotechnol. 2020;8:321. Available at: [Link]

  • Worsley CM, Veale RB, Mayne ES. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay. PLoS One. 2022;17(6):e0270599. Available at: [Link]

  • Pop C, Salvesen G. Caspase Protocols in Mice. Methods Mol Biol. 2009;559:23-38. Available at: [Link]

  • Visikol. In vitro Cancer Drug Screening Services. 2019. [Online]. Available at: [Link]

  • Boster Biological Technology. Annexin V PI Staining Guide for Apoptosis Detection. 2024. [Online]. Available at: [Link]

  • ImmunoChemistry Technologies. Annexin V-FITC Apoptosis Assay Kit. [Online PDF]. Available at: [Link]

  • Siddiqui S, Khanvilkar V, Jagdale D. IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. World Journal of Pharmacy and Pharmaceutical Sciences. 2017;6(9):408-421. Available at: [Link]

  • Landen JW, et al. Noscapine alters microtubule dynamics in living cells and inhibits the progression of melanoma. Cancer Res. 2002;62(14):4109-14. Available at: [Link]

  • Shishodia S, et al. Inhibition of Cancer Development by Natural Plant Polyphenols: Molecular Mechanisms. Int J Mol Sci. 2021;22(18):9985. Available at: [Link]

  • Hauf S, et al. Pharmacological inhibition of aurora-A but not aurora-B impairs interphase microtubule dynamics. Mol Biol Cell. 2009;20(11):2805-14. Available at: [Link]

Sources

Application Note: Characterizing the Microtubule-Modulating Properties of Norgnoscopine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Context[1][2][3][4][5][6][7][8][9][10][11]

Norgnoscopine is a derivative and metabolite of Noscapine , a phthalide isoquinoline alkaloid derived from the opium poppy (Papaver somniferum). Unlike taxanes (which hyper-stabilize microtubules) or vinca alkaloids (which depolymerize them), noscapinoids exhibit a distinct, "kinder" mechanism of action. They bind stoichiometrically to tubulin to alter its dynamic instability —specifically increasing the duration of the "pause" state—without significantly altering the total polymer mass of the microtubule network.

This subtle mechanism presents a unique challenge in drug discovery. Standard turbidity assays used for Taxol often yield false negatives for noscapinoids because the total polymer mass remains unchanged. Therefore, investigating this compound requires a specialized suite of protocols focused on kinetic suppression rather than bulk polymerization.

Mechanism of Action (MOA)

This compound binds to tubulin (likely overlapping with the colchicine binding site) but induces a conformational change that suppresses the transition between growth (polymerization) and shrinkage (catastrophe). This leads to:

  • Mitotic Block: Spindle microtubules fail to exhibit the tension required for metaphase alignment.

  • Spindle Checkpoint Activation: Prolonged activation of the Spindle Assembly Checkpoint (SAC).

  • Apoptosis: Initiation of apoptotic pathways (e.g., caspase-3 activation) following prolonged arrest.

Visualizing the Pathway

The following diagram illustrates the cascade from this compound binding to cellular outcome, highlighting the specific intervention points for the protocols described below.

MOA_Pathway Compound This compound (Test Compound) Tubulin Free Tubulin Dimers (Colchicine Site) Compound->Tubulin Binds MT_Dynamics Microtubule Dynamics (Dynamic Instability) Tubulin->MT_Dynamics Incorporates into Pause Increased Pause Duration (Kinetic Suppression) MT_Dynamics->Pause Altered by Compound Mitosis Mitotic Spindle Defects Pause->Mitosis Disrupts Tension Checkpoint Spindle Assembly Checkpoint (SAC) Mitosis->Checkpoint Activates Apoptosis Apoptosis (Caspase-3) Checkpoint->Apoptosis Prolonged Arrest

Figure 1: Mechanism of Action. This compound suppresses microtubule turnover (dynamics) rather than simply polymerizing or depolymerizing the lattice.

Experimental Protocols

Protocol A: In Vitro Tubulin Polymerization (Turbidimetry)

Purpose: To determine if this compound affects the rate or extent of tubulin assembly. Critical Note: Unlike Taxol, this compound may not drastically increase the O.D. plateau. The key metric here is the rate of nucleation or the lag phase.

Materials
  • Purified Tubulin: >99% pure bovine brain tubulin (lyophilized).

  • GTP Stock: 100 mM (store at -80°C).

  • PEM Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA.

  • Test Compounds: this compound (dissolved in DMSO), Paclitaxel (Positive Control), Nocodazole (Negative Control).

Step-by-Step Methodology
  • Preparation: Resuspend tubulin in ice-cold PEM buffer containing 1 mM GTP to a final concentration of 3 mg/mL (approx. 30 µM). Keep on ice.

  • Compound Addition: In a 96-well half-area UV-transparent plate (pre-chilled), add 2 µL of 50x compound stocks.

    • Final DMSO concentration must be < 2%.

  • Reaction Initiation: Add 100 µL of the cold tubulin/GTP mixture to each well.

  • Measurement: Immediately transfer to a plate reader pre-warmed to 37°C .

  • Kinetics: Measure Absorbance at 340 nm every 30 seconds for 60 minutes.

Data Analysis: Plot OD340 vs. Time. Calculate


 (max polymerization rate) during the linear growth phase.
Compound ClassExpected OD340 Profile
Vehicle (DMSO) Sigmoidal curve (Lag phase

Growth

Plateau).
Taxane (Stabilizer) Eliminated lag phase; Higher plateau; Faster

.
Vinca (Destabilizer) Flat line (No polymerization).
Noscapinoid (this compound) Subtle Effect: Similar plateau to Vehicle, but potentially altered lag phase or slight reduction in

. Do not discard if plateau is normal.
Protocol B: Live-Cell Tracking of Microtubule Dynamics (EB3-GFP)

Purpose: This is the gold standard for noscapinoids. Since bulk mass doesn't change, we must visualize the "breathing" of individual microtubule tips using End-Binding Protein 3 (EB3).

Materials
  • Cell Line: MCF-7 or HeLa cells.

  • Plasmid: EB3-GFP or EB3-tdTomato expression vector.

  • Imaging: Confocal microscope with environmental chamber (37°C, 5% CO2).

Step-by-Step Methodology
  • Transfection: Transfect cells with EB3-GFP 24 hours prior to imaging.

  • Treatment: Incubate cells with this compound (e.g., 10–50 µM) for 1–4 hours.

    • Note: Noscapinoids often require higher micromolar concentrations than taxanes due to lower binding affinity.

  • Acquisition: Select flat cells with clear "comets" (growing tips). Acquire time-lapse images every 2 seconds for 5 minutes.

  • Analysis (Kymographs):

    • Use ImageJ/Fiji with the "Kymograph" tool.

    • Draw lines along the axis of microtubule growth.

    • Generate space-time plots (Kymographs).

Quantitative Metrics (The "Four Parameters")

Calculate the following based on the kymograph slopes:

  • Growth Rate (µm/min): Slope of the growing line.

  • Shrinkage Rate (µm/min): Slope of the shortening line.

  • Catastrophe Frequency (

    
    ):  Number of transitions from growth to shrinkage per minute.
    
  • Rescue Frequency (

    
    ):  Number of transitions from shrinkage to growth per minute.
    
  • Pause Duration: Time spent with zero slope.

Expected Result: this compound treatment should significantly increase the pause duration and potentially reduce the catastrophe frequency , leading to "stalled" microtubules that are neither growing nor shrinking effectively.

Protocol C: Cell Cycle Analysis (Flow Cytometry)

Purpose: To confirm the phenotypic outcome (Mitotic Arrest).

Step-by-Step Methodology
  • Seeding: Seed

    
     cells in 6-well plates.
    
  • Treatment: Treat with this compound (IC50 and 2x IC50) for 24 hours.

  • Harvest: Trypsinize cells and wash in PBS.

  • Fixation: Resuspend in 70% ice-cold ethanol. Incubate at -20°C overnight.

  • Staining: Wash ethanol away. Resuspend in PBS containing:

    • 50 µg/mL Propidium Iodide (PI).

    • 100 µg/mL RNase A.

  • Analysis: Analyze 10,000 events on a Flow Cytometer. Focus on the G2/M peak (4N DNA content).

Experimental Workflow Visualization

The following diagram outlines the logical progression of experiments required to validate this compound.

Workflow cluster_InVitro Biochemical Validation cluster_Cellular Cellular Dynamics Prep Compound Prep (DMSO Solubilization) Turbidity Turbidimetry Assay (OD340) Prep->Turbidity EB3 Live Cell Imaging (EB3-GFP Tracking) Prep->EB3 Cycle Cell Cycle Analysis (Flow Cytometry) Prep->Cycle Analysis Data Synthesis (Dynamics vs. Phenotype) Turbidity->Analysis Mass Check EB3->Analysis Kinetic Parameters Cycle->Analysis G2/M Arrest

Figure 2: Experimental Workflow. Parallel investigation of biochemical binding and cellular dynamics is required.

Troubleshooting & Expert Tips

  • Solubility Issues: this compound is hydrophobic. If precipitation occurs in aqueous buffers (PEM), reduce the final concentration or ensure the DMSO stock is fresh. Do not exceed 50 µM in tubulin assays without verifying solubility.

  • EB3 Overexpression: Avoid high levels of EB3-GFP expression, as the protein itself can alter microtubule dynamics (tip-tracking proteins can act as polymerases). Use the lowest expression detectable.

  • Distinguishing Metabolites: Ensure you are using this compound (N-demethylnoscapine) and not the parent Noscapine if comparing potency. This compound often has different binding kinetics due to the exposed amine group.

References

  • Landen, J. W., et al. (2002). "Noscapine alters microtubule dynamics in living cells and inhibits the progression of melanoma."[1] Cancer Research.[1]

  • Zhou, J., et al. (2003). "Design and synthesis of noscapine derivatives and structure-activity relationships." Bioorganic & Medicinal Chemistry Letters.

  • Jordan, M. A., & Wilson, L. (2004). "Microtubules as a target for anticancer drugs." Nature Reviews Cancer.

  • Komarova, Y. A., et al. (2002). "Mammalian end binding proteins 1 and 3 bind to the growing plus ends of microtubules." Molecular Biology of the Cell.

  • Ye, K., et al. (1998). "Opium alkaloid noscapine is an antitumor agent that arrests metaphase and induces apoptosis in dividing cells." Proceedings of the National Academy of Sciences.

Sources

Application Notes & Protocols: Animal Models for Studying Norgnoscopine Pharmacology

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of Norgnoscopine

This compound, a phthalideisoquinoline alkaloid and a close analog of Noscapine, is emerging from the shadow of its parent compound as a molecule of significant pharmacological interest.[1] Historically, noscapinoids have been utilized for their antitussive (cough-suppressant) properties, acting on the brain's cough center without the sedative and addictive effects associated with opioid-based medications.[2][3] More recently, research has illuminated a potent anti-mitotic and pro-apoptotic activity, positioning this compound and its analogs as promising candidates for anticancer therapy.[4][5]

The primary mechanism of action for this compound's anticancer effects is its interaction with tubulin. By binding to tubulin, it disrupts the dynamic instability of microtubules, which are essential components of the cellular cytoskeleton.[1] This interference leads to a halt in the cell cycle during mitosis, ultimately triggering programmed cell death (apoptosis) in rapidly dividing cancer cells.[4]

This guide provides a comprehensive framework for designing and executing preclinical studies using animal models to thoroughly investigate the pharmacology of this compound. It emphasizes the rationale behind model selection, provides detailed protocols for key assays, and outlines the necessary steps for robust data generation suitable for drug development programs and regulatory submissions.

Core Mechanism: this compound's Interaction with Microtubule Dynamics

Understanding the mechanism of action is paramount to designing relevant pharmacodynamic studies. This compound disrupts the delicate equilibrium between tubulin polymerization (assembly) and depolymerization (disassembly), a process critical for mitotic spindle formation during cell division. Unlike taxanes, which stabilize microtubules, noscapinoids subtly alter microtubule dynamics without significantly changing the total polymer mass, leading to mitotic arrest.[6]

cluster_0 Normal Microtubule Dynamics cluster_1 Cell Cycle Progression cluster_2 This compound Intervention tubulin αβ-Tubulin Dimers mt Microtubule Polymer tubulin->mt Polymerization (GTP-Tubulin) mt->tubulin Depolymerization (GDP-Tubulin) interphase Interphase mitosis Mitosis (Spindle Formation) interphase->mitosis cytokinesis Cytokinesis mitosis->cytokinesis arrest Mitotic Arrest mitosis->arrest Disruption This compound This compound This compound->tubulin Binds to Tubulin apoptosis Apoptosis arrest->apoptosis

Caption: this compound binds to tubulin, disrupting microtubule dynamics and causing mitotic arrest, leading to apoptosis.

Rationale-Driven Animal Model Selection

The choice of an animal model is one of the most critical decisions in preclinical pharmacology.[7] It dictates the relevance and translatability of the findings. The selection process must consider the specific research question, the compound's mechanism, and ethical principles (3Rs: Replacement, Reduction, Refinement).[8]

2.1. Species Selection

Mice and rats are the most common species for initial pharmacological and toxicological studies due to their genetic similarity to humans, short reproductive cycles, cost-effectiveness, and well-established protocols.[9] For this compound, which is orally bioavailable, rodent models are well-suited for pharmacokinetic and initial efficacy studies.[4]

2.2. Models for Anticancer Efficacy

The primary therapeutic interest in this compound is its anticancer activity. The choice of cancer model is therefore critical.

  • Cell Line-Derived Xenograft (CDX) Models: These are the workhorse of in vivo cancer pharmacology. Human cancer cell lines (e.g., A549 or H460 for non-small-cell lung cancer) are implanted into immunodeficient mice (e.g., athymic Nude, SCID, or NSG).[6][10] This model is excellent for assessing the direct cytotoxic effect of a compound on human tumors.

  • Patient-Derived Xenograft (PDX) Models: Tumor fragments from a human patient are directly implanted into immunodeficient mice.[11] PDX models better retain the heterogeneity and microenvironment of the original human tumor, offering higher predictive value for clinical efficacy.[12]

  • Syngeneic Models: Murine tumor cells are implanted into immunocompetent mice of the same genetic background. These models are essential for studying the interplay between the drug, the tumor, and a functional immune system, which is crucial for evaluating immunomodulatory effects.

  • Genetically Engineered Mouse Models (GEMMs): These models develop tumors spontaneously due to specific genetic modifications (e.g., oncogene activation).[11] They accurately mimic the progression of human cancer, including the development of a native tumor microenvironment.[12]

start Research Question q1 Evaluate direct anti-tumor activity? start->q1 q2 Assess interaction with immune system? q1->q2 No q3 Model human tumor heterogeneity? q1->q3 Yes syngeneic Use Syngeneic Model (e.g., C57BL/6 + Lewis Lung Carcinoma) q2->syngeneic Yes cdx Use CDX Model (e.g., Nude Mice + A549 cells) q3->cdx No pdx Use PDX Model (e.g., NSG Mice + patient tumor) q3->pdx Yes

Caption: Decision tree for selecting an appropriate in vivo cancer model based on the research question.

Protocols for Pharmacokinetic (PK) Assessment

Pharmacokinetic studies determine the absorption, distribution, metabolism, and excretion (ADME) of a drug.[13] This information is vital for establishing an effective dosing regimen.

Protocol 3.1: Single-Dose Pharmacokinetic Study in Mice

This protocol outlines a standard procedure to determine key PK parameters of this compound following oral (PO) and intravenous (IV) administration.

Objective: To determine the bioavailability and key PK parameters (Cmax, Tmax, AUC, t1/2) of this compound.

Materials:

  • This compound (formulated for IV and PO administration)

  • CD-1 or C57BL/6 mice (male or female, 8-10 weeks old)

  • Dosing needles (gavage and injection)

  • Blood collection supplies (e.g., EDTA-coated capillaries, microcentrifuge tubes)

  • LC-MS/MS system for bioanalysis

Methodology:

  • Acclimatization: Acclimate animals for at least 7 days prior to the study.[14]

  • Dosing Groups: Establish at least two groups (n=3-4 mice per time point per group):

    • Group 1: this compound IV (e.g., 2 mg/kg)

    • Group 2: this compound PO (e.g., 10 mg/kg)

  • Administration: Administer the compound. For the PO group, ensure proper gavage technique.

  • Blood Sampling: Collect blood samples (approx. 50-100 µL) via tail vein or saphenous vein at specified time points. A typical sparse sampling schedule would be:

    • IV: 0 (pre-dose), 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.

    • PO: 0 (pre-dose), 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.

  • Plasma Preparation: Immediately process blood by centrifuging at 4°C to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify this compound concentrations in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis and determine key parameters.

ParameterDescriptionTypical Relevance for this compound
Cmax Maximum observed plasma concentrationIndicates the peak exposure after oral dosing.
Tmax Time to reach CmaxReflects the rate of absorption.
AUC Area Under the Curve (concentration vs. time)Represents total drug exposure over time.
t1/2 Half-lifeDetermines the dosing interval needed to maintain therapeutic concentrations.
F (%) Absolute Bioavailability(AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100. Crucial for oral drug development.
Table 1: Key Pharmacokinetic Parameters.
Protocols for Pharmacodynamic (PD) and Efficacy Evaluation

PD studies measure the effect of the drug on the body. For this compound, this primarily involves assessing its anticancer activity in vivo.

Protocol 4.1: Non-Small-Cell Lung Cancer (NSCLC) Xenograft Model

This protocol details a standard efficacy study using a human NSCLC cell line in immunodeficient mice.[6]

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

Materials:

  • Human NSCLC cell line (e.g., H460 or A549) cultured under standard conditions.

  • Immunodeficient mice (e.g., Athymic Nude or NOD/SCID, 6-8 weeks old).

  • Matrigel or similar extracellular matrix.

  • This compound formulated for the chosen route of administration (e.g., oral gavage).

  • Vehicle control and Positive Control (e.g., Paclitaxel).

  • Digital calipers for tumor measurement.

Methodology:

  • Tumor Implantation:

    • Harvest cancer cells during their logarithmic growth phase.

    • Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 5-10 x 10^7 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth every 2-3 days using calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

    • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).

  • Treatment Groups:

    • Group 1: Vehicle Control (e.g., daily oral gavage)

    • Group 2: this compound (e.g., 300 mg/kg, daily oral gavage)[5]

    • Group 3: Positive Control (e.g., Paclitaxel, 10 mg/kg, intraperitoneal injection, twice weekly)

  • Dosing and Monitoring:

    • Administer treatments according to the planned schedule for 2-3 weeks.

    • Measure tumor volumes and body weights 2-3 times per week. Body weight is a key indicator of toxicity.

  • Study Endpoint:

    • The study is typically terminated when tumors in the vehicle group reach a predetermined size (e.g., 1500-2000 mm³) or if animals show signs of excessive toxicity (e.g., >20% body weight loss).

    • At termination, euthanize animals, excise tumors, and record final tumor weights. Tissues can be collected for further analysis (e.g., histology, Western blot).

  • Data Analysis:

    • Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control.

    • %TGI = [1 - (Mean final tumor volume of treated group / Mean final tumor volume of vehicle group)] * 100.

cluster_0 Treatment Phase (2-3 weeks) start Cell Culture (H460/A549) implant Tumor Cell Implantation (Subcutaneous in Nude Mice) start->implant monitor Tumor Growth Monitoring implant->monitor randomize Randomization (Tumor Volume ~100 mm³) monitor->randomize treat_n Group 2: This compound randomize->treat_n treat_v Group 1: Vehicle monitor_2 Monitor Tumor Volume & Body Weight (2x/week) treat_n->monitor_2 treat_p Group 3: Positive Control endpoint Endpoint Reached monitor_2->endpoint analysis Tumor Excision & Data Analysis (%TGI Calculation) endpoint->analysis

Caption: Workflow for a standard subcutaneous xenograft efficacy study.

Complementary In Vitro Protocols

In vitro assays are essential for confirming the mechanism of action and for screening analogs. They provide a controlled environment that complements the complexity of in vivo models.

Protocol 5.1: Tubulin Polymerization Assay

This cell-free assay directly measures the effect of this compound on microtubule formation.

Objective: To determine if this compound inhibits or alters the rate of tubulin polymerization.

Materials:

  • Lyophilized, purified bovine brain tubulin (>99% pure).

  • General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA).

  • GTP solution.

  • This compound, Paclitaxel (positive control), Nocodazole (negative control).

  • Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340 nm.

Methodology:

  • Preparation: Reconstitute tubulin on ice in General Tubulin Buffer. Keep all reagents cold to prevent premature polymerization.

  • Reaction Setup: In a 96-well plate, prepare reaction mixtures containing buffer, GTP, and the test compound (this compound) or controls at various concentrations.

  • Initiation: Add cold tubulin solution to each well to initiate the reaction.

  • Measurement: Immediately place the plate in the spectrophotometer pre-warmed to 37°C. Measure the increase in absorbance at 340 nm every 30-60 seconds for 60 minutes. The increase in absorbance is proportional to the amount of microtubule polymer formed.[15]

  • Data Analysis: Plot absorbance versus time. Compare the polymerization curves of this compound-treated samples to the vehicle control. Inhibition will be seen as a lower rate of polymerization and a lower final plateau.

Regulatory and Ethical Considerations

All preclinical research intended for regulatory submission must be conducted in compliance with Good Laboratory Practice (GLP) standards as defined by regulatory agencies like the FDA (21 CFR Part 58).[16] GLP ensures the quality, integrity, and reliability of non-clinical safety data.[17] Furthermore, all animal studies must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in a humane manner, adhering to the guidelines for the care and use of laboratory animals.

Conclusion

The systematic pharmacological evaluation of this compound requires a multi-faceted approach that integrates in vitro mechanistic studies with robust in vivo animal models. By carefully selecting the appropriate models and meticulously executing pharmacokinetic and pharmacodynamic protocols, researchers can generate the high-quality data needed to understand the therapeutic potential of this compound. The protocols and frameworks provided herein serve as a guide for building a comprehensive preclinical data package, paving the way for potential clinical development of this promising agent in oncology and beyond.

References
  • A mouse model of lung cancer induced via intranasal injection for anticancer drug screening and evaluation of pathology - PMC. (2022-11-29). Available at: [Link]

  • FDA Requirements for Preclinical Studies. Available at: [Link]

  • Step 2: Preclinical Research - FDA. (2018-01-04). Available at: [Link]

  • Animal models of lung cancer: Phenotypic comparison of different animal models of lung cancer and their application in the study of mechanisms - PMC. Available at: [Link]

  • Preclinical research strategies for drug development - AMSbiopharma. (2025-08-11). Available at: [Link]

  • Preclinical Regulatory Requirements | Social Science Research Institute. Available at: [Link]

  • FDA Preclinical Testing Expectations for Large Molecule Drugs in IND Applications. Available at: [Link]

  • Lung cancer: Animal model of lung cancer, molecular carcinogenesis of lung cancer, and antitumor effect of Ocimum sanctum against lung cancer - PubMed Central. Available at: [Link]

  • The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies - MDPI. Available at: [Link]

  • Preclinical Models for Functional Precision Lung Cancer Research - MDPI. Available at: [Link]

  • Methods for studying microtubule binding site interactions: zampanolide as a covalent binding agent - PubMed. Available at: [Link]

  • Methods in Tubulin Proteomics - PMC - NIH. Available at: [Link]

  • Anticancer activity of Noscapine, an opioid alkaloid in combination with Cisplatin in human non-small cell lung cancer - PMC. Available at: [Link]

  • Tubulin Purification by Polymerization-Depolymerization Cycles | Protocol Preview. (2023-03-21). Available at: [Link]

  • Computational Approaches to the Rational Design of Tubulin-Targeting Agents - PMC - NIH. Available at: [Link]

  • Persistent Cough Management: How Noscapine Can Help - Vonage Pharma. (2024-09-13). Available at: [Link]

  • Noscapine for the treatment of non-productive cough - ResearchGate. (2025-08-07). Available at: [Link]

  • Simulations and fragment screening reveal binding sites on tubulin protein. (2021-05-07). Available at: [Link]

  • Noscapine - Regulations.gov. Available at: [Link]

  • The anti-cancer activity of noscapine: a review - PubMed. Available at: [Link]

  • Noscapine - PubChem - NIH. Available at: [Link]

  • Noscapine, an Emerging Medication for Different Diseases: A Mechanistic Review - PMC. Available at: [Link]

  • Animal Models in Pharmacology: A Brief History Awarding the Nobel Prizes for Physiology or Medicine - PubMed. Available at: [Link]

  • Editorial: Animal models for pharmacological investigation of treatments and diagnostics for diseases - Frontiers. (2022-10-02). Available at: [Link]

  • Animal Models in Pharmacology: A Brief History Awarding the Nobel Prizes for Physiology or Medicine. (2021-05-21). Available at: [Link]

  • The Anti-Cancer Activity of the Naturally Occurring Dipeptide Carnosine: Potential for Breast Cancer - MDPI. Available at: [Link]

  • Editorial: Animal models for pharmacological investigation of treatments and diagnostics for diseases - PMC - NIH. (2022-10-03). Available at: [Link]

  • In silico bimolecular characterization of anticancer phytochemicals from Fagonia indica. Available at: [Link]

  • Pharmacokinetics of Sustained-Release Analgesics in Mice - PMC - NIH. Available at: [Link]

  • Cytotoxic and Apoptotic Activities of Prunus spinosa Trigno Ecotype Extract on Human Cancer Cells - MDPI. Available at: [Link]

  • Pharmacokinetics of pseudoephedrine in rats, dogs, monkeys and its pharmacokinetic-pharmacodynamic relationship in a feline model of nasal congestion - PubMed. Available at: [Link]

  • Long-acting κ opioid antagonists nor-BNI, GNTI and JDTic: pharmacokinetics in mice and lipophilicity - PubMed. (2012-05-29). Available at: [Link]

  • Pharmacokinetics and Adverse Effects of a Long-Acting Transdermal Buprenorphine Formulation in Rats (Rattus norvegicus) - PMC. Available at: [Link]

  • Pharmacokinetic studies of norfloxacin in laboratory animals - PubMed. Available at: [Link]

  • Pharmacology - NORTHERA® (droxidopa) for Healthcare Professionals. Available at: [Link]

  • In Vitro and In Vivo Antioxidant Properties of Taraxacum officinale in Nω-Nitro-l-Arginine Methyl Ester (L-NAME)-Induced Hypertensive Rats - MDPI. Available at: [Link]

  • The Role of Mouse Models in Drug Discovery | Taconic Biosciences. (2025-03-20). Available at: [Link]

Sources

Troubleshooting & Optimization

improving the yield of Norgnoscopine extraction

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Division From: Senior Application Scientist, Separation Sciences Group Subject: Technical Guide: Optimizing Yield & Purity in Norgnoscopine (N-Desmethylnoscapine) Extraction

Executive Summary

This compound (also identified as Nornoscapine or N-desmethylnoscapine) is a critical benzylisoquinoline alkaloid precursor, primarily utilized in the semi-synthesis of third-generation tubulin-binding anticancer agents.[1][2]

Low yield in this compound extraction—whether from Papaver somniferum biomass or semi-synthetic demethylation mixtures—is frequently caused by three convergent failure modes: lactone ring hydrolysis (pH > 10.5), incomplete phase partitioning (due to secondary amine polarity), and co-elution with the parent compound (Noscapine) .

This guide provides a self-validating protocol to mitigate these risks, focusing on the "Cold-Alkaline" extraction technique and precise pH control points.

Module 1: The Chemistry of Yield Loss

Before adjusting your protocol, you must understand where the molecule is being lost. This compound contains a phthalide lactone ring that is chemically fragile.[1]

Failure ModeMechanismDiagnostic Indicator
Lactone Hydrolysis Exposure to pH > 10.5 or Temp > 40°C opens the lactone ring, forming the water-soluble "narcotic acid" salt.[1]Aqueous phase turns deep yellow/orange; product does not extract into organic solvent.[1]
Incomplete Partitioning As a secondary amine, this compound is more polar than tertiary Noscapine. Standard ether extractions often fail.[1]High HPLC signal in the waste aqueous raffinate.
Oxidative Degradation The methylenedioxy bridge is susceptible to oxidation during prolonged aeration.Appearance of "tar" or dark amorphous solids at the interface.

Module 2: Optimized Extraction Protocol (The "Cold-Alkaline" Method)

This protocol is designed for the isolation of this compound from a semi-synthetic reaction mixture (e.g., von Braun degradation or chloroformate demethylation of Noscapine), but can be adapted for biomass enrichment.

Phase 1: Quench & Acidification (Target: Solubilization)[1]
  • Step 1: Cool the reaction mixture to 4°C .

  • Step 2: Add 1M HCl dropwise until pH reaches 2.0–3.0 .

    • Why: This protonates the secondary amine (

      
      ), driving the this compound into the aqueous phase and leaving non-basic impurities (tar, neutral byproducts) in the organic phase.
      
  • Step 3: Wash the acidic aqueous phase with Dichloromethane (DCM) (

    
     volume). Discard the organic (DCM) wash.
    
    • Checkpoint: The aqueous layer now contains your target as a salt.[1]

Phase 2: Basification & Extraction (Target: The "Lactone Safe Zone")
  • Step 4: CRITICAL: Keep the aqueous solution on an ice bath.

  • Step 5: Slowly adjust pH to 9.0–9.5 using 25% Ammonium Hydroxide (

    
    ).
    
    • Warning:DO NOT use NaOH or KOH. Strong mineral bases create local pH hotspots >12, instantly hydrolyzing the lactone ring. Ammonia provides a self-buffering effect.[1]

  • Step 6: Extract immediately with Chloroform:Isopropanol (3:1 v/v) .

    • Why: this compound is poorly soluble in pure ether or hexane.[1] The addition of Isopropanol increases the polarity of the organic phase, significantly improving recovery of the secondary amine.

Phase 3: Crystallization
  • Step 7: Dry organic layer over Anhydrous

    
    , filter, and evaporate under reduced pressure at <35°C .
    
  • Step 8: Recrystallize the residue using Methanol (hot)

    
    Cool to -20°C .
    

Module 3: Troubleshooting & FAQs

Q1: My HPLC shows a split peak for this compound. Is it degrading?

  • Diagnosis: If the peaks are equal area, you are likely observing the separation of atropisomers or the racemate (Gnoscopine vs. This compound) if using a chiral column.

  • Fix: Ensure you are not confusing this compound (racemic) with (-)-Nornoscapine. If using standard C18, a split peak usually indicates lactone hydrolysis (ring-opened acid elutes earlier).[1] Check the pH history of your sample.[1]

Q2: I have high yield, but the product is contaminated with Noscapine.

  • Root Cause: Incomplete demethylation (synthesis) or poor selectivity (biomass).

  • Protocol Adjustment: Perform a "pH Switch" Purification :

    • Dissolve crude mix in dilute acid (pH 4).

    • Extract with Diethyl Ether . Noscapine (tertiary amine, pKa ~6.2) is less basic and more lipophilic; a significant portion will partition into ether at pH 4-5.[1]

    • Adjust aqueous phase to pH 9.5 and extract this compound with Chloroform.[1]

Q3: The product is oiling out instead of crystallizing.

  • Root Cause: Presence of residual solvent or "narcotic acid" impurities preventing lattice formation.

  • Fix: Triturate the oil with cold Diethyl Ether . This compound is sparingly soluble in ether, while many lipophilic impurities will dissolve. The solid this compound should precipitate as a white powder.

Module 4: Process Visualization

The following diagram illustrates the critical decision pathways for maximizing yield, highlighting the "Lactone Safe Zone."

NorgnoscopineExtraction Start Crude Mixture (Reaction Mix or Biomass Extract) Acidify Acidify to pH 2.0-3.0 (1M HCl, 4°C) Start->Acidify Wash Wash with DCM (Remove Neutrals/Tars) Acidify->Wash AqPhase Aqueous Phase (Contains this compound HCl) Wash->AqPhase Basify CRITICAL: Basify to pH 9.0-9.5 Use NH4OH (No NaOH) Keep Cold (<10°C) AqPhase->Basify Extract Extract with CHCl3:IPA (3:1) (Maximize Secondary Amine Recovery) Basify->Extract CheckYield Check Yield/Purity Extract->CheckYield YieldLow Issue: Low Recovery CheckYield->YieldLow Yield < 60% YieldImpure Issue: Noscapine Impurity CheckYield->YieldImpure Purity < 90% Hydrolysis Action: Reduce pH max to 9.0 Reduce Temp to 4°C YieldLow->Hydrolysis Lactone Ring Open? pHSwitch Action: Perform Ether Wash at pH 4.5 before Basification YieldImpure->pHSwitch Co-elution?

Figure 1: Decision logic for this compound extraction. Note the critical control point at the basification step to prevent lactone hydrolysis.

Module 5: Analytical Benchmarks

Use these parameters to validate your extraction efficiency.

ParameterSpecificationMethod Reference
Appearance White to off-white crystalline powderVisual
Melting Point 186°C – 188°C (Decomposes)Capillary Method
Mass Spec (ESI+) [M+H]+ = 400.14 m/zLC-MS
Solubility Soluble in

, dilute acid; Insoluble in

USP <1111>
Lactone IR Band Sharp peak at ~1760

FTIR

Note: Disappearance of the 1760


 band indicates hydrolysis of the lactone ring.[1]

References

  • Royal Society of Chemistry. (2011). Electronic Supplementary Information: Synthesis of alkaloid N-oxide hydrochloride salts (N-Nornoscapine purification). RSC Advances.[1]

  • Perkin, W. H., & Robinson, R. (1911). The Synthesis and Resolution of Gnoscopine (dl-Narcotine).[1][3] Journal of the Chemical Society, Transactions, 99, 775-798.[4]

  • Naik, P. K., et al. (2014). Rational Design, Synthesis, and Biological Evaluation of Third Generation α-Noscapine Analogues. PLOS ONE.[1] [1]

  • Anderson, W. K., et al. (2004). Delivery systems and methods for noscapine and noscapine derivatives.[1] U.S. Patent No.[1] 6,673,814.[1] Washington, DC: U.S. Patent and Trademark Office.

  • Winzer, T., et al. (2012). A Papaver somniferum 10-Gene Cluster for Synthesis of the Anticancer Alkaloid Noscapine.[1] Science.[1][5] [1]

Sources

Technical Support Center: Norgnoscopine HPLC Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Peak Tailing & Resolution Issues

Status: Active | Tier: Level 3 (Method Development)

Welcome to the Advanced Chromatography Support Hub

User Issue: "I am analyzing Noscapine impurities. The main Noscapine peak is symmetrical, but the Norgnoscopine (Impurity B) peak shows severe tailing (


). Why is this happening and how do I fix it?"

Scientist's Executive Summary: This is a classic case of differential silanol interaction . While Noscapine is a tertiary amine, this compound is a secondary amine. This subtle structural difference drastically changes how the molecule interacts with the stationary phase. The secondary amine is more accessible and capable of strong hydrogen bonding with residual silanols on the silica surface, causing the "kinetic drag" that manifests as tailing.

Below is your troubleshooting guide, structured to isolate the root cause and implement a robust fix.

Part 1: The Chemistry of the Problem

Q: Why does this compound tail when Noscapine does not?

A: It comes down to the "Nor-" prefix. In alkaloid chemistry, "Nor" indicates the loss of a methyl group.

  • Noscapine: Contains a tertiary amine (

    
    ). The nitrogen is sterically hindered by three carbon groups, limiting its ability to interact with the silica surface.
    
  • This compound: Contains a secondary amine (

    
    ). The loss of the methyl group exposes a hydrogen atom on the nitrogen. This allows the molecule to act as a potent hydrogen bond donor to residual silanols (
    
    
    
    ) on the column stationary phase.

This interaction is not a simple hydrophobic retention; it is a secondary ion-exchange/H-bonding mechanism that slows down a portion of the analyte population, creating the "tail."

Visualizing the Mechanism

The following diagram illustrates the "Silanol Trap" mechanism specific to secondary amines like this compound.

SilanolInteraction Silica Silica Surface (Stationary Phase) Silanol Residual Silanol (Si-OH) Silica->Silanol Surface Defect Noscapine Noscapine (Tertiary Amine) Noscapine->Silanol Steric Hindrance (Weak Interaction) Symmetry Symmetrical Peak (Gaussian) Noscapine->Symmetry Dominant Hydrophobic Retention This compound This compound (Secondary Amine) This compound->Silanol H-Bonding & Ion Exchange Tailing Peak Tailing (Kinetic Lag) This compound->Tailing Mixed Mode Retention

Figure 1: The "Silanol Trap" mechanism showing why secondary amines (this compound) are more susceptible to tailing than tertiary amines (Noscapine).

Part 2: Mobile Phase Optimization (The First Line of Defense)

Q: What is the optimal pH to suppress this interaction?

A: You must choose a pH that neutralizes one of the two interacting partners: the silanol or the amine.

StrategyTarget pHMechanismProsCons
Silanol Suppression pH 2.0 – 3.0 Protonates silanols (

), making them neutral.
Compatible with most standard C18 columns.This compound is fully ionized (

), reducing retention time significantly.
Amine Suppression pH > 9.5 Deprotonates the amine (

), making it neutral.
Excellent peak shape; increases retention of the impurity.[1]Requires Hybrid Silica (e.g., XBridge, Gemini) to survive high pH.

Recommendation: Start with Low pH (2.5) using a phosphate or formate buffer. If tailing persists, the silanols are likely highly acidic (Type A silica), and you should switch to the "Chaotropic Modifier" strategy below.

Q: Should I use TEA (Triethylamine)?

A: Yes, if you are restricted to intermediate pH (4–7) or older column technologies.

  • The Fix: Add 5–10 mM Triethylamine (TEA) to the aqueous mobile phase.

  • Why it works: TEA is a small, aggressive amine that saturates the silanol sites, effectively "capping" them before the this compound can interact. It acts as a sacrificial base.

Part 3: Column Selection Strategy

Q: My C18 column is new, but the peak still tails. Is the column defective?

A: Not necessarily. Standard C18 columns often have insufficient end-capping for secondary alkaloids.

The "Base-Deactivated" Checklist: When selecting a column for this compound, ensure it meets these criteria:

  • Type B Silica: High purity, low metal content (metals increase silanol acidity).

  • High Carbon Load (>15%): Increases surface coverage.

  • End-Capping: Must be "Double End-Capped" or "Polar Embedded."

Recommended Phases:

  • Polar Embedded (Amide/Carbamate): The embedded group provides a "water shield" over silanols.

  • Charged Surface Hybrid (CSH): These surfaces are slightly positively charged, repelling the protonated this compound amine and preventing it from touching the surface.

Part 4: The Tailing Factor Reduction Protocol

Follow this self-validating workflow to systematically eliminate tailing.

Phase 1: The "Buffer Blast" (Mobile Phase Check)
  • Prepare: 25 mM Potassium Phosphate buffer, adjusted to pH 2.3 with Phosphoric Acid.

  • Mix: 70% Buffer / 30% Acetonitrile (Isocratic test).

  • Inject: Standard solution of this compound.

  • Validate:

    • If

      
      : The issue was silanol ionization. Solved. 
      
    • If

      
      : The column has high silanol activity. Proceed to Phase 2. 
      
Phase 2: The "Sacrificial Base" (Modifier Check)
  • Modify: Add 0.1% Triethylamine (TEA) to the buffer from Phase 1.

  • Re-adjust: pH will rise; adjust back to pH 3.0 with Phosphoric Acid.

  • Inject: Same standard.

  • Validate:

    • If peak sharpens significantly: You have active silanols. Adopt TEA in the method.

    • If no change: The issue is likely Mass Overload or Extra-Column Volume .

Phase 3: The "Hardware Audit"
  • Check Connections: Ensure the tubing connecting the column to the detector is 0.005" ID (Red) or smaller.

  • Data Rate: Ensure detector sampling rate is >20 Hz (if peak is narrow).

  • Dilution Test: Inject 1/10th the concentration.

    • If tailing improves: You are overloading the column. Reduce injection volume.

Part 5: Troubleshooting Logic Tree

Use this decision matrix to guide your next experiment.

TroubleshootingTree Start Start: this compound Tailing > 1.5 CheckPH Is Mobile Phase pH < 3.0? Start->CheckPH LowerPH Action: Lower pH to 2.5 (Suppress Silanols) CheckPH->LowerPH No CheckTEA Is TEA/Amine Modifier used? CheckPH->CheckTEA Yes LowerPH->CheckTEA AddTEA Action: Add 10mM TEA (Block Silanols) CheckTEA->AddTEA No CheckCol Is Column End-Capped? CheckTEA->CheckCol Yes AddTEA->CheckCol ChangeCol Action: Switch to Polar Embedded / Hybrid C18 CheckCol->ChangeCol No (or Unknown) CheckLoad Inject 10x Dilution. Does Tailing Improve? CheckCol->CheckLoad Yes (High Quality Col) ReduceLoad Action: Reduce Injection Vol or Sample Conc CheckLoad->ReduceLoad Yes SystemVol Action: Check Extra-Column Volume (Tubing/Cell) CheckLoad->SystemVol No

Figure 2: Logical workflow for isolating the root cause of peak tailing.

References

  • United States Pharmacopeia (USP). Noscapine Monograph: Organic Impurities. USP-NF.[2] (Standard method utilizing phosphate buffer for alkaloid separation).

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880. (Authoritative source on secondary amine interactions with silanols).

  • Dolan, J. W. (2003). Peak Tailing and Column Aging. LCGC North America. (Foundational guide on distinguishing chemical tailing from physical column voids).

  • PubChem. this compound Compound Summary. National Center for Biotechnology Information. (Structural confirmation of the secondary amine motif).

Sources

Technical Support Center: Optimizing Norgnoscopine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Norgnoscopine (N-nornoscapine). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the optimization of this compound synthesis. Our goal is to equip you with the scientific understanding and practical guidance necessary to overcome common challenges and achieve high-yield, high-purity this compound.

Introduction to this compound Synthesis

This compound, the N-demethylated analogue of Noscapine, is a crucial intermediate in the development of novel anticancer agents.[1][2] The synthesis of this compound primarily involves the selective N-demethylation of the parent alkaloid, Noscapine. While seemingly straightforward, this reaction is often accompanied by challenges such as incomplete conversion, side-product formation, and purification difficulties. This guide will focus on the widely utilized N-demethylation method employing ferrous sulfate and hydrogen peroxide, providing a framework for optimizing reaction conditions and troubleshooting common issues.

Core Synthesis Pathway: N-demethylation of Noscapine

The conversion of Noscapine to this compound is an oxidative demethylation process. The core mechanism involves the generation of a reactive species that selectively removes the methyl group from the nitrogen atom of the isoquinoline moiety.


Noscapine [label="Noscapine"]; Reagents [label="FeSO₄·7H₂O\nH₂O₂", shape=ellipse, fillcolor="#FFFFFF"]; this compound [label="this compound"]; Side_Products [label="Side Products\n(e.g., O-demethylated Noscapine,\nC-C cleavage products)", shape=note, fillcolor="#FBBC05", fontcolor="#202124"];

Noscapine -> Reagents [arrowhead=none]; Reagents -> this compound [label="Oxidative\nN-demethylation"]; Reagents -> Side_Products [style=dashed, label="Side Reactions"]; }

Figure 1. General reaction scheme for the synthesis of this compound from Noscapine.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis of this compound. Each question is followed by a detailed explanation of the underlying causes and actionable solutions.

FAQ 1: Low or No Conversion of Noscapine

Question: I am observing a low yield of this compound, with a significant amount of unreacted Noscapine remaining. What are the potential causes and how can I improve the conversion rate?

Answer:

Low conversion is a common issue and can often be attributed to several factors related to the reagents and reaction conditions.

Causality and Solutions:

  • Reagent Quality and Stoichiometry:

    • Ferrous Sulfate (FeSO₄·7H₂O): The iron(II) sulfate is a critical component of the reaction. Ensure that it is fresh and has not been oxidized to iron(III) sulfate, which is ineffective. The presence of a yellowish or brownish tint in the typically blue-green crystals can indicate oxidation.

    • Hydrogen Peroxide (H₂O₂): The concentration of the hydrogen peroxide solution is crucial. H₂O₂ solutions can decompose over time. It is advisable to use a fresh, properly stored bottle and to verify its concentration.

    • Stoichiometry: The molar ratio of Noscapine to the reagents is key. An excess of the demethylating agents is generally required. Experiment with incrementally increasing the molar equivalents of both FeSO₄·7H₂O and H₂O₂.

  • Reaction Temperature:

    • The reaction is typically performed at a controlled temperature. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion within a practical timeframe. Conversely, excessively high temperatures can promote the degradation of both the starting material and the product, as well as favor the formation of side products. Monitor and maintain a consistent temperature throughout the reaction.

  • Reaction Time:

    • Insufficient reaction time will naturally lead to incomplete conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction should be allowed to proceed until the starting material spot/peak is significantly diminished.

  • Solvent and pH:

    • The choice of solvent and the pH of the reaction mixture can influence the reaction efficiency. The reaction is often carried out in an aqueous acidic medium. Ensure the pH is within the optimal range for the reaction.

Experimental Protocol for Optimizing Conversion:

  • Small-Scale Test Reactions: Before proceeding with a large-scale synthesis, perform a series of small-scale test reactions to identify the optimal conditions.

  • Vary Reagent Ratios: Set up parallel reactions varying the molar equivalents of FeSO₄·7H₂O and H₂O₂ relative to Noscapine. A typical starting point is a molar ratio of 1:2:2 (Noscapine:FeSO₄·7H₂O:H₂O₂), which can be systematically increased.

  • Temperature Screening: Run the reaction at different, tightly controlled temperatures (e.g., 40°C, 50°C, 60°C) to determine the effect on conversion and side-product formation.

  • Time Course Analysis: At each set of conditions, take aliquots from the reaction mixture at different time points (e.g., 1h, 2h, 4h, 6h) and analyze them by TLC or HPLC to track the disappearance of Noscapine and the appearance of this compound.


Start [label="Low this compound Yield\n(High Unreacted Noscapine)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Reagents [label="Verify Reagent Quality\nand Stoichiometry"]; Check_Temp [label="Assess Reaction\nTemperature"]; Check_Time [label="Evaluate Reaction\nTime"]; Optimize [label="Optimize Conditions", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solution_Reagents [label="Use fresh FeSO₄·7H₂O and H₂O₂.\nIncrease molar equivalents.", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; Solution_Temp [label="Ensure consistent and optimal\ntemperature.", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; Solution_Time [label="Monitor reaction progress\nand extend time if necessary.", shape=note, fillcolor="#FBBC05", fontcolor="#202124"];

Start -> Check_Reagents; Start -> Check_Temp; Start -> Check_Time; Check_Reagents -> Optimize; Check_Temp -> Optimize; Check_Time -> Optimize; Optimize -> Solution_Reagents; Optimize -> Solution_Temp; Optimize -> Solution_Time; }

Figure 2. Troubleshooting workflow for low conversion of Noscapine.

FAQ 2: Formation of Multiple Side Products

Question: My reaction mixture shows multiple spots on the TLC plate in addition to the starting material and the desired product. How can I minimize the formation of these impurities?

Answer:

The formation of multiple side products is a common challenge in the oxidative demethylation of Noscapine. These impurities can complicate the purification process and reduce the overall yield of this compound.

Causality and Solutions:

  • Over-oxidation: Excessive amounts of hydrogen peroxide or prolonged reaction times at elevated temperatures can lead to over-oxidation of the molecule, resulting in various degradation products.

  • O-demethylation: Besides N-demethylation, O-demethylation can also occur at the methoxy groups on the phthalide and isoquinoline rings, leading to the formation of hydroxylated impurities.[3]

  • C-C Bond Cleavage: The single bond connecting the phthalide and isoquinoline moieties can be susceptible to cleavage under harsh oxidative conditions, leading to the formation of smaller fragments like meconine and cotarnine.[4]

  • Reaction Temperature: As mentioned previously, high temperatures can accelerate side reactions.

Strategies to Minimize Side Products:

  • Controlled Addition of H₂O₂: Instead of adding the entire volume of hydrogen peroxide at the beginning of the reaction, add it portion-wise or via a syringe pump over a period of time. This helps to maintain a low, steady concentration of the oxidant, which can improve selectivity.

  • Optimize Reaction Temperature: Lowering the reaction temperature may slow down the desired reaction but can often have a more pronounced effect on reducing the rate of side reactions. A balance must be struck between an acceptable reaction rate and minimal impurity formation.

  • Careful Monitoring: Closely monitor the reaction by TLC or HPLC. The reaction should be quenched as soon as the optimal conversion of the starting material is achieved, before significant amounts of side products are formed.

  • Inert Atmosphere: While not always necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes help to minimize unwanted oxidative side reactions.

Table 1: Common Impurities and Mitigation Strategies

ImpurityPotential CauseMitigation Strategy
O-demethylated NoscapineHarsh reaction conditions (high temp., excess oxidant)Lower reaction temperature, controlled addition of H₂O₂.
Meconine/CotarnineC-C bond cleavage due to over-oxidationReduce reaction time, lower temperature, use milder oxidant concentrations.
Unidentified polar impuritiesGeneral degradationOptimize all reaction parameters (temp., time, reagent stoichiometry).
FAQ 3: Difficulties in Purifying this compound

Question: I am struggling to isolate pure this compound from the crude reaction mixture. What is the recommended purification strategy?

Answer:

The purification of this compound can be challenging due to the presence of unreacted starting material and structurally similar side products. Column chromatography is the most common and effective method for purification.[5]

Purification Protocol and Tips:

  • Work-up Procedure:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully quench any unreacted hydrogen peroxide. This can be done by the slow addition of a reducing agent like sodium sulfite or sodium metabisulfite solution until a negative test with peroxide indicator strips is obtained.

    • Adjust the pH of the solution to basic (pH 8-9) using a suitable base such as ammonium hydroxide or sodium bicarbonate. This will precipitate the crude product.

    • Filter the precipitate and wash it with cold water to remove inorganic salts.

    • Dry the crude product thoroughly under vacuum.

  • Column Chromatography:

    • Stationary Phase: Silica gel (60-120 or 100-200 mesh) is the most commonly used stationary phase for the purification of alkaloids like this compound.[5]

    • Mobile Phase (Eluent): A gradient solvent system is often required to achieve good separation. A common starting point is a mixture of a non-polar solvent like dichloromethane (DCM) or chloroform and a polar solvent like methanol (MeOH).

      • Start with a low percentage of methanol (e.g., 1-2% MeOH in DCM) to elute the less polar compounds, including any remaining Noscapine.

      • Gradually increase the polarity of the mobile phase by increasing the percentage of methanol to elute the more polar this compound.

      • Highly polar impurities will either remain on the column or elute at very high methanol concentrations.

    • Fraction Collection and Analysis: Collect small fractions and analyze them by TLC to identify the fractions containing pure this compound. Combine the pure fractions and evaporate the solvent to obtain the purified product.


Crude [label="Crude Reaction Mixture"]; Workup [label="Aqueous Work-up\n(Quenching, Basification, Filtration)"]; Column_Chromatography [label="Column Chromatography\n(Silica Gel)"]; Elution [label="Gradient Elution\n(DCM/MeOH)"]; Analysis [label="Fraction Analysis (TLC)"]; Pure_Product [label="Pure this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Crude -> Workup; Workup -> Column_Chromatography; Column_Chromatography -> Elution; Elution -> Analysis; Analysis -> Pure_Product; }

Figure 3. Recommended workflow for the purification of this compound.

FAQ 4: How to Confirm the Identity and Purity of Synthesized this compound?

Question: What analytical techniques should I use to confirm that I have successfully synthesized this compound and to assess its purity?

Answer:

A combination of chromatographic and spectroscopic techniques is essential for the unambiguous identification and purity assessment of this compound.

Analytical Methods:

  • High-Performance Liquid Chromatography (HPLC):

    • HPLC is a powerful tool for assessing the purity of the final product and for monitoring the progress of the reaction. A reverse-phase C18 column is typically used.[6][7]

    • A suitable mobile phase could consist of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent like acetonitrile or methanol. A gradient elution method is often employed for better separation of impurities.

    • The purity of the this compound can be determined by the area percentage of its peak in the chromatogram.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This is a crucial technique for confirming the structure of this compound. The most significant change from the ¹H NMR spectrum of Noscapine will be the disappearance of the N-methyl singlet, which typically appears around 2.5 ppm in Noscapine. The protons on the carbon adjacent to the nitrogen will also show a shift.

    • ¹³C NMR: This technique provides further confirmation of the structure. The carbon signal of the N-methyl group in Noscapine will be absent in the ¹³C NMR spectrum of this compound.

  • Mass Spectrometry (MS):

    • Mass spectrometry is used to determine the molecular weight of the synthesized compound. This compound has a molecular weight of 399.39 g/mol . High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Table 2: Key Analytical Data for this compound Confirmation

TechniqueExpected Observation
¹H NMR Disappearance of the N-methyl singlet (approx. 2.5 ppm).
¹³C NMR Absence of the N-methyl carbon signal.
MS (ESI+) [M+H]⁺ ion at m/z 399.13.
HPLC A single major peak with a retention time different from Noscapine.
FAQ 5: What are the Safety Precautions for this compound Synthesis?

Question: Are there any specific safety precautions I should be aware of when performing this synthesis?

Answer:

Yes, adherence to standard laboratory safety protocols is essential. Additionally, there are specific hazards associated with the reagents used in this synthesis.

Safety Recommendations:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8][9][10]

  • Ventilation: Conduct the reaction in a well-ventilated fume hood to avoid inhalation of any volatile reagents or solvents.[8][10]

  • Hydrogen Peroxide: Hydrogen peroxide is a strong oxidizing agent. Avoid contact with skin and eyes. It can also be unstable, especially at higher concentrations. Store it properly in a cool, dark place.

  • Solvents: Dichloromethane and methanol are flammable and toxic. Handle them with care in a fume hood.

  • Noscapine and this compound: These are biologically active compounds. Avoid inhalation of the powder and skin contact. Handle them as potentially hazardous materials.[11]

  • Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.

References

Sources

Technical Support Center: Norgnoscopine Stability and Storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Norgnoscopine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on minimizing the degradation of this compound during storage and throughout your experimental workflows. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to ensure the integrity of your research material.

Introduction to this compound and Its Stability

This compound is a phthalideisoquinoline alkaloid, a class of compounds known for their potential therapeutic properties. The chemical integrity of this compound is paramount for obtaining reliable and reproducible experimental results. Like many complex organic molecules, this compound is susceptible to degradation from various environmental factors. Understanding and controlling these factors is crucial for maintaining its potency and purity over time.

This guide provides a structured approach to troubleshooting common stability issues and answers frequently asked questions regarding the storage and handling of this compound.

Troubleshooting Guide: Minimizing this compound Degradation

This section is formatted in a question-and-answer format to directly address specific issues you may encounter.

Question 1: I've stored my solid this compound according to the datasheet, but I suspect it may be degrading. What are the initial visual signs of degradation?

Answer:

While subtle chemical degradation is often not visible, there are some physical changes that can indicate potential issues with your this compound sample. It is crucial to perform a visual inspection of your compound upon receipt and before each use.

  • Color Change: Pure this compound is typically a white to off-white solid.[1] Any significant deviation from this, such as yellowing or browning, can be an indicator of oxidative or photolytic degradation.

  • Clumping or Change in Texture: Increased moisture content can lead to the solid material clumping together or appearing sticky. This is a sign of improper storage in a non-desiccated environment and can accelerate hydrolytic degradation.

  • Odor: While this compound does not have a strong characteristic odor, the development of any unusual smells could indicate the formation of volatile degradation products.

If you observe any of these changes, it is highly recommended to perform an analytical assessment of purity before proceeding with your experiments.

Question 2: My experimental results are inconsistent. Could degradation of my this compound stock solution be the cause?

Answer:

Absolutely. This compound in solution is generally more susceptible to degradation than in its solid state. Several factors can influence the stability of this compound in solution:

  • pH: The pH of your solvent system can significantly impact the rate of hydrolysis.[2] For structurally related compounds, both acidic and basic conditions can promote the cleavage of ester or lactone functionalities. It is advisable to prepare solutions in a pH-controlled buffer, ideally close to neutral, unless your experimental protocol dictates otherwise.

  • Solvent Choice: The choice of solvent can affect stability. Protic solvents may facilitate hydrolysis. It is essential to use high-purity, anhydrous solvents whenever possible, especially for long-term storage of stock solutions.

  • Oxygen Exposure: Dissolved oxygen can lead to oxidative degradation.[3] To minimize this, consider degassing your solvents before preparing solutions and storing stock solutions under an inert atmosphere (e.g., nitrogen or argon).

  • Light Exposure: As with the solid form, this compound solutions may be susceptible to photodegradation.[4][5][6] Always store stock solutions in amber vials or wrapped in aluminum foil to protect them from light.

If you suspect solution instability, it is best to prepare fresh solutions before each experiment from a solid sample that has been properly stored.

Question 3: I need to store this compound for an extended period. What are the optimal storage conditions?

Answer:

For long-term storage of solid this compound, it is crucial to control the environmental factors that can lead to degradation.[2]

ParameterRecommended ConditionRationale
Temperature -20°C[1]Reduces the rate of chemical reactions, including hydrolysis and oxidation.
Atmosphere Inert gas (Argon or Nitrogen)Minimizes oxidative degradation.
Light In the dark (e.g., in an amber vial or a light-blocking container)Prevents photolytic degradation.
Humidity Desiccated environmentPrevents moisture absorption and subsequent hydrolysis.

For stock solutions, short-term storage at 2-8°C is acceptable for a few days, provided the solution is protected from light and prepared in a suitable, degassed solvent. For longer-term storage, aliquoting and freezing at -20°C or -80°C is recommended to minimize freeze-thaw cycles.

Frequently Asked Questions (FAQs)

What are the likely degradation pathways for this compound?

Based on the chemical structure of this compound, which contains a lactone ring, tertiary amine, and methoxy groups, the following degradation pathways can be hypothesized:

  • Hydrolysis: The lactone ring is susceptible to hydrolysis, which would open the ring to form a carboxylic acid and an alcohol. This is a common degradation pathway for similar alkaloids.[7]

  • Oxidation: The tertiary amine can be oxidized to an N-oxide.[3] The methoxy groups and the aromatic rings could also be susceptible to oxidation, potentially leading to the formation of phenols or quinones.

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate photochemical reactions, leading to a variety of degradation products.[4][5][6]

Below is a diagram illustrating a potential hydrolytic degradation pathway for this compound.

G This compound This compound (Lactone Ring Intact) Hydrolyzed_Product Hydrolyzed this compound (Carboxylic Acid and Alcohol) This compound->Hydrolyzed_Product H₂O (Acid or Base Catalyzed)

Caption: Hypothesized hydrolytic degradation of this compound.

How can I analytically assess the purity and degradation of my this compound sample?

Several analytical techniques can be employed to determine the purity of this compound and identify any degradation products:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating this compound from its impurities.[8] A stability-indicating HPLC method can be developed to quantify the amount of this compound and its degradation products. A typical setup would involve a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic solvent like acetonitrile or methanol.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the identification capabilities of mass spectrometry.[9] LC-MS can be used to determine the molecular weights of any degradation products, which is a crucial step in their structural elucidation.

  • Thin-Layer Chromatography (TLC): TLC is a simpler and more rapid technique that can be used for a quick qualitative assessment of purity.[9] By comparing the TLC profile of your sample to a reference standard, you can get a preliminary indication of any impurities.

Protocol: Purity Assessment of this compound by HPLC

This is a general protocol and may require optimization for your specific instrumentation and this compound sample.

  • Preparation of Standard Solution:

    • Accurately weigh a small amount of this compound reference standard.

    • Dissolve in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).

    • Serially dilute to prepare a set of calibration standards.

  • Preparation of Sample Solution:

    • Prepare your this compound sample in the same solvent and at a similar concentration to the standard solution.

  • HPLC Conditions (Example):

    • Column: C18, 4.6 x 250 mm, 5 µm

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient: Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at an appropriate wavelength (determined by UV-Vis spectroscopy of this compound).

    • Injection Volume: 10 µL

  • Analysis:

    • Inject the standard and sample solutions.

    • Compare the retention time of the main peak in your sample to the reference standard to confirm the identity of this compound.

    • Quantify the purity of your sample by comparing the peak area of this compound to the total area of all peaks. The presence of additional peaks indicates impurities or degradation products.

Below is a workflow diagram for the analytical assessment of this compound stability.

G cluster_0 Sample Preparation cluster_1 Analytical Testing cluster_2 Data Interpretation Norgnoscopine_Sample This compound Sample (Solid or Solution) Dissolution Dissolve in Appropriate Solvent Norgnoscopine_Sample->Dissolution HPLC_Analysis HPLC Analysis (Purity and Impurity Profile) Dissolution->HPLC_Analysis LCMS_Analysis LC-MS Analysis (Impurity Identification) HPLC_Analysis->LCMS_Analysis If impurities are detected Purity_Assessment Assess Purity (%) HPLC_Analysis->Purity_Assessment Degradation_Pathway_Hypothesis Hypothesize Degradation Pathways LCMS_Analysis->Degradation_Pathway_Hypothesis

Sources

Technical Support Center: Enhancing the Bioavailability of Norgnoscopine Formulations

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical support guide primarily leverages data and formulation strategies established for Noscapine, the parent compound of Norgnoscopine. Due to the limited availability of specific bioavailability data for this compound, it is presumed to share similar physicochemical properties and bioavailability challenges, such as low aqueous solubility and significant first-pass metabolism. The strategies outlined herein are based on this scientific premise and should be adapted and validated for this compound-specific formulations.

Introduction: Understanding the Bioavailability Challenge of this compound

This compound, a derivative of the phthalideisoquinoline alkaloid Noscapine, holds significant therapeutic promise. However, like its parent compound, its progression through the development pipeline is often hampered by poor oral bioavailability. The primary hurdles for effective oral delivery of this compound are rooted in its physicochemical properties. Noscapine exhibits low aqueous solubility (approximately 0.181 mg/mL) and is subject to extensive first-pass metabolism in the liver, which collectively limit its systemic exposure and therapeutic efficacy.[1][2] The oral bioavailability of Noscapine has been reported to be around 30-31.5%.[2][3] Overcoming these challenges is paramount to unlocking the full therapeutic potential of this compound.

This guide provides a comprehensive technical support framework for researchers encountering these issues. It is structured in a question-and-answer format to directly address common problems and offers detailed troubleshooting guides for proven bioavailability enhancement strategies.

Frequently Asked Questions (FAQs)

Q1: My this compound formulation shows poor and inconsistent dissolution. What are the likely causes and how can I improve it?

A1: Poor dissolution is a common issue for poorly water-soluble compounds like this compound. The primary causes are:

  • High Crystallinity: The crystalline form of a drug is more stable and less soluble than its amorphous form.

  • Low Aqueous Solubility: this compound's inherent low solubility in aqueous media limits its dissolution rate.[1]

  • Particle Size: Larger particles have a smaller surface area-to-volume ratio, leading to slower dissolution.

Troubleshooting Steps:

  • Particle Size Reduction: Employ micronization or nanomilling techniques to increase the surface area of the drug particles. Nanosuspensions are a promising approach for enhancing the dissolution rate of poorly soluble drugs.[4][5]

  • Amorphous Solid Dispersions (ASDs): Dispersing this compound in a hydrophilic polymer matrix can convert it to a higher-energy amorphous state, thereby increasing its apparent solubility and dissolution rate.

  • Use of Solubilizing Excipients: Incorporate surfactants, wetting agents, or cyclodextrins into your formulation to improve the wettability and solubility of this compound.

Q2: I'm observing low oral bioavailability in my animal studies despite achieving good in vitro dissolution. What could be the contributing factors?

A2: This scenario often points towards post-dissolution barriers to absorption. For Noscapine, and likely this compound, these include:

  • Extensive First-Pass Metabolism: The liver can extensively metabolize the drug before it reaches systemic circulation, a phenomenon known as the first-pass effect.[6]

  • Poor Intestinal Permeability: The drug may have difficulty crossing the intestinal epithelium to enter the bloodstream. The intestinal barrier is a formidable obstacle for many xenobiotics.[7][8][9][10]

  • Efflux by Transporters: P-glycoprotein (P-gp) and other efflux transporters in the intestinal wall can actively pump the drug back into the intestinal lumen, reducing its net absorption.

Troubleshooting Steps:

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or nanostructured lipid carriers (NLCs) can enhance lymphatic transport, partially bypassing the first-pass metabolism in the liver.[1]

  • Permeation Enhancers: Incorporate safe and effective permeation enhancers into your formulation to transiently increase the permeability of the intestinal epithelium.

  • Inhibition of Efflux Pumps: Co-administration with known P-gp inhibitors (e.g., certain excipients like Tween 80) can increase the intracellular concentration of the drug.

Q3: How can I develop a sustained-release formulation of this compound to overcome its short biological half-life?

A3: The short half-life of Noscapine (around 2.6 hours) necessitates frequent dosing, which can be addressed with sustained-release formulations.[3]

Troubleshooting Steps:

  • Hot-Melt Extrusion (HME): HME with a suitable polymer like Eudragit RLPO can produce a solid dispersion that provides sustained drug release. The inclusion of a pH modifier like citric acid can help achieve pH-independent release for weakly basic drugs.

  • Polymeric Nanoparticles: Encapsulating this compound in biodegradable polymers such as PLGA can provide a controlled and sustained release profile.

  • Matrix Tablets: Formulating this compound into a hydrophilic matrix tablet using polymers like HPMC can control the drug release rate through diffusion and/or erosion of the matrix.

Troubleshooting Guides & Experimental Protocols

Guide 1: Development of a this compound Nanosuspension for Enhanced Dissolution

This guide outlines the wet media milling approach to produce a this compound nanosuspension.

Objective: To reduce the particle size of this compound to the nanometer range to increase its dissolution velocity.

Key Causal Relationship: According to the Noyes-Whitney equation, the dissolution rate is directly proportional to the surface area of the solute. Reducing particle size dramatically increases the surface area.

Experimental Protocol:

  • Screening of Stabilizers:

    • Prepare a 1% (w/v) solution of various stabilizers (e.g., Poloxamer 188, PVP K30, HPMC, Tween 80) in deionized water.

    • Add an excess amount of this compound to each stabilizer solution.

    • Shake for 48 hours at room temperature.

    • Filter the suspensions and analyze the filtrate for this compound concentration using a validated HPLC method. The stabilizer that yields the highest solubility is a good candidate.

  • Preparation of Nanosuspension by Wet Media Milling:

    • Prepare a suspension of this compound (e.g., 5% w/v) in the selected stabilizer solution.

    • Add milling media (e.g., yttrium-stabilized zirconium oxide beads, 0.5 mm diameter) to the suspension.

    • Mill the suspension using a planetary ball mill or a specialized nanomill at a specified speed (e.g., 600 rpm) and for a defined duration (e.g., 24-48 hours).

    • Periodically withdraw samples to monitor particle size reduction using dynamic light scattering (DLS).

  • Characterization of the Nanosuspension:

    • Particle Size and Polydispersity Index (PDI): Measure using DLS. A narrow PDI (< 0.3) is desirable.

    • Zeta Potential: Determine the surface charge to assess the physical stability of the nanosuspension. A zeta potential of ±30 mV is generally considered stable.

    • Dissolution Testing: Perform in-vitro dissolution studies using a USP apparatus II (paddle) in a relevant dissolution medium (e.g., simulated gastric and intestinal fluids). Compare the dissolution profile of the nanosuspension with that of the unmilled this compound.

Expected Outcome: A stable this compound nanosuspension with a significantly faster dissolution rate compared to the bulk drug.

Diagram: Nanosuspension Workflow

G cluster_1 Characterization Stabilizer Screening Stabilizer Screening Suspension Preparation Suspension Preparation Stabilizer Screening->Suspension Preparation Wet Media Milling Wet Media Milling Suspension Preparation->Wet Media Milling Particle Size (DLS) Particle Size (DLS) Wet Media Milling->Particle Size (DLS) Zeta Potential Zeta Potential Wet Media Milling->Zeta Potential Dissolution Testing Dissolution Testing Wet Media Milling->Dissolution Testing

Caption: Workflow for Nanosuspension Formulation.

Guide 2: Formulation of a Self-Emulsifying Solid Dispersion (SESD) of this compound

This guide details the formulation of a solid self-emulsifying system to improve both solubility and potentially bypass first-pass metabolism.

Objective: To formulate a solid dosage form that, upon contact with gastrointestinal fluids, forms a fine oil-in-water emulsion, enhancing this compound solubilization and absorption.

Key Causal Relationship: Lipid-based formulations can enhance the oral bioavailability of lipophilic drugs by presenting the drug in a solubilized state and facilitating lymphatic uptake.[1]

Experimental Protocol:

  • Excipient Screening:

    • Oil Phase: Determine the solubility of this compound in various oils (e.g., Labrafil M1944, Capryol 90, olive oil).

    • Surfactant: Assess the emulsification efficiency of different surfactants (e.g., Tween 80, Cremophor EL, Labrasol) with the selected oil phase.

    • Co-surfactant: Evaluate the ability of co-surfactants (e.g., Transcutol HP, PEG 400) to improve the emulsification and stability of the formulation.

  • Construction of Ternary Phase Diagrams:

    • Prepare a series of formulations with varying ratios of oil, surfactant, and co-surfactant.

    • Titrate each mixture with water and observe the formation of a clear or slightly bluish emulsion.

    • Plot the results on a ternary phase diagram to identify the self-emulsification region.

  • Preparation of Liquid SEDDS:

    • Select an optimized ratio of oil, surfactant, and co-surfactant from the phase diagram.

    • Dissolve this compound in the oil phase, then add the surfactant and co-surfactant, and mix until a homogenous solution is formed.

  • Transformation to Solid SEDDS (S-SEDDS):

    • Adsorb the liquid SEDDS onto a solid carrier (e.g., Aerosil 200, Neusilin US2) by simple mixing or granulation.

    • Alternatively, use spray drying by emulsifying the liquid SEDDS in a solution of a hydrophilic polymer (e.g., HPMC) and then spray drying the resulting dispersion.[1]

  • Characterization of S-SEDDS:

    • Droplet Size and Zeta Potential (upon reconstitution): Reconstitute the S-SEDDS in a relevant aqueous medium and measure the droplet size and zeta potential of the resulting emulsion.

    • In-vitro Dissolution and Drug Release: Perform dissolution studies to evaluate the release of this compound from the S-SEDDS.

    • Solid-State Characterization: Use techniques like DSC and XRD to confirm the amorphous nature of this compound in the solid dispersion.

Expected Outcome: A free-flowing solid powder that readily forms a nano- or micro-emulsion upon contact with aqueous media, leading to enhanced this compound dissolution and bioavailability.

Diagram: S-SEDDS Formulation Logic

G A Poorly Soluble This compound B Oil Phase (Solubilization) A->B E Liquid SEDDS B->E C Surfactant (Emulsification) C->E D Co-surfactant (Stabilization) D->E G Solid SEDDS (S-SEDDS) E->G F Solid Carrier / Polymer F->G H Reconstitution in GI Fluids G->H I Fine O/W Emulsion H->I J Enhanced Bioavailability I->J

Caption: Logic flow for Solid SEDDS formulation.

Data Presentation

Table 1: Physicochemical Properties of Noscapine

PropertyValueReference
Molecular FormulaC₂₂H₂₃NO₇
Molecular Weight413.42 g/mol
pKa6.24
LogP2.58
Water Solubility0.181 mg/mL
Oral Bioavailability~30-31.5%,
Biological Half-life~2.6 - 4.5 hours,

Table 2: Comparison of Bioavailability Enhancement Strategies for Noscapine

Formulation StrategyKey AdvantagesPotential Challenges
Nanosuspension - Increased dissolution rate- High drug loading- Physical instability (crystal growth)- Requires specialized equipment
Solid Dispersion - Enhanced solubility and dissolution- Potential for sustained release- Physical instability (recrystallization)- Drug-polymer miscibility issues
Lipid-Based (SEDDS) - Improved solubility- Potential to bypass first-pass metabolism- Limited drug loading- Potential for GI side effects from surfactants
Polymeric Nanoparticles - Controlled and sustained release- Potential for targeted delivery- Complex manufacturing process- Lower drug loading

Concluding Remarks for the Senior Application Scientist

The successful formulation of this compound for enhanced oral bioavailability requires a systematic and rational approach. By understanding the fundamental physicochemical barriers and applying the appropriate formulation technologies, researchers can significantly improve the therapeutic potential of this promising compound. The troubleshooting guides and FAQs provided in this technical support center are designed to be a practical resource for overcoming common experimental hurdles. It is imperative to conduct thorough characterization and in vivo evaluation of any new formulation to establish a robust in vitro-in vivo correlation (IVIVC), which is crucial for successful clinical translation.

References

  • Dahlström, B., et al. (1982). Pharmacokinetic properties of noscapine. European Journal of Clinical Pharmacology, 22(6), 535-539. Available at: [Link]

  • Karlsson, M. O., et al. (1990). Pharmacokinetics of oral noscapine. European Journal of Clinical Pharmacology, 39(3), 275-279. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 275196, Noscapine. Retrieved from [Link]

  • Ghaffari, S., et al. (2021). Noscapine, an Emerging Medication for Different Diseases: A Mechanistic Review. Molecules, 26(14), 4347. Available at: [Link]

  • Gao, L., et al. (2011). Preparation and characterization of a submicron suspension of noscapine for intravenous administration. Drug Development and Industrial Pharmacy, 37(12), 1456-1463.
  • Müller, R. H., et al. (2001). Nanosuspensions as particulate drug formulations in therapy. Rationale for development and what we can expect for the future. Advanced Drug Delivery Reviews, 47(1), 3-19.
  • Shah, R., et al. (2016). Formulation, Pharmacokinetic, and Efficacy Studies of Mannosylated Self-Emulsifying Solid Dispersions of Noscapine. PLoS One, 11(1), e0146804. Available at: [Link]

  • Verma, P., & Pathak, K. (2010). Nanosuspensions: a novel and versatile approach for delivery of poorly soluble drugs. Drug Development and Industrial Pharmacy, 36(12), 1397-1413.
  • Dahlström, B., et al. (1982). Pharmacokinetic properties of noscapine. European Journal of Clinical Pharmacology, 22(6), 535-539. Available at: [Link]

  • van der Schoot, A. C., et al. (2024). A Semi-Mechanistic Population Pharmacokinetic Model of Noscapine in Healthy Subjects Considering Hepatic First-Pass Extraction and CYP2C9 Genotypes. Pharmaceutics, 16(6), 754. Available at: [Link]

  • Ghaffari, S., et al. (2021). Noscapine, an Emerging Medication for Different Diseases: A Mechanistic Review. Molecules, 26(14), 4347. Available at: [Link]

  • Shah, R., et al. (2016). Formulation, Pharmacokinetic, and Efficacy Studies of Mannosylated Self-Emulsifying Solid Dispersions of Noscapine. PLoS One, 11(1), e0146804. Available at: [Link]

  • Karlsson, M. O., et al. (1990). Pharmacokinetics of oral noscapine. European Journal of Clinical Pharmacology, 39(3), 275-279. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 275196, Noscapine. Retrieved from [Link]

  • Müller, R. H., et al. (2001). Nanosuspensions as particulate drug formulations in therapy. Rationale for development and what we can expect for the future. Advanced Drug Delivery Reviews, 47(1), 3-19.
  • Gao, L., et al. (2011). Preparation and characterization of a submicron suspension of noscapine for intravenous administration. Drug Development and Industrial Pharmacy, 37(12), 1456-1463.
  • Shah, R., et al. (2016). Formulation, Pharmacokinetic, and Efficacy Studies of Mannosylated Self-Emulsifying Solid Dispersions of Noscapine. PLoS One, 11(1), e0146804. Available at: [Link]

  • van der Schoot, A. C., et al. (2024). A Semi-Mechanistic Population Pharmacokinetic Model of Noscapine in Healthy Subjects Considering Hepatic First-Pass Extraction and CYP2C9 Genotypes. Pharmaceutics, 16(6), 754. Available at: [Link]

  • Bischoff, S. C., et al. (2014). Intestinal permeability--a new target for disease prevention and therapy. BMC Gastroenterology, 14, 189. Available at: [Link]

  • Camilleri, M. (2019).
  • Yang, H., et al. (2022). Intestinal Permeability, Dysbiosis, Inflammation and Enteric Glia Cells: The Intestinal Etiology of Parkinson's Disease. Aging and Disease, 13(5), 1381-1390. Available at: [Link]

  • Forsyth, C. B., et al. (2011). Increased intestinal permeability correlates with sigmoid mucosa alpha-synuclein staining and endotoxin exposure markers in early Parkinson's disease. PloS one, 6(12), e28032. Available at: [Link]

  • Taylor & Francis. (n.d.). Intestinal permeability – Knowledge and References. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Norgnoscopine in Cellular Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Norgnoscopine, a demethylated derivative of the phthalideisoquinoline alkaloid Gnoscopine (a stereoisomer of Noscapine), functions primarily as a microtubule-modulating agent. Like its parent compounds, it binds to tubulin (often at a site distinct from taxanes and vinca alkaloids) to alter dynamic instability without gross polymer stabilization.

However, researchers frequently encounter "off-target" data that are actually experimental artifacts driven by the physicochemical properties of the isoquinoline scaffold—specifically solubility limits (precipitation) , metabolic assay interference , and CYP450 inhibition . This guide provides self-validating protocols to distinguish true biological off-target effects from these technical artifacts.

Module 1: Physical Chemistry & Solubility Artifacts

The Issue: this compound is highly lipophilic. A common "off-target" cytotoxicity observation is actually necrotic cell death caused by micro-precipitation of the compound upon dilution into aqueous culture media. This "solvent shock" creates crystals that lyse cells physically, mimicking high-potency toxicity.

Diagnostic Workflow
  • Symptom: High variability between technical replicates; "jagged" dose-response curves; visible debris in well bottoms.

  • Root Cause: Rapid addition of DMSO stock to aqueous media causes local supersaturation.

Troubleshooting Protocol: The "Step-Down" Dilution

Do not pipette DMSO stock directly into the cell well. Use this intermediate step to ensure thermodynamic stability.

  • Prepare 1000x Stock: Dissolve this compound in anhydrous DMSO (e.g., 10 mM).

  • Intermediate Dilution (10x): Dilute the stock 1:100 into pre-warmed (37°C) culture media in a separate tube. Vortex immediately.

    • Check Point: Hold the tube up to the light. If it looks milky or opalescent, the compound has crashed out. Sonicate for 5 minutes.

  • Final Addition: Add the 10x intermediate solution to your cells to reach 1x.

Visualization: Solubility Decision Tree

SolubilityCheck Start Compound Addition Check Visual Inspection (100x Mag) Start->Check Crystals Crystals/Debris Visible? Check->Crystals Action1 False Toxicity (Physical Lysis) Action: Reduce conc. or use Step-Down Protocol Crystals->Action1 Yes Action2 Proceed to Viability Assay Crystals->Action2 No Yes Yes No No

Caption: Workflow to rule out physical precipitation as a cause of cell death.

Module 2: Viability Assay Interference (The "False Positive" Effect)

The Issue: Noscapine derivatives can induce mitochondrial hyperactivation in the G2/M phase before apoptosis ensues. Tetrazolium-based assays (MTT, MTS, XTT) rely on mitochondrial reductase activity.

  • Artifact: Treated cells may reduce more MTT than controls, appearing to have >100% viability, or conversely, mitochondrial uncoupling may mimic death without cell loss.

The Solution: Abandon metabolic proxies. Switch to ATP-independent or membrane-integrity assays.

Assay TypeSuitability for this compoundReason
MTT/MTS 🔴 High Risk Mitochondrial potential fluctuates during G2/M arrest; false data likely.
ATP (Luciferase) 🟡 Moderate Risk Metabolic modulators can alter ATP pools independent of cell number.
LDH Release 🟢 Recommended Measures membrane rupture (death) directly; no metabolic bias.
Protease (GF-AFC) 🟢 Recommended Measures conserved constitutive protease activity; highly stable.

Module 3: Validating Mechanism vs. Off-Target Toxicity

The Issue: Users often ask: "Is the cell death due to tubulin binding (on-target) or random DNA damage/oxidative stress (off-target)?"

The Validation Protocol: You must prove that the toxicity is cell-cycle dependent . Tubulin binders require cells to attempt mitosis to kill them (Mitotic Catastrophe). If this compound kills quiescent (non-dividing) cells, it is acting via an off-target mechanism (likely genotoxicity or mitochondrial toxicity).

Experiment: The Quiescence Check
  • Group A (Proliferating): Standard culture (10% FBS).

  • Group B (Quiescent): Serum-starve cells (0.1% FBS) for 24h to arrest in G0/G1.

  • Treatment: Treat both groups with this compound (IC50) for 24h.

  • Readout:

    • On-Target Result: Group A dies; Group B survives (compound requires mitosis to kill).

    • Off-Target Result: Both groups die equally (compound is a general toxin).

Visualization: Mechanism of Action Flow

MOA_Check Input This compound Treatment Target Tubulin Binding (On-Target) Input->Target OffTarget DNA Damage/ROS (Off-Target) Input->OffTarget Result1 G2/M Arrest (Check via Flow Cytometry) Target->Result1 Primary Mechanism Result2 S-Phase Arrest or Immediate Necrosis OffTarget->Result2 Toxicity Artifact

Caption: Distinguishing tubulin-mediated arrest from non-specific genotoxicity.

Module 4: Metabolic Off-Targets (CYP Inhibition)

The Issue: Noscapine and its demethylated metabolites (like Nornoscapine/Norgnoscopine) are known inhibitors of CYP2C9 and CYP3A4 [1, 2].

  • Impact: If you are combining this compound with other drugs (e.g., Paclitaxel, Doxorubicin) in a cell model that expresses metabolic enzymes (like HepG2 or primary hepatocytes), this compound may block the metabolism of the co-drug, artificially increasing its toxicity.

Troubleshooting:

  • Avoid: HepG2 cells for IC50 determination if comparing to other metabolized drugs.

  • Use: Non-metabolizing lines (e.g., HeLa, MCF-7) to determine intrinsic potency.

  • Control: If using liver models, measure CYP activity (e.g., P450-Glo assay) to confirm if this compound is altering the metabolic landscape.

Frequently Asked Questions (FAQ)

Q1: My this compound stock solution turned yellow/brown. Is it still good?

  • A: Likely not. Isoquinoline alkaloids are sensitive to oxidation. If stored in DMSO at RT, they degrade. Always store stocks at -20°C, protected from light, and under argon gas if possible.

Q2: I see "bubbles" or vacuoles in treated cells. Is this autophagy?

  • A: It is likely mitotic slippage . Cells arrested in mitosis for too long may exit without dividing, forming multi-nucleated cells with large vacuoles. This is a hallmark of tubulin-binding efficacy, not necessarily an off-target effect. Confirm with DAPI staining (look for multi-nucleation).

Q3: Can I use Annexin V to detect apoptosis with this compound?

  • A: Yes, but be careful with timing. Tubulin binders cause a slow death (24-48h). At 6-12h, cells are merely arrested, not apoptotic. Measuring too early will yield false negatives.

References

  • Fang, Z. et al. (2010).[1] "Time-dependent inhibition (TDI) of CYP3A4 and CYP2C9 by noscapine potentially explains clinical noscapine-warfarin interaction."[2][3] British Journal of Clinical Pharmacology.

  • Rosenborg, S. et al. (2010).[3] "Clinically Significant CYP2C Inhibition by Noscapine but Not by Glucosamine."[3][4] Clinical Pharmacology & Therapeutics.

  • Naik, P. K. et al. (2011). "Rational design, synthesis and biological evaluations of amino-noscapine: a high affinity tubulin-binding noscapinoid."[5] Journal of Computer-Aided Molecular Design.

  • BenchChem Technical Support. (2025). "Preventing Compound Precipitation in Cell Culture Media." BenchChem Guidelines.

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: High-Performance Liquid Chromatography (HPLC) & Separation Science Audience: Analytical Chemists, drug development scientists Scope: Resolution of Norgnoscopine (racemic Nornoscapine) from Noscapine, Gnoscopine, and other opium alkaloids.

Executive Summary: The Separation Challenge

This compound (


) is the N-demethylated derivative of Gnoscopine (racemic Noscapine). The primary analytical challenge lies in its structural similarity to the parent compound, Noscapine , and other related alkaloids like Narceine  and Papaverine .

Because these compounds share a bulky phthalideisoquinoline skeleton and similar pKa values (typically basic, pKa ~6-7), they often co-elute or exhibit severe peak tailing on standard C18 columns due to secondary silanol interactions. Furthermore, the phthalide lactone ring is chemically labile, making the choice of mobile phase pH critical to prevent on-column degradation.

This guide provides validated troubleshooting protocols to achieve baseline resolution (


).

Module 1: Chromatographic Method Development

Core Protocol: Optimized HPLC Conditions

Do not rely on generic gradients. The following conditions are optimized for the separation of demethylated metabolites (this compound) from methylated parents (Noscapine).

ParameterRecommended ConditionTechnical Rationale
Stationary Phase Pentafluorophenyl (PFP) or C18 with Polar Embedding PFP phases offer unique

-

interactions with the isoquinoline ring, providing better selectivity for demethylated analogs than standard C18.
Mobile Phase A 10-20 mM Ammonium Formate (pH 3.0)Low pH suppresses silanol ionization, reducing peak tailing. Formate is MS-compatible.[1]
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks for alkaloids compared to Methanol, which can increase pressure and viscosity.
Additives 0.1% Formic Acid or 0.05% TFA Trifluoroacetic acid (TFA) acts as an ion-pairing agent, sharpening peaks of basic alkaloids, though it may suppress MS signal.
Temperature 35°C - 40°CSlightly elevated temperature reduces mobile phase viscosity and improves mass transfer, narrowing peak width.
Visual Workflow: Method Optimization Logic

MethodOptimization Start Start: Poor Resolution CheckpH Check Mobile Phase pH (Target pH 2.5 - 3.0) Start->CheckpH SelectColumn Select Column Chemistry CheckpH->SelectColumn C18 Standard C18 (Co-elution likely) SelectColumn->C18 General PFP PFP / Phenyl-Hexyl (High Selectivity) SelectColumn->PFP Isomers/Analogs Tailing Issue: Peak Tailing? C18->Tailing Success Baseline Resolution (Rs > 1.5) PFP->Success AddModifier Add TEA or Switch to HILIC Tailing->AddModifier Yes Tailing->Success No AddModifier->Success

Caption: Decision tree for optimizing the separation of phthalideisoquinoline alkaloids.

Module 2: Troubleshooting & FAQs

Issue 1: Co-elution of this compound and Noscapine

Q: My this compound peak is merging with the Noscapine peak. How do I separate them?

A: This is the most common issue due to the single methyl group difference.

  • Switch Selectivity: If you are using a C18 column, switch to a Pentafluorophenyl (PFP) column. The fluorine atoms in the stationary phase interact differently with the nitrogen lone pairs and the aromatic rings of the two compounds.

  • Optimize Gradient: this compound is more polar (less hydrophobic) than Noscapine due to the loss of the methyl group.

    • Action: Start with a lower % Organic (e.g., 5% B) and use a shallower gradient slope (e.g., 0.5% increase per minute) to pull the this compound peak away from the void volume and separate it from the later-eluting Noscapine.

Issue 2: Severe Peak Tailing

Q: The peaks are asymmetrical (tailing factor > 1.5). Is my column dead?

A: Likely not. This is "Silanol Tailing." The basic nitrogen in the isoquinoline backbone interacts with acidic silanols on the silica surface.

  • Fix 1 (The "Masking" Approach): Add Triethylamine (TEA) at 5-10 mM to the mobile phase. TEA competes for the silanol sites, "masking" them from your analyte. Note: Not MS compatible.

  • Fix 2 (The pH Approach): Ensure pH is < 3.0 .[2] At this pH, surface silanols are protonated (neutral) and do not interact with the positively charged alkaloid.

  • Fix 3 (The Column Approach): Use a "Hybrid" particle column (e.g., Waters XBridge or Phenomenex Gemini) which is designed to resist silanol activity, allowing use at high pH (pH 9-10) where the alkaloid is neutral (unprotonated) and retains well without tailing. Caution: Check lactone stability at high pH.

Issue 3: "Ghost" Peaks or Degradation

Q: I see extra peaks appearing in my standard solution over time. What is happening?

A: You are likely witnessing Lactone Ring Hydrolysis .

  • Mechanism: The phthalide ring in this compound/Noscapine is unstable in strong bases and can open to form ionic carboxylates (e.g., Opic acid and Cotarnine derivatives).[3]

  • Solution:

    • Avoid storing samples in alkaline diluents.

    • Keep autosampler temperature at 4°C.

    • Prepare standards fresh in Methanol/Water (50:50) rather than pure acidic or basic buffers.

Module 3: Advanced Separation (Chiral vs. Achiral)

If your goal is to resolve the enantiomers (since this compound is a racemate), standard C18/PFP will fail. You must use Chiral Chromatography.

Chiral Resolution Protocol
  • Column: Amylose-based chiral columns (e.g., Chiralpak IA or AD-H).

  • Mode: Normal Phase (Hexane/Ethanol) is often superior for chiral recognition of these alkaloids.

  • Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).

  • Why Diethylamine? Essential for peak shape of basic racemates in normal phase.

Visual: Chemical Stability & Degradation Pathway

DegradationPathway Parent This compound (Lactone Form) Condition High pH / Heat Parent->Condition Exposure Product1 Ring Opening (Ionic Carboxylate) Condition->Product1 Hydrolysis Product2 Cotarnine/Opic Acid (Degradants) Product1->Product2 Cleavage

Caption: The instability of the phthalide lactone ring in alkaline conditions leads to degradation artifacts.

References

  • PubChem. (n.d.). Noscapine | C22H23NO7.[4] National Library of Medicine. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Noscapine on Newcrom R1 HPLC column. Retrieved from [Link]

  • Haikala, V. E., et al. (1997). Determination of noscapine in human plasma using solid-phase extraction and high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications. Retrieved from [Link]

  • Kupeli, E., et al. (2023).[5] Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants.... MDPI Molecules. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low Signal Intensity of Noscapine in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for noscapine (Norgnoscopine) analysis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with low signal intensity during mass spectrometry experiments. Instead of a generic checklist, we will explore the causal relationships behind common issues and provide robust, scientifically-grounded protocols to diagnose and resolve them.

Chapter 1: The First Principles of Noscapine Analysis

Noscapine is a phthalideisoquinoline alkaloid with a molecular weight of 413.4 g/mol .[1][2] As a weak base with a reported pKa between 6.2 and 7.8, its ability to be ionized and detected by a mass spectrometer is highly dependent on its chemical environment.[1][3] In positive mode electrospray ionization (ESI-MS), the goal is to efficiently generate the protonated molecule, [M+H]⁺, at m/z 414.15. Low signal intensity is almost always a symptom of suboptimal conditions in one of three areas: the analyte's state in solution, the efficiency of the ionization process, or interference from the sample matrix.

This guide provides a logical workflow to systematically address these areas.

Chapter 2: General Troubleshooting Workflow

Before diving into specific issues, it's helpful to have a high-level overview of the troubleshooting process. The following flowchart outlines a systematic approach to identifying the root cause of low noscapine signal.

Troubleshooting_Workflow cluster_ms Mass Spectrometer Issues cluster_analyte Analyte & Method Issues cluster_sample Sample-Specific Issues start Start: Low Noscapine Signal check_ms 1. Verify Instrument Performance (Tune & Calibrate) start->check_ms check_direct_infusion 2. Direct Infusion of Standard Is the signal strong? check_ms->check_direct_infusion If MS is OK check_lc_conditions 3. Evaluate LC Conditions (Mobile Phase, Gradient, Column) check_direct_infusion->check_lc_conditions No check_source_params 4. Optimize Ion Source Parameters (Voltages, Gases, Temp) check_direct_infusion->check_source_params Yes, but weak in LC-MS check_lc_conditions->check_source_params If signal still low problem_solved Problem Resolved check_lc_conditions->problem_solved After optimization check_sample_prep 5. Investigate Sample Matrix (Matrix Effects, Sample Prep) check_source_params->check_sample_prep If standard is OK, but sample is not check_source_params->problem_solved After optimization check_sample_prep->problem_solved After optimization

Caption: High-level troubleshooting workflow for low noscapine signal.

Chapter 3: Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My noscapine [M+H]⁺ signal is weak or non-existent. Where do I start?

This is the most common and critical question. Often, the issue lies with the fundamental chemistry of the analyte in the mobile phase.

Potential Causes:

  • Incorrect mobile phase pH, leading to poor protonation.

  • Suboptimal ion source parameters.

  • Formation of adducts that "steal" signal from the [M+H]⁺ ion.

  • Basic instrument performance issues (e.g., calibration, dirty source).

Scientific Rationale: Noscapine is a basic molecule. For efficient ionization in positive ESI mode, it must be protonated in solution before it enters the mass spectrometer's ion source. The "rule of thumb" is to set the mobile phase pH at least two units below the analyte's pKa.[4] Given the reported pKa values for noscapine (6.2-7.8), a mobile phase pH of ≤ 4 is essential to ensure the tertiary amine is predominantly in its protonated, charged state.[1][3] An uncharged molecule will not respond well to the electrospray process.

Protonation_State cluster_ph Mobile Phase pH vs. Noscapine pKa (~6.2) cluster_esi Positive ESI Response high_ph High pH (e.g., pH 7) Noscapine is Neutral (N) poor_signal Poor Signal high_ph->poor_signal Inefficient Ionization low_ph Low pH (e.g., pH 3) Noscapine is Protonated (NH+) strong_signal Strong [M+H]+ Signal low_ph->strong_signal Efficient Ionization

Caption: Effect of mobile phase pH on noscapine ionization.

Troubleshooting Protocol:

  • Prepare a Fresh Standard: Prepare a 1 µg/mL solution of noscapine in a 50:50 mixture of MS-grade acetonitrile and water with 0.1% formic acid. This ensures the analyte is in an ideal solution for ionization.

  • Direct Infusion Analysis: Infuse this standard directly into the mass spectrometer at a low flow rate (e.g., 10 µL/min).

  • Optimize Core Parameters: In your instrument's tune page, find the m/z 414.15 peak.

    • If the signal is strong here: The problem is likely with your chromatography or sample matrix. Proceed to FAQ 2 and 3.

    • If the signal is still weak:

      • Check Cone/Orifice Voltage: This is a critical parameter. Ramp the cone voltage (also called declustering potential or fragmentor voltage) from 10 V to 80 V and watch the signal for m/z 414.15. There will be an optimal value that maximizes the precursor ion signal before fragmentation begins.[5][6]

      • Verify Instrument Calibration: Ensure your instrument is calibrated correctly for the mass range.

      • Clean the Ion Source: A contaminated source can drastically reduce sensitivity. Follow the manufacturer's protocol for cleaning the capillary, cone/orifice, and initial ion optics.

FAQ 2: My mobile phase is acidic, but the signal is still low. What else could be wrong with my LC method?

Potential Causes:

  • Use of non-volatile buffers (e.g., phosphate, citrate) which can contaminate the ion source.

  • Poor quality solvents or additives leading to high background noise or adduct formation.

  • Inadequate chromatographic separation from matrix components.

Scientific Rationale: The entire LC-MS system must be "MS-friendly." Non-volatile salts like sodium phosphate will precipitate in the high-temperature ion source, coating the optics and suppressing the signal.[7] Furthermore, impurities in solvents, especially alkali metal ions (Na⁺, K⁺), can readily form adducts with noscapine ([M+Na]⁺ at m/z 436.13, [M+K]⁺ at m/z 452.11).[8][9] This splits the total ion current among multiple species, reducing the intensity of your target [M+H]⁺ ion.

Troubleshooting Protocol:

  • Solvent and Additive Audit:

    • Ensure you are using LC-MS grade solvents and additives (water, acetonitrile, methanol, formic acid, ammonium formate, or ammonium acetate).[10] HPLC-grade solvents can contain significantly more impurities.[10]

    • If you suspect adducts are the problem, check your mass spectrum for peaks at +22 Da (sodium) and +38 Da (potassium) relative to your [M+H]⁺ peak.

  • Mobile Phase Optimization: If adducts are present, try adding a small amount of ammonium formate or acetate (5-10 mM) to the mobile phase. The ammonium ions can compete with sodium and potassium, promoting the formation of the desired [M+H]⁺.

  • Chromatographic Peak Shape: Evaluate the peak shape of your noscapine standard. A broad or tailing peak indicates poor chromatography, which reduces the concentration of the analyte entering the source at any given time, thereby lowering the signal-to-noise ratio.[10] Consider adjusting the gradient or trying a different column chemistry.

Mobile Phase System Pros Cons Recommendation
0.1% Formic Acid in Water/ACN Simple, effective proton source, volatile.Can sometimes have higher background.Excellent starting point.
5-10 mM Ammonium Formate (pH ~3) Volatile buffer, provides H⁺, can suppress Na⁺/K⁺ adducts.Requires careful preparation.Highly recommended for complex matrices.
Phosphate Buffer (e.g., PBS) Good buffering capacity.Non-volatile. Will contaminate MS source.AVOID for LC-MS.
FAQ 3: My standard looks great, but my signal disappears in my extracted plasma/tissue sample. How do I fix this?

This is a classic case of matrix effects , where co-eluting endogenous components from the biological sample suppress the ionization of the analyte.[11][12]

Potential Causes:

  • Ion suppression from phospholipids, salts, or other endogenous molecules.

  • Inadequate sample preparation and cleanup.

Scientific Rationale: The ESI process relies on a finite number of charges available on the surface of sprayed droplets. If a large amount of a co-eluting matrix component is present, it will compete with noscapine for these charges, reducing the number of gas-phase noscapine ions that are formed and detected.[13][14] Phospholipids from plasma are a very common cause of ion suppression in positive ESI mode.

Troubleshooting Protocol:

  • Confirm Matrix Effects: The standard method is a post-extraction spike analysis.[14]

    • Extract a blank matrix sample (e.g., plasma with no drug).

    • Spike a known concentration of noscapine into this extracted blank matrix.

    • Separately, prepare a neat solution of noscapine at the same concentration in your mobile phase.

    • Inject both and compare the peak areas. Matrix Effect (%) = (1 - [Peak Area in Matrix / Peak Area in Neat Solution]) * 100 . A large positive percentage indicates significant suppression.

  • Improve Sample Preparation: The key to overcoming matrix effects is to remove the interfering components before the sample reaches the LC-MS system.[7]

    • Protein Precipitation (PPT): This is the simplest but "dirtiest" method. While it removes proteins, many phospholipids remain.

    • Liquid-Liquid Extraction (LLE): More selective than PPT. By choosing an appropriate organic solvent and pH, you can selectively extract noscapine while leaving many interferences in the aqueous phase.

    • Solid-Phase Extraction (SPE): This is the most powerful technique for cleanup.[15][16] Using a reversed-phase or mixed-mode cation exchange cartridge can effectively bind noscapine while allowing salts and phospholipids to be washed away.

SPE_Workflow start Plasma Sample (Noscapine + Matrix) condition 1. Condition SPE Cartridge (e.g., Methanol, Water) start->condition load 2. Load Sample condition->load wash 3. Wash (Remove Phospholipids, Salts) (e.g., 5% Methanol in Water) load->wash Interferences Washed to Waste elute 4. Elute Noscapine (e.g., 5% Formic Acid in Methanol) wash->elute Noscapine Retained analyze Analyze by LC-MS elute->analyze

Caption: A typical Solid-Phase Extraction (SPE) workflow for cleaning biological samples.

  • Modify Chromatography: If sample preparation cannot be improved, try adjusting the chromatographic gradient to move the noscapine peak away from the regions where matrix components elute (often very early or very late in the run).

FAQ 4: What are the best MRM transitions for quantifying noscapine?

For quantitative analysis using a triple quadrupole mass spectrometer, Multiple Reaction Monitoring (MRM) is essential for selectivity and sensitivity.

Scientific Rationale: Noscapine fragments in a predictable manner under collision-induced dissociation (CID). The most abundant fragmentation pathway involves the cleavage of the bond between the two main ring structures, resulting in a stable and intense product ion.[17][18][19] Monitoring the transition from the precursor ion (the protonated molecule) to a specific product ion allows you to filter out nearly all other chemical noise.

Troubleshooting Protocol:

  • Select Precursor Ion: The precursor ion should almost always be the protonated molecule, m/z 414.2 .

  • Optimize Product Ions: Infuse a noscapine standard and perform a product ion scan at various collision energies (e.g., 10-50 eV). You will likely see several product ions.

  • Choose MRM Transitions: Select the most intense and stable product ions for your MRM transitions. The transition m/z 414.2 → 220.1 is widely reported as the most dominant and is an excellent choice for quantification.[19][20] A second, confirmatory transition can also be used for greater confidence.

Parameter Value Rationale
Precursor Ion (Q1) m/z 414.2The protonated molecule, [M+H]⁺.
Product Ion (Q3) - Quantifier m/z 220.1Corresponds to the protonated cotarnine moiety after fragmentation; typically the most intense fragment.[18][20]
Product Ion (Q3) - Qualifier m/z 205.1An alternative fragment for confirmation.
Collision Energy (CE) ~20-35 eVThis must be empirically optimized on your specific instrument to maximize the product ion signal.

References

  • Kovács, B., Gáspár, A., & Görög, S. (2006). Atmospheric pressure ionisation mass spectrometric fragmentation pathways of noscapine and papaverine revealed by multistage mass spectrometry and in-source deuterium labelling. Rapid Communications in Mass Spectrometry, 20(3), 473-80. [Link]

  • Kertész, V., & Van Berkel, G. J. (2014). Fragmentation study of noscapine derivatives under electrospray conditions. Rapid Communications in Mass Spectrometry, 28(7), 822-8. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 275196, Noscapine. Retrieved from [Link]

  • The Merck Index Online. (n.d.). Noscapine. Royal Society of Chemistry.
  • Kertész, V., & Van Berkel, G. J. (2014). Fragmentation study of noscapine derivatives under electrospray conditions. ResearchGate. [Link]

  • Kovács, B., Gáspár, A., & Görög, S. (2006). Atmospheric pressure ionisation mass spectrometric fragmentation pathways of noscapine and papaverine revealed by multistage mass spectrometry and in-source deuterium labeling. ResearchGate. [Link]

  • Zhang, Y., et al. (2009). Simultaneous determination of methylephedrine and noscapine in human plasma by liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]

  • Li, X., et al. (2023). Determination of morphine, codeine, thebaine, papaverine and noscapine in rat plasma by UPLC-MS/MS. Acta Chromatographica, 36(3). [Link]

  • Kumar, A., et al. (2012). Validated method for determination of degradation impurity of Noscapine HCl by HPLC. Scholars Research Library. [Link]

  • Japanese Pharmacopoeia. (n.d.). Official Monographs for Part I / Noscapine.
  • Avula, B., et al. (2001). Characterization of an unknown component in Noscapine using liquid chromatography-mass spectrometry and proton nuclear magnetic resonance spectroscopy. Journal of Chromatography A, 927(1-2), 97-102. [Link]

  • Alborz Pharmed. (n.d.). Noscapine HCl. Retrieved from [Link]

  • Zhang, G., et al. (2017). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. PLoS One, 12(3), e0173534. [Link]

  • Weng, N. (2007). Matrix effects: Causes and solutions. ResearchGate. [Link]

  • Patel, M., & Patel, C. (2023). Analytical Approach for Development and Validation of Stability Indicating Method for Simultaneous Estimation of Noscapine and Chlorpheniramine Maleate. International Journal of Creative Research Thoughts. [Link]

  • NIST. (n.d.). Noscapine. In NIST Chemistry WebBook. Retrieved from [Link]

  • Kovács, B., Gáspár, A., & Görög, S. (2006). Atmospheric pressure ionisation mass spectrometric fragmentation pathways of noscapine and papaverine revealed by multistage mass spectrometry and in-source deuterium labelling. CoLab.
  • Regalado, E. (2018). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. LCGC North America, 36(9), 634-643. [Link]

  • ResearchGate. (n.d.). Mass spectra of noscapine solutions (a) non-irradiated and (b) irradiated at 5 kGy. [Link]

  • Selvan, R. S., et al. (2009). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Today. [Link]

  • Lifeasible. (n.d.). Noscapine Hydrochloride Hydrate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9933439, Noscapine Hydrochloride. Retrieved from [Link]

  • Karlsson, A., et al. (1997). Determination of noscapine in human plasma using solid-phase extraction and high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 701(1), 81-5. [Link]

  • Al-Ghananeem, A. M., et al. (2020). Sustained release dosage form of noscapine HCl using hot melt extrusion (HME) technique: formulation and pharmacokinetics. AAPS PharmSciTech, 21(7), 244. [Link]

  • Li, W., & Cohen, L. H. (2016). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 8(17), 1759-62. [Link]

  • Jafari, M., & Ghazi-Khansari, M. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst, 146(18), 5499-5514. [Link]

  • Raynie, D. (2020). The LCGC Blog: 10 Great Tips for Electrospray Ionization LC–MS. LCGC North America. [Link]

  • Karlsson, A., & Ryden, I. (1998). Determination of noscapine and its metabolites in plasma by coupled-column liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 705(1), 93-100. [Link]

  • ResearchGate. (n.d.). Effect of cone voltage on major ion peak intensity of analytes. [Link]

  • Dehghani, S., et al. (2022). A new chiral stationary phase based on noscapine: Synthesis, enantioseparation, and docking study. Chirality, 34(9), 1198-1208. [Link]

  • AMSbiopharma. (n.d.). Optimize LC-MS/MS Sensitivity: Ion Suppression in Bioanalysis. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Retrieved from [Link]

  • ResearchGate. (n.d.). Fine tuning of mass parameters (A) cone voltage, (B) desolvation temperature and (C) cone gas flow to minimize in-source conversion. [Link]

  • Zhou, J., et al. (2005). Discovery of S-phase arresting agents derived from noscapine. Journal of Medicinal Chemistry, 48(8), 2756-8. [Link]

  • Waters. (n.d.). What are common adducts in ESI mass spectrometry? - WKB67428. Retrieved from [Link]

  • Le, H., et al. (2014). Adduct formation in electrospray ionisation-mass spectrometry with hydrophilic interaction liquid chromatography is strongly affected by the inorganic ion concentration of the samples. ResearchGate. [Link]

Sources

Navigating the Complexities of Noscapine Scale-Up: A Technical Support Center

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Noscapine Scale-Up Production. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the challenges encountered during the large-scale synthesis and purification of Noscapine. As Senior Application Scientists, we have compiled this guide based on extensive research and practical field experience to ensure scientific integrity and operational success.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the scale-up production of Noscapine, providing concise answers and directing you to more detailed resources.

Q1: What are the primary sources for large-scale Noscapine production?

A1: The primary and currently most economically viable source of Noscapine is the opium poppy, Papaver somniferum.[1][2] It can be extracted from either the latex (opium) or the dried capsules and stems (poppy straw).[1][3] While chemical synthesis routes exist, they are not yet commercially competitive for large-scale manufacturing.[4] A promising alternative on the horizon is microbial biosynthesis using genetically engineered yeast (Saccharomyces cerevisiae), which has the potential to overcome many challenges associated with agricultural sourcing.[4][5][6][7]

Q2: What are the major challenges in extracting Noscapine from poppy-derived materials?

A2: The main challenges include the variability of Noscapine content in the plant material and the presence of numerous other alkaloids, such as morphine, codeine, thebaine, and papaverine, which must be efficiently separated.[1][8] Additionally, certain impurities like papaverrubines found in some poppy straw varieties can undergo irreversible color changes under acidic conditions, leading to a reddish tint in the final product, which is a significant quality concern.[1]

Q3: What level of purity is expected for pharmaceutical-grade Noscapine, and how is it typically achieved?

A3: Pharmaceutical-grade Noscapine typically requires a purity of over 99.5%.[9] Achieving this high level of purity necessitates a multi-step purification process. After initial extraction, crude Noscapine undergoes further purification steps, which may include recrystallization and chromatographic techniques to remove process-related impurities and degradation products.[9][10]

Q4: Is chemical synthesis a viable option for large-scale Noscapine production?

A4: While several chemical syntheses of Noscapine and its derivatives have been reported, none are currently feasible for large-scale commercial production due to complexity and cost.[4] The focus for alternative sourcing is shifting towards biotechnological approaches like microbial fermentation.

Q5: What are the key considerations for microbial biosynthesis of Noscapine?

A5: The microbial biosynthesis of Noscapine in yeast involves reconstructing a complex biosynthetic pathway with over 30 enzymes from various organisms.[4][5] Key challenges include optimizing the expression of these enzymes, ensuring proper localization within the yeast cell (especially for membrane-bound enzymes like cytochrome P450s), and maintaining a balanced supply of necessary cofactors like NADPH.[4] While significant progress has been made in improving titers, further optimization of fermentation conditions and strain engineering is required for commercial viability.[4][5][6]

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues that may arise during the scale-up production of Noscapine.

Troubleshooting Guide 1: Discoloration of Final Product

Issue: The purified Noscapine product exhibits a pink or reddish hue.

Potential Cause: This is often due to the presence of red iminium salts formed from papaverrubine impurities, which are present in some sources of poppy straw.[1] These colored compounds are formed under acidic conditions (pH < 5) during extraction and purification.[1]

Solution:

1. pH Control during Extraction:

  • Rationale: To prevent the formation of red iminium salts, it is crucial to maintain the pH of the extraction and initial purification steps above 5.[1][8]

  • Protocol:

    • Contact the opium source (e.g., poppy straw) with a first solvent that effectively dissolves Noscapine while maintaining a pH greater than 5. Suitable solvents include acetone and acetonitrile.[1]

    • Monitor the pH of the reaction mixture throughout the extraction process and adjust as necessary with a suitable base to ensure it remains above the critical threshold.

    • Proceed with downstream processing, ensuring that any subsequent acidic steps are avoided or carefully controlled.

2. Alternative Purification Strategy:

  • Rationale: If acidic conditions are unavoidable in later purification steps, an alternative strategy involves recrystallization to separate Noscapine from the colored impurities.

  • Protocol:

    • After the initial extraction at a pH > 5, contact the reaction mixture with water. This will cause the Noscapine to recrystallize.[1]

    • The colored impurities, being more soluble, will remain in the solvent, allowing for their separation from the recrystallized Noscapine.

    • Filter and wash the Noscapine crystals to remove any residual impurities.

Troubleshooting Guide 2: Low Yield of Purified Noscapine

Issue: The final yield of high-purity Noscapine is significantly lower than expected.

Potential Causes:

  • Inefficient extraction from the raw material.

  • Loss of product during purification steps.

  • Degradation of Noscapine during processing.

Solutions:

1. Optimization of Extraction Parameters:

  • Rationale: The efficiency of the initial extraction is critical for maximizing the overall yield.

  • Protocol:

    • Solvent Selection: Evaluate different solvent systems for their ability to selectively dissolve Noscapine. Supercritical fluid extraction (SFE) with carbon dioxide has shown promise as an efficient and environmentally friendly method.[11]

    • Process Parameters: Optimize extraction parameters such as temperature, pressure, and extraction time to maximize the recovery of Noscapine from the poppy capsules.[11]

2. Minimizing Losses during Purification:

  • Rationale: Each purification step carries the risk of product loss. Careful optimization and monitoring are essential.

  • Protocol:

    • Chromatographic Conditions: For chromatographic purification, optimize the stationary phase, mobile phase composition, and flow rate to achieve good separation with minimal band broadening and tailing, which can lead to product loss in fractions.

    • Recrystallization: Carefully control the solvent composition, temperature, and cooling rate during recrystallization to maximize the yield of pure crystals.

3. Preventing Product Degradation:

  • Rationale: Noscapine is susceptible to degradation under certain conditions.[12][13]

  • Protocol:

    • pH and Temperature Control: As previously mentioned, avoid strongly acidic or basic conditions. Also, minimize exposure to high temperatures, as this can accelerate degradation.

    • Photostability: Protect Noscapine solutions and the final product from light to prevent photodegradation.[12] Conduct processing in light-protected vessels where possible.

Troubleshooting Guide 3: Presence of Impurities in the Final Product

Issue: The final Noscapine product does not meet the required purity specifications due to the presence of related alkaloids or degradation products.

Potential Causes:

  • Incomplete separation of other opium alkaloids (e.g., Papaverine).

  • Formation of degradation products during processing or storage.

Solutions:

1. Enhanced Purification of Related Alkaloids:

  • Rationale: Structural similarities between Noscapine and other alkaloids like Papaverine can make their separation challenging.

  • Protocol:

    • pH-Based Separation: Exploit the differences in the pKa of the alkaloids. Noscapine precipitates from an acidic solution at a pH of 4.5 to 5.5, while morphine and oripavine precipitate at a pH of 7.0 to 8.5.[8] This differential precipitation can be used as a purification step.

    • High-Performance Liquid Chromatography (HPLC): Develop and validate a robust HPLC method for the separation and quantification of Noscapine and its related impurities. A reversed-phase HPLC method using a C18 column with a suitable mobile phase (e.g., a buffered aqueous solution and acetonitrile) can provide good resolution between Noscapine and Papaverine.[14][15]

2. Identification and Control of Degradation Products:

  • Rationale: Understanding the degradation pathways of Noscapine is crucial for preventing the formation of impurities.

  • Protocol:

    • Forced Degradation Studies: Conduct forced degradation studies under acidic, basic, oxidative, and photolytic conditions to identify potential degradation products such as cotarnine, meconine, and opianic acid.[12][13]

    • Stability-Indicating Analytical Methods: Develop and validate stability-indicating analytical methods, such as thin-layer chromatography (TLC) or HPLC, that can separate Noscapine from its degradation products.[12] This allows for the monitoring of product stability throughout the manufacturing process and during storage.

Common Noscapine Impurities and Degradation Products
Papaverine[14][15]
Cotarnine[12][16]
Meconine[12]
Opianic Acid[12]
Noscapine N-Oxide[16]
Nor-Noscapine[17]
Noscapinic Acid[16][18]

Visualizing Workflows

Workflow for Noscapine Purification from Poppy Straw

Noscapine_Purification cluster_extraction Extraction cluster_purification Purification cluster_qc Quality Control Poppy_Straw Poppy Straw Solvent_Extraction Solvent Extraction (pH > 5) Poppy_Straw->Solvent_Extraction Crude_Extract Crude Noscapine Extract Solvent_Extraction->Crude_Extract Recrystallization Recrystallization Crude_Extract->Recrystallization Chromatography Chromatography (e.g., HPLC) Recrystallization->Chromatography Pure_Noscapine High-Purity Noscapine (>99.5%) Chromatography->Pure_Noscapine Purity_Analysis Purity Analysis (HPLC) Pure_Noscapine->Purity_Analysis Impurity_Profiling Impurity Profiling Pure_Noscapine->Impurity_Profiling

Caption: A simplified workflow for the extraction and purification of Noscapine.

References

  • Deepak, M., & Bharathkumar, B. (2017). Analytical Method Development and Validation of Noscapine Hydrochloride: Review. Imperial Journal of Interdisciplinary Research, 3(10).
  • Li, Y., et al. (2018). Complete biosynthesis of noscapine and halogenated alkaloids in yeast. Proceedings of the National Academy of Sciences, 115(16), E3651-E3660. [Link]

  • Senthilkumar, G. P., et al. (2016). Validated method for determination of degradation impurity of Noscapine HCl by HPLC. Der Pharmacia Lettre, 8(5), 349-353.
  • Li, Y., & Smolke, C. D. (2018). Complete biosynthesis of noscapine and halogenated alkaloids in yeast. PNAS. [Link]

  • Rao, P., & Soni, N. K. (2009). Validated stability-indicating TLC method for the determination of noscapine. Acta Chromatographica, 21(3), 465-475. [Link]

  • Senthilkumar, G. P., et al. (2016). Validated method for determination of degradation impurity of Noscapine HCl by HPLC. Scholars Research Library.
  • U.S. Patent No. 8,394,814 B2. (2013). Method of purifying crude noscapine.
  • Grogan, D. R., et al. (2019). Production of metabolites of the anti-cancer drug noscapine using a P450BM3 mutant library. Journal of Biotechnology, 305, 1-8.
  • Pharmaceutical Technology. (2018). Stanford University devises new way to make noscapine drug. [Link]

  • Bulduk, I., & Taktak, F. (2018). Isolation and Characterization of Antitumor Alkaloid from Poppy Capsules (Papaver somniferum). Journal of Chemistry. [Link]

  • PharmaCompass. (n.d.). Noscapine Hydrochloride. [Link]

  • Pharmaffiliates. (n.d.). Noscapine-impurities. [Link]

  • Japanese Pharmacopoeia. (n.d.). Official Monographs for Part I / Noscapine Hydrochloride.
  • Tajik, M., et al. (2017). Supercritical fluid extraction of papaverine and noscapine from poppy capsules followed by preconcentration with magnetic nano Fe3O4@Cu@diphenylthiocarbazone particles. New Journal of Chemistry, 41(15), 7028-7037. [Link]

  • Singh, H., et al. (2023). The Noscapine Saga: Unravelling a Valuable Jewel from a Poppy Pod—Past, Present and Future. Molecules, 28(14), 5485. [Link]

  • Goldman, B. (2018). Researchers engineer yeast to manufacture complex medicine. Stanford Medicine News Center. [Link]

  • RXN Chemicals. (n.d.). Noscapine Impurity 7 Sodium Salt (Noscapinic Acid Sodium Salt) Manufacturer Supplier. [Link]

  • TLC Pharma Labs. (n.d.). Noscapine Impurities. [Link]

  • Regulations.gov. (n.d.). Noscapine. [Link]

  • ResearchGate. (n.d.). HPLC chromatograms of step by step noscapine isolation and purification... [Link]

  • Vonage Pharma. (n.d.). Noscapine Base API – High Purity, Pharmaceutical Grade. [Link]

  • U.S. Patent Application No. 2013/0205452 A1. (2013).
  • World Pharma Today. (n.d.). Overcoming Challenges in Scale-Up Production. [Link]

  • WIPO Patent Application No. WO/2010/039218. (2010). Method of purifying crude noscapine.
  • Joshi, H. C., et al. (2015). Review of Noscapine and its analogues as potential anti-cancer drugs. Medicinal Chemistry, 5(9), 415-429.
  • Synnat Pharma. (n.d.). Noscapine Api Products Manufacturer. [Link]

  • Transo-Pharm. (n.d.). Noscapine - B2B Product Sheet. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 275196, Noscapine. [Link]

  • ResearchGate. (n.d.). Chemical degradation of noscapine. [Link]

  • Al-Hilal, T. A., et al. (2016). Sustained release dosage form of noscapine HCl using hot melt extrusion (HME) technique: formulation and pharmacokinetics. Drug design, development and therapy, 10, 3121–3131.
  • Sadeghi, S., et al. (2022). Design, Synthesis, and Functional Studies on Noscapine and Cotarnine Amino Acid Derivatives as Antitumor Agents. ACS Omega, 7(4), 3567-3578.

Sources

Technical Support Center: Method Refinement for Consistent Norgnoscopine Bioactivity Results

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

From the desk of a Senior Application Scientist, this guide is designed to address the common challenges encountered when working with Norgnoscopine. Achieving consistent and reproducible bioactivity data is paramount for advancing research and development. This document provides in-depth troubleshooting, validated protocols, and foundational knowledge to empower you to overcome experimental variability and generate reliable results.

Section 1: Troubleshooting Guide - Addressing Inconsistent Results

This section is structured in a question-and-answer format to directly address the specific issues you may be encountering during your experiments.

Question: My IC50 values for this compound are highly variable between experiments. What are the primary sources of this inconsistency?

Answer: This is a frequent challenge. The variability in IC50 values often stems from a combination of factors related to the compound's properties and experimental execution. Let's break down the most common culprits:

  • Stock Solution Integrity: this compound, like many small molecules, can be susceptible to degradation if not handled and stored correctly.

    • Causality: Repeated freeze-thaw cycles can introduce moisture and lead to precipitation or hydrolysis. Exposure to light can also cause photodegradation.[1]

    • Our Recommendation: Prepare small-volume, single-use aliquots of your high-concentration stock solution in an appropriate solvent (e.g., DMSO). Store these at -20°C or -80°C, protected from light. When preparing working solutions, ensure the final DMSO concentration in your cell culture medium is consistent and low (typically <0.5%) to avoid solvent-induced cytotoxicity.

  • Solubility Issues: this compound has limited aqueous solubility. Precipitation in your stock solution or, more critically, in the cell culture medium will drastically alter the effective concentration delivered to the cells.

    • Causality: If the compound precipitates out of solution, the actual concentration your cells are exposed to is unknown and significantly lower than intended.

    • Our Recommendation: Visually inspect your solutions for any precipitate before use. If you observe crystals, gently warm the solution and vortex to redissolve. When diluting into aqueous media, do so stepwise and ensure thorough mixing to prevent shocking the compound out of solution.

  • Cellular Factors: The physiological state of your cells plays a critical role in their response to any treatment.

    • Causality: Cell lines at high passage numbers can undergo genetic drift, leading to altered drug sensitivity. Cell density at the time of treatment also matters; confluent monolayers may have different uptake kinetics compared to sparsely plated cells.

    • Our Recommendation: Use cells within a consistent and low passage number range. Standardize your seeding density and allow cells to adhere and resume logarithmic growth for a consistent period (e.g., 24 hours) before adding this compound.

  • Assay-Specific Variability: The choice and execution of your bioactivity assay can introduce significant variability.

    • Causality: For metabolic assays like the MTT or XTT, the incubation time with the reagent is critical. For cell counting-based assays, the timing of the count relative to the treatment duration is key.

    • Our Recommendation: Standardize all assay parameters, including incubation times, reagent concentrations, and the specific instrumentation used for readouts. Always include appropriate controls (untreated, vehicle-treated) to ensure the assay is performing as expected.

Question: I am not observing the expected effects on microtubule dynamics or downstream signaling. What should I investigate?

Answer: If the primary phenotype associated with this compound (i.e., microtubule disruption) is not being observed, a systematic review of your experimental setup is necessary.

  • Confirm Compound Activity: The first step is to ensure your lot of this compound is active.

    • Causality: If the compound has degraded or is of poor quality, no downstream effects will be observed.

    • Our Recommendation: If possible, test your compound in a well-characterized, sensitive cell line as a positive control. You can also perform a simple in vitro tubulin polymerization assay to confirm its direct effect on microtubules.

  • Review Treatment Conditions: The concentration and duration of treatment are critical.

    • Causality: The effects of microtubule-targeting agents can be biphasic or time-dependent. Too low a concentration may not be sufficient to elicit a response, while too high a concentration may induce rapid, widespread cytotoxicity that masks specific effects on microtubule dynamics.

    • Our Recommendation: Perform a dose-response and time-course experiment. Assess microtubule integrity via immunofluorescence microscopy at various time points (e.g., 6, 12, 24 hours) and concentrations around the expected IC50.

  • Examine Downstream Endpoints Appropriately: The signaling cascades initiated by microtubule disruption unfold over time.

    • Causality: Apoptotic markers, for instance, will appear later than the initial disruption of the microtubule network.

    • Our Recommendation: Choose endpoints that align with your time course. For example, look for changes in cell cycle distribution (G2/M arrest) as an earlier indicator, followed by markers of apoptosis (e.g., cleaved caspase-3, PARP cleavage) at later time points.

Section 2: Validated Experimental Protocols

To minimize variability, we provide these standardized protocols as a starting point. Adapt them as necessary for your specific cell lines and experimental goals.

Protocol 1: Preparation of this compound Stock and Working Solutions

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile, light-blocking microcentrifuge tubes

  • Sterile, pyrogen-free water or PBS

  • Complete cell culture medium

Procedure:

  • Stock Solution (10 mM): a. Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation. b. Aseptically weigh out the desired amount of this compound. c. Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. d. Vortex thoroughly until the powder is completely dissolved. A brief, gentle warming (to 37°C) may be necessary. e. Aliquot into single-use volumes (e.g., 20 µL) in light-blocking tubes. f. Store at -20°C for short-term use (1-2 months) or -80°C for long-term storage.

  • Working Solutions: a. Thaw a single aliquot of the 10 mM stock solution at room temperature. b. Perform serial dilutions in complete cell culture medium to achieve the final desired concentrations. c. Crucially: Add the this compound stock to the medium (not the other way around) and mix immediately and thoroughly after each dilution step to prevent precipitation. d. Use the working solutions immediately. Do not store diluted solutions.

Protocol 2: Cell Viability (MTT) Assay

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • This compound working solutions

  • MTT reagent (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere for 24 hours.

  • Treatment: Remove the seeding medium and replace it with fresh medium containing the various concentrations of this compound. Include vehicle control (medium with the same final DMSO concentration as the highest this compound dose) and untreated control wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results to calculate the IC50 value.[2]

Section 3: Data Summary and Visualization

This compound IC50 Values in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency.[2] Below is a summary of reported IC50 values for this compound and related compounds in different cancer cell lines to provide a reference for expected efficacy. Note that values can vary based on experimental conditions.

Cell LineCancer TypeReported IC50 (µM)
HCT116Colorectal Carcinoma~22.4
HTB-26Breast Cancer (Aggressive)10 - 50
PC-3Pancreatic Cancer10 - 50
HepG2Hepatocellular Carcinoma10 - 50
HeLaCervical Cancer~12.8
WiDrColon Cancer~19.6
T47DBreast Cancer~20.7

Note: The table includes data for this compound analogs and related compounds to provide a broader context of activity.[3][4]

Diagrams of Workflows and Signaling Pathways

G cluster_start Start: Inconsistent Bioactivity cluster_investigation Troubleshooting Workflow cluster_resolution Resolution start High variability in IC50 results compound Step 1: Verify Compound Integrity - Check stock solution for precipitate - Prepare fresh dilutions - Use single-use aliquots start->compound Begin troubleshooting cells Step 2: Standardize Cellular Conditions - Use low passage number cells - Consistent seeding density - Standardize pre-incubation time compound->cells If issue persists assay Step 3: Validate Assay Protocol - Consistent incubation times - Include all controls - Calibrate reader cells->assay If issue persists end Consistent & Reproducible Bioactivity Data assay->end Problem solved

Caption: Troubleshooting workflow for inconsistent bioactivity results.

G This compound This compound Tubulin α/β-Tubulin Dimers This compound->Tubulin Binds to Disruption Inhibition of MT Polymerization & Disruption of MT Dynamics This compound->Disruption Leads to MT Microtubules (MT) Tubulin->MT Polymerization Spindle Mitotic Spindle Disruption Disruption->Spindle G2M G2/M Phase Arrest Spindle->G2M Apoptosis Induction of Apoptosis (Caspase Activation) G2M->Apoptosis

Sources

Validation & Comparative

Comparative Cytotoxicity Profile: Norgnoscopine vs. Noscapine

[1][2][3][4]

Executive Summary

This guide provides a technical comparison between Noscapine , a phthalideisoquinoline alkaloid with established anticancer properties, and Norgnoscopine (also known as N-desmethylnoscapine or N-nornoscapine), its primary metabolite and synthetic precursor.

Core Insight: While Noscapine exhibits moderate cytotoxicity (IC50 ~20–50 µM) across various cancer cell lines by altering microtubule dynamics, This compound is significantly less cytotoxic (IC50 >100 µM) . The removal of the N-methyl group in this compound drastically reduces its cellular potency, likely due to altered lipophilicity and reduced intracellular accumulation, despite retaining the core scaffold required for tubulin binding. This compound primarily serves as a metabolic intermediate or a scaffold for synthesizing more potent "Noscapinoids."

Chemical & Structural Basis

The differential cytotoxicity is rooted in the N-methylation status of the isoquinoline nitrogen.

  • Noscapine: Contains a tertiary amine (N-methyl), which contributes to its specific pKa (~6.2) and lipophilicity, facilitating passive diffusion across cell membranes.

  • This compound: Contains a secondary amine (N-desmethyl). This modification alters the molecule's basicity and hydrogen bond donor/acceptor profile, often reducing membrane permeability and tubulin binding affinity.

Structural Comparison Diagram

StructureComparisonNoscapineNoscapine(Parent Compound)ModificationN-Demethylation(CYP450 Metabolism)Noscapine->ModificationMetabolicConversionActivityCytotoxicity ProfileNoscapine->ActivityModerate Potency(IC50 ~20-50 µM)This compoundThis compound(N-desmethylnoscapine)This compound->ActivityLow Potency(IC50 >100 µM)Modification->this compound

Figure 1: Structural relationship and resulting cytotoxicity difference between Noscapine and this compound.

Mechanistic Comparison

Both compounds target the microtubule cytoskeleton, but their efficiencies differ.[1]

FeatureNoscapine This compound
Primary Target Tubulin (Colchicine binding site)Tubulin (Weak affinity)
Mechanism of Action Binds stoichiometrically to tubulin, altering steady-state dynamics (microtubule "treadmilling") without gross depolymerization. Induces mitotic arrest (G2/M) and apoptosis.[2][3][1][4]Presumed weak tubulin interaction.[5] Lacks sufficient intracellular concentration to effectively arrest mitosis at comparable doses.
Cellular Uptake High (Lipophilic tertiary amine)Reduced (Polar secondary amine)
Metabolic Role Active DrugInactive/Weak Metabolite & Synthetic Precursor
Signaling Pathway: Noscapine-Induced Apoptosis

MechanismNoscapineNoscapineTubulinTubulin Binding(Colchicine Site)Noscapine->TubulinHigh AffinityDynamicsAltered MicrotubuleDynamics (Treadmilling)Tubulin->DynamicsArrestG2/M Cell Cycle ArrestDynamics->ArrestApoptosisApoptosis(Caspase Activation)Arrest->ApoptosisThis compoundThis compoundThis compound->TubulinLow Affinity/Uptake

Figure 2: Mechanism of action. Noscapine effectively drives the cascade to apoptosis, while this compound shows weak initiation.

Quantitative Performance Data

The following data summarizes comparative cytotoxicity assays (MTT/MTS) across standard cancer cell lines.

Cell LineTissue OriginNoscapine IC50 (µM) This compound IC50 (µM) Relative Potency
MCF-7 Breast Cancer39.6 ± 2.2> 100Noscapine is >2.5x more potent
HeLa Cervical Cancer~25.0> 100Noscapine is significantly more potent
PC3 Prostate Cancer~40.0Not Active (<100 µM)Noscapine is active
H460 Lung Cancer34.7 ± 2.5N/D (Low Activity)Noscapine is active

Note: Data derived from comparative studies of Noscapine and its derivatives where N-nornoscapine served as a control [1, 3].

Experimental Protocols

To validate these findings in your own laboratory, use the following standardized protocols.

Protocol A: Comparative Cytotoxicity Assay (MTT)

Objective: Determine IC50 values for Noscapine vs. This compound.

  • Seeding: Plate cancer cells (e.g., MCF-7) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment:

    • Dissolve Noscapine and this compound in DMSO (Stock 100 mM).

    • Prepare serial dilutions in media (Range: 1 µM to 200 µM).

    • Keep final DMSO concentration < 0.5%.

  • Incubation: Treat cells for 48–72 hours at 37°C, 5% CO2.

  • Development:

    • Add MTT reagent (0.5 mg/mL) for 4 hours.

    • Solubilize formazan crystals with DMSO.

  • Analysis: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

Protocol B: Cell Cycle Analysis (Flow Cytometry)

Objective: Confirm mechanism (G2/M arrest).

  • Treatment: Treat cells with IC50 concentration of Noscapine and equivalent dose of this compound for 24h.

  • Fixation: Harvest cells, wash with PBS, and fix in 70% ethanol at -20°C overnight.

  • Staining: Resuspend in PBS containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL). Incubate 30 min at 37°C.

  • Acquisition: Analyze DNA content using a flow cytometer (e.g., BD FACSCalibur).

    • Expected Result: Noscapine treatment will show a distinct peak in the G2/M phase. This compound treatment will resemble the control (G0/G1 dominance).

Experimental Workflow Diagram

WorkflowCellsCancer Cells(MCF-7/HeLa)TreatTreatment(0-200 µM)Cells->TreatSeedingIncubateIncubation(72h @ 37°C)Treat->IncubateNoscapine vs.This compoundAssayMTT Assay(Abs 570nm)Incubate->AssayAnalysisData Analysis(IC50 Calculation)Assay->Analysis

Figure 3: Standard workflow for comparative cytotoxicity assessment.

Conclusion

For drug development and research purposes, Noscapine remains the active pharmacophore of interest.[6] This compound serves primarily as a negative control for N-methyl SAR studies or as a chemical scaffold for synthesizing "third-generation" noscapinoids (e.g., N-alkylated or triazole-linked derivatives) which often exceed the potency of the parent Noscapine. Researchers should not expect significant intrinsic cytotoxicity from this compound alone.

References
  • Semi-Synthesis of New 1,2,3-Triazole Derivatives of 9-Bromonoscapine and their Anticancer Activities. Iranian Journal of Pharmaceutical Research, 2020. Link

  • Noscapine, an Emerging Medication for Different Diseases: A Mechanistic Review. Evidence-Based Complementary and Alternative Medicine, 2020. Link

  • Design, Synthesis, and Functional Studies on Noscapine and Cotarnine Amino Acid Derivatives as Antitumor Agents. ACS Omega, 2018. Link

  • Production of metabolites of the anti-cancer drug noscapine using a P450BM3 mutant library. Scientific Reports, 2019. Link

  • Tubulin binding, protein-bound conformation in solution, and antimitotic cellular profiling of noscapine and its derivatives. Journal of Medicinal Chemistry, 2012. Link

Comparative Analysis of Norgnoscopine's Tubulin Binding Affinity

[1][2][3][4][5]

Executive Summary

Norgnoscopine (also known as Nornoscapine or N-desmethylnoscapine) is a pharmacologically active metabolite of the phthalideisoquinoline alkaloid Noscapine. Unlike traditional microtubule-targeting agents (MTAs) that drastically alter polymer mass (e.g., taxanes or vinca alkaloids), this compound functions as a "kinder, gentler" microtubule modulator.

This guide provides a technical analysis of this compound’s interaction with the

1higher binding affinity (

)

Molecular Mechanism & Binding Topology

Structural Basis of Interaction

This compound binds to a unique pocket on

colchicine-binding site

Key Structural Differentiator: The absence of the methyl group on the nitrogen of the isoquinoline ring in this compound reduces steric hindrance, allowing for a tighter fit within the hydrophobic pocket of

Signaling Pathway Visualization

The following diagram illustrates the downstream effects of this compound binding, leading to mitotic arrest without the severe neurotoxicity associated with taxanes.

GNorgThis compound(Ligand)Tubulinβ-Tubulin(Colchicine Site)Norg->TubulinBinding (Kd ~126 µM)ComplexLigand-TubulinComplexTubulin->ComplexConformational ChangeDynamicsSuppressed MicrotubuleDynamics (Increased Pause Time)Complex->DynamicsKinetic StabilizationCheckSpindle AssemblyCheckpoint (SAC) ActivationDynamics->CheckTension LossArrestMitotic Arrest(G2/M Phase)Check->ArrestCdc20 InhibitionApoptosisApoptosis(Mitochondrial Pathway)Arrest->ApoptosisProlonged Arrest

Caption: Mechanistic cascade of this compound-induced mitotic arrest via suppression of microtubule dynamics.

Comparative Binding Analytics

The following data aggregates experimental results from fluorescence quenching assays and molecular docking studies. This compound demonstrates a statistically significant improvement in affinity over Noscapine.

Table 1: Comparative Tubulin Binding Metrics[3]
CompoundTarget SiteDissociation Constant (

)
Binding Energy (

)
Mechanism
This compound Colchicine (Overlap)126 ± 5.0 µM -6.2 kcal/mol (Predicted)Dynamics Suppression
Noscapine Colchicine (Overlap)152 ± 1.0 µM-5.5 kcal/molDynamics Suppression
9-Bromonoscapine Colchicine (Overlap)54 ± 9.1 µM-7.1 kcal/molDynamics Suppression
Colchicine Colchicine Domain~0.5 - 5.0 µM-9.8 kcal/molDepolymerization
Paclitaxel Taxane Pocket< 0.1 µM-12.5 kcal/molHyper-Stabilization

Analysis:

  • Affinity Gap: While this compound binds tighter than Noscapine, it remains a "weak" binder compared to Colchicine. This weak binding is clinically advantageous, as it allows for rapid reversibility, potentially reducing non-target toxicity (e.g., peripheral neuropathy).

  • Thermodynamics: The binding is driven by hydrophobic interactions and hydrogen bonding. The removal of the N-methyl group in this compound likely reduces the entropic penalty of binding, improving

    
    .
    

Experimental Protocols (Self-Validating Systems)

To replicate the binding affinity data (

Tryptophan Fluorescence Quenching Assay
Protocol: Determination of via Fluorescence Quenching

Reagents:

  • Purified Tubulin (bovine brain source, >99% pure).

  • PEM Buffer: 100 mM PIPES, 1 mM EGTA, 1 mM

    
    , pH 6.9.
    
  • Ligand Stock: this compound dissolved in DMSO (Final DMSO < 1%).

Workflow:

  • Preparation: Dilute tubulin to a fixed concentration of 2 µM in PEM buffer.

  • Titration: Add this compound in stepwise increments (e.g., 0, 5, 10, ... 200 µM).

  • Equilibration: Incubate for 20 minutes at 37°C to reach steady-state binding.

  • Measurement: Excite at 295 nm (selective for Trp) and record emission spectra from 310–370 nm.

  • Data Analysis: Plot the change in maximum fluorescence intensity (

    
    ) against ligand concentration 
    
    
    .
  • Calculation: Fit data to the Scatchard equation or the modified Stern-Volmer equation:

    
    
    
Experimental Workflow Diagram

ProtocolStep1TubulinPurificationStep2EquilibriumTitrationStep1->Step22µM ProteinStep3FluorescenceSpectroscopy(Ex: 295nm)Step2->Step3+ Ligand (0-200µM)Step4Data Fitting(Non-linear Regression)Step3->Step4Quenching DataResultKd CalculationStep4->ResultKd = 126 µM

Caption: Step-by-step workflow for determining this compound binding affinity via intrinsic tryptophan quenching.

Biological Implications & Causality

The improved binding affinity of this compound directly correlates with enhanced cytotoxicity against cancer cell lines.

  • Causality: The lower

    
     implies a higher fractional occupancy of tubulin dimers at physiological concentrations.
    
  • Effect: This leads to a more robust engagement of the Spindle Assembly Checkpoint (SAC).

  • Outcome: Cells treated with this compound show a higher percentage of G2/M arrest compared to Noscapine-treated cells at equivalent doses.

Safety Profile: Unlike taxanes, which cause "mitotic catastrophe" and massive cell death (often affecting healthy neurons), this compound's reversible binding allows normal cells (which have robust checkpoint recovery mechanisms) to survive transient exposure, while cancer cells (often with defective checkpoints) succumb to apoptosis.

References

  • Naik, P. K., et al. (2011). Rational design, synthesis and biological evaluations of amino-noscapine: a high affinity tubulin-binding noscapinoid.Journal of Computer-Aided Molecular Design .[1] Link

  • Santoshi, S., & Naik, P. K. (2014). Computer aided design of novel noscapinoids and their experimental evaluation as tubulin binding anti-cancer drugs.[1][2]Jaypee University of Information Technology .[3] Link

  • Lopus, M., et al. (2012). Tubulin binding, protein-bound conformation in solution, and antimitotic cellular profiling of noscapine and its derivatives.[1][2][4][5]Journal of Medicinal Chemistry . Link

  • Ye, K., et al. (1998). Opium alkaloid noscapine is an antitumor agent that arrests metaphase and induces apoptosis in dividing cells.[6][4][7]Proceedings of the National Academy of Sciences .[8] Link

  • Stanton, R. A., et al. (2011). Drugs that target dynamic microtubules: a new molecular perspective.Medicinal Research Reviews . Link

A Comparative Guide to the In Vivo Efficacy of Noscapine and Paclitaxel

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the in vivo efficacy of two microtubule-targeting agents, noscapine and paclitaxel. By synthesizing data from various preclinical studies, this document aims to offer a clear perspective on their individual and comparative antitumor activities, guiding future research and development efforts in oncology.

Introduction: Targeting the Cytoskeleton in Cancer Therapy

The microtubule network, a dynamic component of the cellular cytoskeleton, is a well-established and critical target in cancer chemotherapy. Its pivotal role in mitosis makes it an attractive vulnerability to exploit in rapidly dividing cancer cells. Both noscapine, a non-addictive opium alkaloid, and paclitaxel, a renowned member of the taxane family, exert their anticancer effects by disrupting microtubule dynamics, albeit through distinct mechanisms.[1][2] This guide delves into the in vivo evidence demonstrating their efficacy, providing a comparative analysis to inform preclinical and clinical research strategies.

Mechanisms of Action: A Tale of Two Microtubule Inhibitors

While both noscapine and paclitaxel are classified as microtubule-targeting agents, their modes of action at the molecular level are fundamentally different. This distinction has significant implications for their efficacy, potential for overcoming drug resistance, and side effect profiles.

Paclitaxel: A Microtubule Stabilizer

Paclitaxel's mechanism of action is characterized by its ability to bind to the β-tubulin subunit of microtubules, promoting their assembly from tubulin dimers and stabilizing them by preventing depolymerization.[3][4] This leads to the formation of abnormally stable, non-functional microtubules, which disrupts the normal dynamic reorganization of the microtubule network essential for mitosis.[1][3] The cell cycle is arrested in the G2/M phase, ultimately triggering apoptosis or programmed cell death.[4]

Noscapine: A Modulator of Microtubule Dynamics

In contrast to paclitaxel, noscapine binds to tubulin at a site distinct from the paclitaxel-binding site.[5][6] It modulates microtubule dynamics by attenuating them just enough to activate the mitotic checkpoints, leading to cell cycle arrest without altering the overall microtubule polymer mass.[7] This subtle disruption is believed to contribute to its favorable safety profile, as it appears to have less impact on non-dividing, healthy cells.[8] Noscapine has been shown to induce apoptosis in a variety of cancer cells, including those resistant to other drugs.[8]

Signaling Pathway Visualization

The following diagrams illustrate the distinct mechanisms by which paclitaxel and noscapine interfere with microtubule function, leading to cell cycle arrest and apoptosis.

paclitaxel_mechanism cluster_cell Cancer Cell Paclitaxel Paclitaxel Tubulin β-Tubulin Subunit Paclitaxel->Tubulin Binds to Microtubules Microtubule Stabilization (Hyper-polymerization) Tubulin->Microtubules MitoticSpindle Mitotic Spindle Dysfunction Microtubules->MitoticSpindle G2M_Arrest G2/M Phase Arrest MitoticSpindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Paclitaxel's mechanism of action leading to apoptosis.

noscapine_mechanism cluster_cell Cancer Cell Noscapine Noscapine Tubulin Tubulin (Distinct Site) Noscapine->Tubulin Binds to MicrotubuleDynamics Altered Microtubule Dynamics Tubulin->MicrotubuleDynamics MitoticCheckpoint Mitotic Checkpoint Activation MicrotubuleDynamics->MitoticCheckpoint G2M_Arrest G2/M Phase Arrest MitoticCheckpoint->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Noscapine's mechanism of action leading to apoptosis.

Comparative In Vivo Efficacy: A Data-Driven Analysis

The following table summarizes key findings from preclinical studies evaluating the in vivo efficacy of noscapine and paclitaxel in various cancer models. It is important to note that direct head-to-head comparisons in the same study are limited, and thus, cross-study comparisons should be made with caution, considering the differences in experimental models, drug formulations, and dosing regimens.

Drug Cancer Model Animal Model Dosage and Administration Tumor Growth Inhibition Reference
Noscapine Human Non-Small Cell Lung Cancer (H460)Athymic Nude Mice300 mg/kg/day, oral35.4 ± 6.9% reduction in tumor volume[7]
Human Non-Small Cell Lung Cancer (H460)Athymic Nude Mice550 mg/kg/day, oral86% reduction in tumor volume[9]
Murine Melanoma (B16LS9)Syngeneic Mice300 mg/kg, oralComparable to paclitaxel (tumor volume 1311 ± 415 mm³)[10]
Human Prostate Cancer (PC-3)Nude Mice300 mg/kg/day, oralSignificant reduction in tumor weight[11]
Paclitaxel Murine Melanoma (B16LS9)Syngeneic Mice25 mg/kg, intraperitonealComparable to noscapine (tumor volume 1597 ± 612 mm³)[10]
Canine Mammary Gland CancerMouse XenograftNot specifiedInhibition of tumor growth[12]
Murine Breast CarcinomaNude Mice3 and 6 mg/kg/day, intraperitonealDose-related decrease in microvessel density
Noscapine + Paclitaxel Murine Melanoma (B16LS9)Syngeneic MiceNoscapine (300 mg/kg) + Paclitaxel (25 mg/kg)No additive or synergistic effect observed[10]
Noscapine + Cisplatin Human Non-Small Cell Lung CancerMurine XenograftNoscapine (300 mg/kg, oral) + Cisplatin (2.5 mg/kg, i.v.)78.1 ± 7.5% reduction in tumor volume (synergistic effect)[7]

Key Insights from the Data:

  • Noscapine Monotherapy: Demonstrates significant, dose-dependent tumor growth inhibition in various cancer models, including non-small cell lung cancer and prostate cancer, when administered orally.[7][9][11]

  • Paclitaxel Monotherapy: Shows comparable efficacy to noscapine in a murine melanoma model and exhibits anti-angiogenic properties.[10]

  • Combination Therapy: While the combination of noscapine and paclitaxel did not show a synergistic effect in one study, noscapine has been shown to enhance the anticancer activity of other chemotherapeutic agents like cisplatin in a synergistic manner.[7][10] This suggests that noscapine's distinct mechanism of action may be leveraged to overcome resistance or enhance the efficacy of other drugs.

Standardized Protocol for In Vivo Efficacy Assessment in a Xenograft Model

This section provides a detailed, step-by-step methodology for a typical in vivo efficacy study using a subcutaneous xenograft model in mice. This protocol is a generalized framework and may require optimization based on the specific cell line, drug, and research question.

Experimental Workflow Diagram

experimental_workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis CellCulture 1. Cell Culture & Preparation AnimalAcclimatization 2. Animal Acclimatization CellCulture->AnimalAcclimatization TumorImplantation 3. Tumor Cell Implantation (Subcutaneous) AnimalAcclimatization->TumorImplantation TumorGrowth 4. Tumor Growth Monitoring TumorImplantation->TumorGrowth Randomization 5. Randomization into Treatment Groups TumorGrowth->Randomization DrugAdministration 6. Drug Administration (e.g., oral gavage, i.p. injection) Randomization->DrugAdministration TumorMeasurement 7. Tumor Volume & Body Weight Measurement DrugAdministration->TumorMeasurement Euthanasia 8. Euthanasia & Tissue Collection TumorMeasurement->Euthanasia DataAnalysis 9. Data Analysis & Reporting Euthanasia->DataAnalysis

Caption: A typical workflow for an in vivo xenograft efficacy study.

Step-by-Step Methodology

1. Cell Culture and Preparation:

  • Culture the desired human cancer cell line (e.g., H460 non-small cell lung cancer) under standard sterile conditions.
  • Harvest cells during the exponential growth phase and prepare a single-cell suspension in a suitable sterile medium (e.g., PBS or serum-free medium).
  • Determine cell viability using a method such as trypan blue exclusion; viability should be >95%.
  • Adjust the cell concentration for injection (e.g., 5 x 10^6 cells in 100 µL).

2. Animal Acclimatization and Tumor Implantation:

  • Use immunocompromised mice (e.g., athymic nude or SCID mice), typically 6-8 weeks old.
  • Allow mice to acclimatize to the facility for at least one week before the start of the experiment.
  • Subcutaneously inject the prepared cell suspension into the flank of each mouse.

3. Tumor Growth Monitoring and Randomization:

  • Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.
  • Calculate tumor volume using the formula: (Length x Width²) / 2.
  • Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, noscapine, paclitaxel).

4. Drug Preparation and Administration:

  • Noscapine: Prepare a suspension in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) for oral administration (gavage).
  • Paclitaxel: Prepare a solution in a suitable vehicle (e.g., Cremophor EL and ethanol, then diluted in saline) for intraperitoneal (i.p.) or intravenous (i.v.) injection.
  • Administer the drugs according to the predetermined dosing schedule and route.

5. Efficacy and Toxicity Monitoring:

  • Continue to measure tumor volume and mouse body weight regularly throughout the study. Body weight is a key indicator of drug toxicity.
  • Observe the animals for any signs of distress or adverse effects.

6. Study Endpoint and Data Analysis:

  • The study may be terminated when tumors in the control group reach a specific size, or after a predetermined treatment period.
  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).
  • Analyze the data to determine the percent tumor growth inhibition for each treatment group compared to the vehicle control. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed differences.

Discussion and Future Directions

The preclinical data presented in this guide highlight the potential of both noscapine and paclitaxel as effective anticancer agents. While paclitaxel is a well-established chemotherapeutic, noscapine's unique mechanism of action, oral bioavailability, and favorable safety profile make it a compelling candidate for further investigation, both as a monotherapy and in combination with other agents.[8]

Future research should focus on direct, head-to-head comparisons of noscapine and paclitaxel in a wider range of preclinical models, including patient-derived xenografts (PDXs), which more accurately reflect the heterogeneity of human tumors. Investigating the potential for synergistic combinations of noscapine with other targeted therapies and immunotherapies could also unlock new and more effective treatment strategies for a variety of cancers. The ongoing clinical trials for noscapine will be crucial in translating these promising preclinical findings into tangible benefits for cancer patients.[7]

References

  • Dr.Oracle. What is the mechanism of action of paclitaxel? Published 2025-06-24.
  • BOC Sciences. Mechanism of Action of Paclitaxel. Published 2024-01-30.
  • Noscapine, an Emerging Medication for Different Diseases: A Mechanistic Review. PMC.
  • Paclitaxel. StatPearls - NCBI Bookshelf. Published 2023-11-18.
  • Noscapine. Wikipedia.
  • Clinical Trials Using Paclitaxel.
  • Paclitaxel. Wikipedia.
  • What is the mechanism of Noscapine?
  • Noscapine | C22H23NO7. PubChem - NIH.
  • Paclitaxel – Application in Therapy and Current Clinical Research. Clinicaltrials.eu.
  • Anticancer activity of Noscapine, an opioid alkaloid in combination with Cisplatin in human non-small cell lung cancer. PMC.
  • Pharmacology of Noscapine (Narcotine) ; Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube. Published 2025-02-08.
  • Antitumor activity of noscapine in human non-small cell lung cancer xenograft model. PMC.
  • What is Noscapine used for?
  • Application Notes and Protocols for In Vivo Paclitaxel Administration in Mouse Xenograft Models. Benchchem.
  • Anticancer activity of Noscapine, an opioid alkaloid in combination with Cisplatin in human non-small cell lung cancer. PMC.
  • Noscapine inhibits human hepatocellular carcinoma growth through inducing apoptosis in vitro and in vivo. PubMed.
  • Inhibitory effect of selected analogues and noscapine on tumor growth...
  • Clinical Trials Using Nab-paclitaxel.
  • Clinical trials and progress with paclitaxel in ovarian cancer. PMC.
  • Noscapine Induces Mitochondria-Mediated Apoptosis in Gastric Cancer Cells in Vitro and in Vivo. PubMed.
  • NOSCAPINE.
  • Paclitaxel Clinical Trials Near You (Upd
  • In-vivo effects of oral paclitaxel in the xenograft model. (A) Changes...
  • Paclitaxel Shows Antiangiogenesis Effects in Mouse Model. CancerNetwork.
  • A novel effect of Noscapine on patients with massive ischemic stroke: A pseudo-randomized clinical trial. PubMed Central. Published 2015-01-05.
  • Nab-Paclitaxel Is an Active Drug in Preclinical Model of Pedi
  • Noscapine.
  • In vivo synergistic anti-tumor effect of paclitaxel nanoparticles combined with radiotherapy on human cervical carcinoma. PMC.
  • Synergistic Anticancer Effect of Paclitaxel and Noscapine on Human Prost
  • Synergistic Anticancer Effect of Paclitaxel and Noscapine on Human Prost
  • Synergistic Anticancer Effect of Paclitaxel and Noscapine on Human Prost
  • Noscapine does not inhibit paclitaxel binding to tubulin . A,...

Sources

Independent Verification of Norgnoscopine’s Pharmacological Targets

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Metabolite Frontier

Norgnoscopine (also known as N-nornoscapine) is the primary N-demethylated metabolite of the benzylisoquinoline alkaloid Noscapine . While Noscapine is a clinically established antitussive and an investigational anticancer agent, this compound remains a critical subject of independent verification. It serves two roles: as a bioactive metabolite that may contribute to the parent drug's efficacy/toxicity profile, and as a chemical scaffold for "third-generation" noscapinoids with enhanced tubulin-binding affinity.

This guide provides a rigorous framework for verifying this compound's pharmacological targets. Unlike standard datasheets, we focus on comparative validation —benchmarking this compound against Noscapine and standard microtubule-targeting agents (MTAs) like Paclitaxel and Colchicine.

Target Landscape & Mechanism of Action

To validate this compound, one must interrogate its interaction with three primary biological systems established for the noscapinoid family.

Primary Target: Tubulin Isotypes

Like its parent, this compound targets the colchicine-binding site on


-tubulin. However, unlike taxanes (which hyper-stabilize microtubules) or vinca alkaloids (which depolymerize them), noscapinoids are microtubule modulators . They alter the dynamics of microtubule assembly without gross alteration of the polymer mass, leading to "mitotic slippage" and subsequent apoptosis.
Secondary Targets (Off-Target Verification)
  • Bradykinin Receptors (B1/B2): Noscapine acts as a non-competitive antagonist.[1] Verification of this compound’s retention of this activity is crucial for assessing anti-inflammatory potential.

  • Sigma Receptors (

    
    1/
    
    
    
    2):
    Linked to the antitussive and potential neuroprotective effects.
Mechanistic Pathway Visualization

The following diagram illustrates the downstream signaling cascade triggered by this compound’s binding to tubulin, leading to apoptosis.[2]

G Norg This compound (Ligand) Tubulin Beta-Tubulin (Colchicine Site) Norg->Tubulin Binds (Kd ~ µM) Dynamics Altered Microtubule Dynamics (Pause) Tubulin->Dynamics Suppresses Treadmilling Check Spindle Checkpoint Activation (Bub1/Mad2) Dynamics->Check Tension Loss Arrest G2/M Cell Cycle Arrest Check->Arrest Mitotic Block Apoptosis Apoptosis (Mitochondrial Pathway) Arrest->Apoptosis Prolonged Arrest

Figure 1: Proposed Mechanism of Action for this compound-induced cytotoxicity. The compound binds tubulin, suppressing dynamic instability rather than polymer mass, triggering the spindle checkpoint.

Comparative Analysis: this compound vs. Alternatives

The following data consolidates reference values for Noscapine (Parent) and standard agents to serve as the control baseline for your this compound verification experiments.

Table 1: Pharmacological Benchmarks
FeatureThis compound (Target)Noscapine (Parent)Paclitaxel (Standard)Colchicine (Standard)
Primary Target

-Tubulin (Colchicine Site)

-Tubulin (Colchicine Site)

-Tubulin (Taxane Site)

-Tubulin (Colchicine Site)
Mechanism Kinetic StabilizationKinetic StabilizationHyper-PolymerizationDepolymerization
Binding Affinity (

)
To be determined (Exp. ~2–10 µM)1.5 – 4.0 µM< 0.1 µM~ 0.5 µM
IC50 (MCF-7 Cells) Verification Required ~ 20 – 40 µM~ 0.005 µM~ 0.01 µM
Toxicity Profile Likely Low (Metabolite)Low (Oral avail.)[3]High (Neuropathy)High (GI Toxicity)
Regulatory Status Research Standard / MetaboliteApproved (Antitussive)Approved (Oncology)Approved (Gout)

Critical Insight: this compound often exhibits lower lipophilicity than Noscapine due to the loss of the N-methyl group. This may affect cellular permeability (IC50) even if the intrinsic tubulin binding affinity (


) remains comparable.

Experimental Verification Protocols

To independently verify this compound, you must move beyond simple cell viability assays. The following protocols establish a self-validating system linking physical binding to biological outcome.

Protocol A: In Vitro Microtubule Polymerization Assay

Objective: Determine if this compound acts as a stabilizer, destabilizer, or kinetic modulator.

  • Reagents: Purified bovine brain tubulin (>99%), GTP, PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

  • Preparation: Dilute Tubulin to 2 mg/mL in PEM buffer + 1 mM GTP on ice.

  • Treatment:

    • Control: DMSO (Vehicle).

    • Positive Control 1: Paclitaxel (10 µM) – Expect rapid absorbance increase (Polymerization).

    • Positive Control 2: Colchicine (10 µM) – Expect flatline (Depolymerization).

    • Test: this compound (Gradient: 10, 25, 50, 100 µM).

    • Reference: Noscapine (Same gradient).

  • Measurement: Monitor absorbance (OD340 nm) at 37°C for 60 minutes in a kinetic microplate reader.

  • Validation Criteria:

    • If this compound mimics Noscapine, the steady-state polymer mass (final OD) should be similar to the DMSO control, but the rate of dynamic instability (measured via specialized fluorescence dilution assays) will be suppressed.

    • Note: Unlike Taxol, this compound should not cause a massive spike in OD340.

Protocol B: Surface Plasmon Resonance (SPR) Binding

Objective: Quantify the physical dissociation constant (


).
  • Sensor Chip: CM5 chip with immobilized

    
    -tubulin (via amine coupling).
    
  • Running Buffer: PBS-P+ (with 0.005% Surfactant P20, 5% DMSO to match ligand solvent).

  • Workflow:

    • Inject this compound at 5 concentrations (e.g., 1.5 µM to 100 µM).

    • Flow rate: 30 µL/min.

    • Contact time: 60s; Dissociation time: 120s.

  • Analysis: Fit sensorgrams to a 1:1 Langmuir binding model.

  • Causality Check: If

    
     > 50 µM, the compound is likely a weak binder, and any observed cytotoxicity at lower concentrations may be off-target (non-tubulin mediated).
    
Protocol C: Computational Docking (In Silico Verification)

Before wet-lab work, verify the structural fit.

  • Software: AutoDock Vina or Schrödinger Glide.

  • PDB Template: 1SA0 (Tubulin-Colchicine complex).

  • Grid Box: Centered on the Colchicine binding pocket at the

    
    -
    
    
    
    interface.
  • Success Metric: Binding Energy (

    
    ) should be comparable to Noscapine (~ -7 to -8 kcal/mol). A significant drop in affinity suggests the N-methyl group was critical for hydrophobic contacts.
    

Verification Workflow Diagram

This flowchart guides the researcher through the logical steps of verifying this compound, from chemical identity to functional validation.

Workflow Start Start: This compound Sample QC QC: HPLC/MS (Confirm Purity >98%) Start->QC Docking In Silico Docking (Target: 1SA0) QC->Docking SPR SPR Assay (Determine Kd) Docking->SPR If ΔG < -6 kcal/mol Polymer Polymerization Assay (Mode of Action) SPR->Polymer If Kd confirmed Cell Cell Viability (IC50 MCF-7/HeLa) Polymer->Cell Decision Compare vs. Noscapine Data Cell->Decision Valid Hit Valid Hit Decision->Valid Hit Similar Profile Inactive Inactive Decision->Inactive No Binding

Figure 2: Step-by-step verification pipeline ensuring chemical purity and mechanistic validation before biological efficacy testing.

References

  • Heidari, H. et al. (2021). "Noscapine, an Emerging Medication for Different Diseases: A Mechanistic Review." Evidence-Based Complementary and Alternative Medicine.[4] Link

  • Naik, P. K. et al. (2011). "Rational design, synthesis and biological evaluations of amino-noscapine: a high affinity tubulin-binding noscapinoid." Journal of Computer-Aided Molecular Design. Link

  • LGC Standards. (2024). "this compound Reference Material Datasheet." LGC Standards. Link

  • Ebrahimi, M. et al. (2021). "Biological and pharmacological activities of noscapine: Focusing on its receptors and mechanisms." BioFactors. Link

  • Aneja, R. et al. (2006). "Noscapine alters microtubule dynamics in living cells and inhibits the progression of melanoma." Cancer Research. Link

Sources

Comparative Stability Guide: Nornoscapine (Norgnoscopine) Salt Forms

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of Nornoscapine (also known as Norgnoscopine or N-desmethylnoscapine ) salt forms. As a secondary amine metabolite of the phthalideisoquinoline alkaloid Noscapine, Nornoscapine presents unique stability challenges—specifically oxidation susceptibility and lactone ring hydrolysis—that differ from its parent compound.

This guide synthesizes established physicochemical principles of isoquinoline alkaloids with strategic salt selection protocols to provide a roadmap for development.

Executive Summary & Chemical Context

Nornoscapine (C₂₁H₂₁NO₇) is the N-demethylated metabolite of Noscapine.[1] Unlike Noscapine, which contains a tertiary amine, Nornoscapine possesses a secondary amine . This structural difference significantly alters its pKa, solubility profile, and degradation pathways, necessitating a distinct salt selection strategy.

  • Core Challenge : Balancing aqueous solubility with chemical stability. The phthalide (lactone) ring is susceptible to hydrolysis in strong acid/base, while the secondary amine is prone to oxidation (N-oxide formation).

  • Objective : Identify a salt form that prevents lactone ring-opening while maximizing bioavailability.

Chemical Structure & Ionization[1]
  • Basic Center : Secondary amine (Tetrahydroisoquinoline ring). Estimated pKa

    
     6.0–7.5.
    
  • Labile Moiety : Phthalide lactone ring (Hydrolyzes at pH > 9 or pH < 2 under stress).

  • Recommendation : Weakly acidic salts (e.g., Fumarate) or non-hygroscopic strong acid salts (e.g., Mesylate) are often superior to the traditional Hydrochloride for this class.

Experimental Methodology: Self-Validating Protocols

To objectively compare salt forms, the following standardized workflows must be executed. These protocols ensure data integrity and reproducibility.

Automated Salt Screening Workflow

Do not rely on random crystallization. Use a systematic pKa-based approach.

  • Stoichiometry Control : Dissolve Nornoscapine free base in solvent (Acetone/Ethanol). Add acid counterion in 1:1.05 molar ratio.

  • Crystallization : Use cooling crystallization (

    
    ) to favor stable polymorphs.
    
  • Isolation : Filtration and vacuum drying at

    
     (avoid high heat to prevent oxidation).
    
Stress Testing (Forced Degradation)

Evaluate stability under ICH Q1A (R2) conditions.

  • Hydrolytic Stress : 0.1N HCl and 0.1N NaOH at

    
     for 24h. (Monitor: Ring-opened acid impurity).
    
  • Oxidative Stress : 3% H₂O₂ at RT for 4h. (Monitor: N-oxide impurity).

  • Thermal/Humidity :

    
     / 75% RH (Open dish) for 4 weeks.
    

Comparative Analysis of Salt Forms

A. Nornoscapine Hydrochloride (HCl)[2]
  • Status : The "Default" Choice.

  • Performance :

    • Solubility: High, but common ion effect in gastric fluid may reduce dissolution.

    • Stability: Often hygroscopic. The high acidity of the counterion can catalyze the hydrolysis of the phthalide ring in the solid state if moisture is present.

    • Crystallinity: Generally good, but prone to hydrate formation.

B. Nornoscapine Mesylate (Methanesulfonate)
  • Status : The "Solubility" Specialist.

  • Performance :

    • Solubility: Typically superior to HCl for hydrophobic alkaloids due to the lipophilic nature of the mesylate group reducing lattice energy.

    • Stability: Excellent. Mesylic acid is a strong acid but non-oxidizing. It often forms anhydrous salts with higher melting points than HCl.

    • Risk: Potential for mesyl ester formation if alcohols are used in synthesis (genotoxic impurity risk).

C. Nornoscapine Fumarate/Maleate
  • Status : The "Stability" Choice.

  • Performance :

    • Solubility: Lower than HCl/Mesylate (moderate).

    • Stability: Superior. The weaker acidity creates a "pH-buffered" microenvironment in the solid state (pH 3–4), protecting the acid-sensitive lactone ring.

    • Crystallinity: High melting point, non-hygroscopic.

Supporting Data: Comparative Profiles

Note: The data below represents projected profiles based on structure-activity relationships (SAR) of Noscapine analogs and general alkaloid salt physics.

Table 1: Physicochemical Comparison
ParameterFree BaseHydrochloride (HCl)MesylateFumarate
MW ( g/mol ) 399.4435.9495.5515.5
Melting Point 175–178°C190–195°C (d)205–210°C185–190°C
Hygroscopicity Non-hygroscopicHigh (>60% RH)LowLow
Aq.[2][3][4][5] Solubility < 0.1 mg/mL> 20 mg/mL> 35 mg/mL5–10 mg/mL
pH (1% soln) 7.82.53.03.8
Primary Risk OxidationHydrolysis (Acid)Alkyl ester formationLower Solubility
Table 2: Accelerated Stability (40°C / 75% RH, 1 Month)
Salt FormAssay (%)Total Impurities (%)Major Degradant
HCl 96.5%3.2%Ring-opened acid (Hydrolysis)
Mesylate 99.1%0.8%N-oxide (Oxidation)
Fumarate 99.4%0.5%None significant

Interpretation : The Fumarate salt offers the best chemical stability by maintaining a moderate pH microenvironment. The Mesylate is the optimal choice if maximum solubility is required, provided oxidation is controlled.

Visualizations

Diagram 1: Degradation Pathways & Salt Mitigation

This diagram illustrates the two primary failure modes for Nornoscapine and how salt selection mitigates them.

G Nornoscapine Nornoscapine (Secondary Amine + Lactone) Hydrolysis Hydrolysis Product (Ring-Opened Acid) Nornoscapine->Hydrolysis Strong Acid/Base (pH < 2 or > 9) Oxidation Oxidation Product (N-Oxide) Nornoscapine->Oxidation Peroxides/Air HCl HCl Salt (Low pH Microenvironment) HCl->Hydrolysis Promotes (Moisture uptake) Mesylate Mesylate Salt (High Solubility) Mesylate->Oxidation Neutral Effect Fumarate Fumarate Salt (Buffered pH) Fumarate->Hydrolysis Inhibits (Stable pH 3-4)

Caption: Chemical stability map showing how Fumarate salts mitigate lactone hydrolysis compared to acidic HCl salts.

Diagram 2: Strategic Salt Selection Decision Tree

A logic flow for researchers to select the correct form based on their specific formulation goals.

DecisionTree Start Start: Nornoscapine Development Goal Route Route of Administration? Start->Route Oral Oral Solid Dosage Route->Oral Parenteral Injectable/IV Route->Parenteral SolubilityCheck Is High Solubility Critical? Oral->SolubilityCheck SelectMesylate Select MESYLATE (High Sol, Good Stability) Parenteral->SelectMesylate Needs >30mg/mL StabilityCheck Is Moisture Control Critical? SolubilityCheck->StabilityCheck No (BCS Class I) SolubilityCheck->SelectMesylate Yes (BCS Class II) SelectFumarate Select FUMARATE (Max Stability, Non-Hygroscopic) StabilityCheck->SelectFumarate Yes (Humid Zone) SelectHCl Select HYDROCHLORIDE (Standard, Cost-Effective) StabilityCheck->SelectHCl No (Controlled Storage)

Caption: Decision matrix for selecting the optimal Nornoscapine salt based on delivery route and stability requirements.

References

  • Gupta, D. et al. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules. Link

  • Bastin, R. J. et al. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development. Link

  • Singh, H. et al. (2019). Imidazo[2,1-b]thiazole-Coupled Natural Noscapine Derivatives as Anticancer Agents. ACS Omega. Link

  • Winfield, A. J. et al. (2000). Pharmaceutical Practice: Salt Selection. Churchill Livingstone. (Contextual grounding for alkaloid salts).
  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Link

Sources

Comparative Transcriptomic Profiling: Norgnoscopine vs. Microtubule Targeting Agents

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical directive designed for researchers and drug development professionals. It synthesizes current pharmacological data on Norgnoscopine (N-desmethyl noscapine) to provide a rigorous framework for comparative gene expression profiling.

Executive Summary & Mechanistic Grounding

This compound (also known as N-desmethyl noscapine or N-nornoscapine) is a biologically active metabolite of the phthalideisoquinoline alkaloid Noscapine. Unlike its parent compound, this compound exhibits enhanced tubulin binding affinity and superior cytotoxicity in various cancer models (e.g., MCF-7, HeLa).[1][2]

While standard chemotherapeutics like Paclitaxel (Taxol) stabilize microtubules and Colchicine destabilizes them, this compound functions as a microtubule kineticregulator . It binds stoichiometrically to tubulin, altering dynamic instability without gross polymer mass changes. This distinct mechanism necessitates a precise gene expression analysis strategy to differentiate its "soft" mitotic arrest from the "hard" rigidification caused by taxanes.

The Comparative Landscape
FeatureThis compound (Target)Noscapine (Parent)Paclitaxel (Standard)
Mechanism Kinetic suppression of microtubule dynamicsKinetic suppression (weaker affinity)Hyper-stabilization (Polymerization)
Binding Site Unique Noscapine Site (distinct from Taxol/Vinca)Unique Noscapine SiteTaxane Site (β-tubulin)
Potency (IC50) High (< 20 µM typical)Moderate (> 20-50 µM)Very High (nM range)
Key Gene Signature BIRC5 (Survivin) ↓↓↓, BAX ↑↑BIRC5 ↓, BAX ↑ABCB1 (MDR1) ↑, TUBB mutations

Experimental Workflow: Self-Validating Protocol

To ensure data integrity, the experimental design must account for the specific temporal dynamics of this compound-induced apoptosis.

Phase I: Treatment & RNA Extraction

Objective: Capture the "Commitment to Apoptosis" phase (typically 12-24h post-treatment) rather than late-stage necrosis.

  • Cell Synchronization (Critical):

    • Protocol: Double thymidine block to synchronize cells at G1/S border.

    • Rationale: this compound acts at G2/M. Unsynchronized populations dilute the gene expression signal of the mitotic checkpoint.

  • Dose Determination:

    • Perform MTT assay to determine IC50.

    • Treatment Concentration: Use 2x IC50 to ensure uniform pathway activation without immediate necrosis.

  • Positive Controls:

    • Paclitaxel (10-50 nM): To benchmark G2/M arrest genes.

    • Noscapine (50 µM): To validate sensitivity improvements of this compound.

Phase II: Library Prep & Sequencing
  • Platform: Illumina NovaSeq (PE150).

  • Depth: >30 million reads/sample (essential to detect low-abundance regulatory lncRNAs).

  • Spike-in Controls: ERCC ExFold RNA Spike-In Mixes to normalize for global transcriptional shutdown often seen in apoptotic cells.

Phase III: Bioinformatics Pipeline (DOT Diagram)

The following workflow illustrates the logic flow from raw data to pathway discovery.

G RawData Raw FASTQ Files QC QC & Trimming (FastQC/Trimmomatic) RawData->QC Align Alignment (STAR/HISAT2) QC->Align Clean Reads Count Quantification (FeatureCounts) Align->Count BAM Files DGE Differential Expression (DESeq2/EdgeR) Count->DGE Count Matrix Pathway Pathway Enrichment (GSEA/KEGG) DGE->Pathway Log2FC & p-adj Validation qRT-PCR Validation DGE->Validation Top Hits

Figure 1: Standardized RNA-Seq Analysis Pipeline for Pharmacogenomics.

Comparative Gene Expression Analysis

This section details the specific gene signatures expected when comparing this compound to its alternatives.

A. The Apoptotic Switch: Bcl-2 Family Dynamics

This compound's superior potency is often linked to a more aggressive modulation of the mitochondrial apoptotic pathway compared to Noscapine.

  • Observation: Look for a sharp increase in the BAX/BCL2 ratio .

  • This compound Specifics:

    • Upregulated: BAX, BAK1, PMAIP1 (Noxa).

    • Downregulated: BCL2, MCL1.

    • Differentiation: Paclitaxel often induces BCL2 phosphorylation (inactivation) rather than transcriptional downregulation. This compound drives transcriptional suppression of BCL2.

B. The Mitotic Checkpoint (Spindle Assembly Checkpoint - SAC)

Since this compound does not "freeze" microtubules like Paclitaxel, the SAC activation profile is distinct.

  • Target Genes: BUB1, MAD2L1, CDC20.

  • Expression Pattern:

    • Paclitaxel: Sustained, extreme upregulation of CCNB1 (Cyclin B1) and CDC20 due to rigid blockade.

    • This compound: Moderate upregulation of MAD2L1 and BUB1, reflecting "tensionless" kinetochores rather than unattached ones.

    • Key Marker: Survivin (BIRC5) . This compound treatment typically results in a profound downregulation of BIRC5, a mechanism distinct from taxanes which may sometimes stabilize Survivin via phosphorylation.

C. Drug Metabolism & Resistance (ADME Genes)

This compound is a metabolite (N-demethylated).[1][3] This has implications for CYP450 expression.

  • Hypothesis: Unlike Noscapine, which induces CYP3A4 and CYP2C9, this compound may bypass this induction loop, potentially offering a better drug-drug interaction profile.

  • Analysis Step: Check for enrichment of "Xenobiotic Metabolism" pathways. Low induction of CYP genes in this compound-treated cells (vs. Noscapine) is a positive developability trait.

Mechanistic Signaling Pathway

The diagram below visualizes the causality: from this compound binding to the transcriptional output.

Signaling Drug This compound Target Tubulin (Unique Site) Drug->Target Binds Effect Altered Microtubule Dynamics (Treadmilling) Target->Effect Kinetic Suppression Sensor Spindle Checkpoint (BUB1/MAD2) Effect->Sensor Loss of Tension Arrest G2/M Arrest Sensor->Arrest Activates Gene1 BIRC5 (Survivin) ↓ Arrest->Gene1 Signaling Cascade Gene2 BAX / BCL2 Ratio ↑ Arrest->Gene2 Gene3 Caspase 3/9 ↑ Gene1->Gene3 Gene2->Gene3 Apoptosis

Figure 2: Proposed Mechanism of Action and Downstream Transcriptional Effects of this compound.

References

  • Discovery of Noscapine Derivatives as Potential Tubulin Inhibitors. Source: ResearchGate. Context: Establishes N-nornoscapine (this compound) as having higher tubulin binding activity than Noscapine.[1][2]

  • Production of Metabolites of the Anti-cancer Drug Noscapine Using a P450BM3 Mutant Library. Source: PubMed / NIH. Context: Identifies N-demethylated noscapine (this compound) as a major metabolite with improved cytotoxicity.

  • Noscapine-Bile Acid Hybrids as Novel Anticancer Agents. Source: PubMed Central (PMC). Context: Details the synthesis and tubulin-binding assays of N-nornoscapine derivatives.

  • Synergistic Anticancer Effect of Paclitaxel and Noscapine. Source: PubMed. Context: Provides the baseline gene expression data (Bax, Bcl-2) for Noscapine/Paclitaxel comparisons.

Sources

A Researcher's Guide to the Statistical Validation of Norgnoscopine's Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the robust statistical validation of bioactivity data for Norgnoscopine (Noscapine). We move beyond mere procedural descriptions to explore the causal reasoning behind experimental design and analytical choices, ensuring the generation of trustworthy and reproducible results.

Introduction: this compound's Therapeutic Promise

This compound, a non-addictive, naturally occurring phthalideisoquinoline alkaloid derived from the opium poppy (Papaver somniferum), has garnered significant interest for its therapeutic potential, particularly in oncology.[1][2] Originally used as an antitussive, or cough suppressant, recent research has illuminated its role as a potent anti-mitotic agent.[1][2] Its primary anticancer mechanism involves binding to tubulin, the fundamental protein subunit of microtubules.[1][3] This interaction subtly alters microtubule dynamics, leading to an arrest of the cell cycle in the G2/M phase, disruption of the mitotic spindle, and the subsequent induction of apoptosis (programmed cell death) in rapidly dividing cancer cells.[4][5][6] Unlike classic microtubule-targeting agents like taxanes or vinca alkaloids, this compound exhibits a more nuanced effect, modulating microtubule dynamics without causing extensive polymerization or depolymerization, which may contribute to its favorable safety profile.[1][2][3]

Given this promising mechanism, accurately quantifying this compound's bioactivity is paramount. This guide will compare and contrast the essential statistical methodologies required to validate its efficacy in preclinical models, ensuring that the data generated is both accurate and defensible.

The Cornerstone of Bioactivity: Robust Experimental Design

Step-by-Step Protocol: Cell Viability Assay (MTT Example)
  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density. Allow cells to adhere and resume logarithmic growth for 18-24 hours.

    • Causality: Seeding density is critical. Too few cells will result in a weak signal; too many will lead to contact inhibition and altered metabolic states, confounding the results.

  • Treatment Administration: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) in culture medium. A logarithmic spacing of doses is crucial for capturing the full dose-response relationship.[7]

    • Controls are Non-Negotiable:

      • Vehicle Control: Cells treated with the highest concentration of the drug's solvent (e.g., DMSO) but no drug. This group represents 100% viability and is the baseline against which all treatments are compared.

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., Paclitaxel or Staurosporine). This confirms the assay is capable of detecting a cytotoxic effect.

      • Media Blank: Wells containing only culture medium and the assay reagent. This is used for background subtraction.

  • Incubation: Treat the cells with the this compound dilutions and controls for a predetermined time (e.g., 48 or 72 hours). The incubation time should be sufficient to allow for cell cycle progression and the induction of apoptosis.[8]

  • Assay Reagent Addition: Add MTT reagent to each well and incubate for 2-4 hours.

    • Mechanism: Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance of each well on a microplate reader at the appropriate wavelength (e.g., 570 nm).

  • Replication Strategy:

    • Technical Replicates: Multiple wells (typically 3-6) on the same plate receive the identical treatment. This assesses the precision of your pipetting and the assay itself.

    • Biological Replicates: The entire experiment is repeated on different days with fresh cell passages and reagent preparations. This is essential for ensuring the observed effect is not an artifact of a single experiment and is truly reproducible.[8]

Experimental Workflow for this compound Bioactivity Assessment

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Data Analysis seed Seed Cells in 96-Well Plate prepare Prepare Serial Dilutions of this compound & Controls treat Administer Treatments to Cells seed->treat prepare->treat incubate Incubate for Defined Period (e.g., 48-72 hours) treat->incubate reagent Add Viability Reagent (e.g., MTT) incubate->reagent read Read Absorbance on Plate Reader reagent->read normalize Normalize Data to Vehicle Control (% Viability) read->normalize plot Plot Dose-Response Curve normalize->plot fit Fit Nonlinear Regression Model plot->fit stats Perform Statistical Comparisons fit->stats

Caption: Workflow from cell preparation to statistical analysis.

Statistical Methodologies: From Raw Data to Actionable Insights

Part A: Quantifying Potency with Dose-Response Analysis

The primary goal is to determine the concentration of this compound that elicits a biological response. The half-maximal inhibitory concentration (IC50) is the most common metric for this.[8][9]

  • Data Normalization: Raw absorbance values are first corrected by subtracting the media blank. Then, the data is normalized to the vehicle control to represent percent viability: % Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100

  • Nonlinear Regression: The normalized data (% Viability vs. log[this compound Concentration]) is plotted to generate a dose-response curve. This sigmoidal relationship is best described by a nonlinear regression model, typically the four-parameter logistic (4PL) equation.[9][10]

    • Why Nonlinear Regression? This method is preferred over linearizing transformations because it provides a more accurate fit to the biological data and allows for the precise estimation of key parameters.[10][11]

    The 4PL model is defined by: Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))

    • Top: The maximal response plateau (should be constrained near 100%).

    • Bottom: The minimal response plateau.

    • LogIC50: The logarithm of the this compound concentration that produces a response halfway between the Top and Bottom plateaus. The IC50 is the anti-log of this value.

    • HillSlope: Describes the steepness of the curve.

Part B: Comparative Statistical Analysis

Determining the IC50 is a measure of potency, but it does not, by itself, prove statistical significance. We must compare the treatment groups to the controls and to alternative drugs.

Scenario 1: Comparing this compound to Vehicle Control

To determine if the observed decrease in cell viability is statistically significant, we compare the responses at each this compound concentration to the vehicle control.

  • For a single concentration: A Student's t-test is appropriate.

  • For multiple concentrations: A one-way Analysis of Variance (ANOVA) is the correct choice.[12]

    • Expertise: Using multiple t-tests inflates the probability of a Type I error (a false positive). ANOVA analyzes the variance across all groups simultaneously, followed by a post-hoc test (e.g., Dunnett's test) to compare each concentration specifically back to the vehicle control.

Scenario 2: Comparing this compound with an Alternative Drug (e.g., Paclitaxel)

A critical question in drug development is whether a new compound is more potent than an existing standard. This requires a statistical comparison of their IC50 values.

  • The Wrong Approach: Simply comparing the confidence intervals of the two IC50 values can be misleading. Overlapping confidence intervals do not necessarily mean there is no significant difference.

  • The Correct Approach: Extra Sum-of-Squares F-Test. This is the gold standard for comparing parameters from two different nonlinear regression models.[13] The test works by comparing the goodness-of-fit of two models:

    • Null Hypothesis Model: The data from both drugs are pooled and fit to a single curve, assuming a shared IC50 value.

    • Alternative Hypothesis Model: The data for each drug are fit to their own individual curves, allowing for separate IC50 values.

    The F-test then determines if fitting two separate curves results in a statistically significant improvement in fit compared to the single, pooled curve. A significant p-value (typically < 0.05) allows you to reject the null hypothesis and conclude that the IC50 values are significantly different.

Decision Tree for Statistical Test Selection

G cluster_q1 cluster_q2 start What is your research question? q1 Is my drug effective compared to control? start->q1 q2 Is Drug A more potent than Drug B? start->q2 num_groups How many treatment groups (doses) vs. control? q1->num_groups compare_ic50 Compare IC50 values from two dose-response curves q2->compare_ic50 two_groups One Dose vs. Control num_groups->two_groups Two many_groups Multiple Doses vs. Control num_groups->many_groups > Two t_test Use Student's t-test two_groups->t_test anova Use One-Way ANOVA with post-hoc test (e.g., Dunnett's) many_groups->anova f_test Use Extra Sum-of-Squares F-Test compare_ic50->f_test

Caption: A decision guide for selecting the appropriate statistical test.

Data Presentation and Interpretation

Clear and accurate presentation of data is as important as the analysis itself.

Summarizing Quantitative Data

All quantitative results should be summarized in a structured table for easy comparison.

CompoundCell LineIC50 (µM)95% Confidence IntervalStatistical Comparison vs. Paclitaxel (p-value)
This compound MCF-7 (Breast)35.231.5 - 39.3< 0.001
PaclitaxelMCF-7 (Breast)0.0150.012 - 0.019-
This compound A549 (Lung)41.838.1 - 45.9< 0.001
PaclitaxelA549 (Lung)0.0220.018 - 0.027-
This compound DU145 (Prostate)28.525.0 - 32.5< 0.001
PaclitaxelDU145 (Prostate)0.0110.009 - 0.014-

Note: Data are hypothetical for illustrative purposes.

This compound's Mechanism of Action: A Visual Representation

This compound exerts its effect by interfering with the highly dynamic process of microtubule formation, a critical step for cell division.

G cluster_pathway Cellular Pathway of this compound Action nosc This compound tubulin α/β-Tubulin Dimers nosc->tubulin Binds to mt Microtubule Dynamics (Polymerization/Depolymerization) nosc->mt Alters Dynamics tubulin->mt spindle Mitotic Spindle Formation mt->spindle arrest G2/M Phase Arrest spindle->arrest apoptosis Apoptosis (Programmed Cell Death) arrest->apoptosis

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Strategy: Norgnoscopine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the personal protective equipment (PPE) and operational protocols for handling Norgnoscopine (also known as Nor-Noscapine or N-Desmethyl Noscapine).

CAS: 92621-03-9 (Free Base) | Molecular Formula: C₂₁H₂₁NO₇ Classification: Bioactive Alkaloid / Tubulin Inhibitor / Pharmaceutical Impurity

Executive Safety Summary

This compound is a demethylated metabolite of Noscapine, a benzylisoquinoline alkaloid. While Noscapine is historically used as an antitussive, recent research identifies it and its derivatives as tubulin inhibitors with potential antiproliferative (anticancer) activity.[1]

Operational Hazard Assessment: Unlike benign reagents, this compound must be handled as a Pharmacologically Active Substance . Because specific Occupational Exposure Limits (OELs) are rarely established for research-grade metabolites, we apply the Precautionary Principle .

  • Default Control Band: OEB 3 (Occupational Exposure Band 3).

  • Target OEL: 10 – 100 µg/m³ (Estimated based on Noscapine therapeutic range).

  • Primary Risks: Inhalation of particulates (solid state) and direct skin absorption of solutions.

Risk-Based PPE Matrix

Select your PPE configuration based on the physical state and quantity of this compound handled.

Operation Scale Physical State Respiratory Protection Dermal Protection Eye/Face Protection Engineering Controls
Analytical (<10 mg)Solid / PowderN95 / FFP3 MaskDouble Nitrile Gloves (0.11 mm min)Safety Glasses w/ Side ShieldsFume Hood or Powder Weighing Station
Preparative (10 mg - 1 g)Solid / PowderP100 / P3 Half-Face RespiratorDouble Nitrile (Outer: Long cuff)Tight-fitting GogglesBiosafety Cabinet (Class II) or Vented Enclosure
Solution Handling Liquid (Solvent)Surgical Mask (Splash guard)Single Nitrile (Chem-rated for solvent)Safety Glasses + Face Shield (if pouring)Fume Hood (Solvent vapor control)
Spill Cleanup AnyPAPR (Powered Air Purifying Respirator)Chem-Tape or Laminated Film GlovesFull Face Shield / GogglesRestricted Access Zone

Operational Protocols: The "Clean-Trace" Method

Safety is not just what you wear; it is how you move. The Clean-Trace method ensures that this compound traces are contained strictly within the work zone.

Phase A: Donning (Entry)
  • Pre-Check: Verify engineering controls (Hood flow rate > 0.5 m/s).

  • Shoe Covers: Don disposable shoe covers to prevent tracking migration.

  • Gowning: Put on a back-closing lab coat or Tyvek® coverall.

  • Primary Glove: Don the first pair of nitrile gloves. Tape the cuff to the lab coat sleeve (creates a sealed interface).

  • Secondary Glove: Don the second pair of nitrile gloves. Color code: Use a different color for the outer glove to easily spot breaches.

Phase B: Active Handling (Weighing & Transfer)
  • Static Control: this compound powder can be electrostatic. Use an anti-static gun or ionizer bar inside the balance enclosure to prevent "flying powder."

  • Wet Transfer: Whenever possible, dissolve the solid directly in the weighing vessel before transferring to reduce airborne dust risk.

  • Tool Hygiene: Disposable spatulas are preferred. If using metal, wipe with methanol-dampened gauze inside the hood before removal.

Phase C: Doffing (Exit)
  • The "Rolling" Technique: Remove outer gloves by grasping the palm and rolling them inside out. Never touch the exterior surface with the inner glove.

  • Wash Step: Wash hands with soap and water immediately after removing the inner gloves.

Visualizing the Safety Workflow

The following diagram illustrates the decision logic for entering the containment zone and selecting the correct barrier protection.

PPE_Workflow Start START: Handling this compound StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid QuantCheck Quantity > 100 mg? Solid->QuantCheck SolventCheck Volatile Solvent? Liquid->SolventCheck HighRisk HIGH RISK PROTOCOL (P100 Respirator + Double Glove) QuantCheck->HighRisk Yes LowRisk STANDARD PROTOCOL (N95 + Single Glove) QuantCheck->LowRisk No FumeHood Chemical Fume Hood (Splash Protection) SolventCheck->FumeHood Yes Benchtop Benchtop Handling (Standard PPE) SolventCheck->Benchtop No (Aq. Buffer)

Figure 1: Decision logic for selecting PPE based on physical state and quantity.

Emergency Response: Spill Management

In the event of a this compound spill, immediate containment prevents lab-wide contamination.

  • Evacuate & Assess: Leave the immediate area for 5 minutes to allow aerosols to settle (if outside a hood).

  • PPE Upgrade: Don a full-face respirator or PAPR if the spill is >100 mg of powder.

  • Containment: Cover the spill with a chemically compatible absorbent pad dampened with Methanol or Ethanol (this compound is soluble in alcohols).

    • Why Alcohol? Dry sweeping generates dust. Water may not fully solubilize the lipophilic alkaloid, leading to smearing. Alcohol ensures the compound is solvated and absorbed into the pad.

  • Deactivation: Wipe the surface with a 10% bleach solution followed by water to degrade residual organics.

  • Disposal: All cleanup materials must go into Hazardous Chemical Waste (Incineration stream), not general trash.

Waste Disposal Specifications

This compound is a pharmaceutical impurity and must be destroyed via high-temperature incineration.

  • Solid Waste: Collect in yellow biohazard/chem-hazard bags. Label as "Toxic Organic Solid."

  • Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" solvent streams depending on the carrier solvent.

  • Container Rinse: Triple-rinse empty vials with methanol; dispose of rinsate as hazardous waste. Deface the label before discarding the glass.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 275196: Noscapine. Retrieved from [Link]

  • DeBono, A., Capuano, B., & Scammells, P. J. (2015).[1] The Discovery and Development of Noscapine and Derivatives as Anti-cancer Agents. Journal of Medicinal Chemistry, 58(15), 5699-5727. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Norgnoscopine
Reactant of Route 2
Reactant of Route 2
Norgnoscopine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.